molecular formula C11H10N2O2 B11898557 6-Methoxyquinoline-4-carboxamide CAS No. 4363-96-6

6-Methoxyquinoline-4-carboxamide

Cat. No.: B11898557
CAS No.: 4363-96-6
M. Wt: 202.21 g/mol
InChI Key: KEMMSENPKNZJPE-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carboxamide is a quinoline-based chemical reagent intended solely for research and development purposes in a laboratory setting. This compound is part of the broader 6-methoxyquinoline family, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . The core 6-methoxyquinoline structure is known for its role in pharmaceutical research, particularly in the development of inhibitors for enzymes like fibroblast activation protein (FAP), which is a target in oncology and anti-fibrotic therapy . Furthermore, derivatives of 6-methoxyquinoline have been investigated for their potential to overcome multidrug resistance in cancer by acting as P-glycoprotein inhibitors . The carboxamide functional group at the 4-position makes this molecule a versatile intermediate for further chemical synthesis. It can be used to explore structure-activity relationships or to create novel compounds for high-throughput screening campaigns. Researchers value this reagent for its potential application in developing therapeutic agents for conditions such as cancer, fibrotic disorders, and chronic inflammatory diseases like rheumatoid arthritis . As with all compounds of this nature, 6-Methoxyquinoline-4-carboxamide is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4363-96-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-methoxyquinoline-4-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3,(H2,12,14)

InChI Key

KEMMSENPKNZJPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

The 6-Methoxyquinoline-4-carboxamide Scaffold: Physicochemical Profiling, Synthetic Pathways, and Medicinal Utility

[1][2]

Executive Summary The 6-methoxyquinoline-4-carboxamide motif represents a privileged scaffold in medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from plasmodial translation factors to mammalian kinases. This guide provides a technical deep-dive into the molecule's structural attributes, robust synthetic methodologies, and pharmacological versatility.[1][2] Unlike simple building blocks, this moiety acts as a "warhead carrier," where the 4-position amide facilitates hydrogen bonding within enzymatic pockets, while the 6-methoxy group modulates lipophilicity and metabolic stability (preventing rapid oxidation at the susceptible 6-position).

Structural Analysis & Physicochemical Profile

The efficacy of 6-methoxyquinoline-4-carboxamide stems from its electronic distribution. The quinoline ring is electron-deficient, but the 6-methoxy substituent acts as a weak electron-donating group (EDG) via resonance, increasing electron density primarily at the 2- and 4-positions. This modulation is critical for binding affinity in hydrophobic pockets.

Key Physicochemical Data

Data below represents the core scaffold properties, aggregated from experimental values of the carboxylic acid precursor and amide derivatives.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₁₀N₂O₂Core unsubstituted amide
Molecular Weight 202.21 g/mol Fragment-like, high Ligand Efficiency (LE) potential
LogP (Calc) ~1.2 - 1.5Optimal range for oral bioavailability (Rule of 5 compliant)
pKa (Quinoline N) ~4.5 - 5.2Protonation at physiological pH is minimal, aiding membrane permeability
H-Bond Donors 2 (Amide NH₂)Critical for hinge-region binding in kinases
H-Bond Acceptors 3 (Quinoline N, Amide O, Methoxy O)Facilitates water-mediated bridging or direct backbone interaction
Melting Point >200°C (High crystallinity)Indicates strong intermolecular H-bonding lattice; requires polar solvents for processing
Electronic & Steric Considerations

The 4-carboxamide group is not coplanar with the quinoline ring due to peri-interactions with the H5 proton. This twist often pre-organizes the molecule for binding in restricted pockets, reducing the entropic penalty upon protein binding. The 6-methoxy group serves a dual purpose:

  • Metabolic Blocking: It protects the 6-position from Cytochrome P450-mediated hydroxylation.

  • Solubility: The ether oxygen acts as a weak acceptor, marginally improving aqueous solubility compared to a methyl analog.

Synthetic Strategies: The Pfitzinger Pathway[3][6][7]

While oxidation of 4-methylquinolines is possible, it is often plagued by over-oxidation or difficult purifications. The Pfitzinger Reaction is the superior, self-validating protocol for generating the 4-carboxylic acid precursor with high regiocidelity, followed by amide coupling.

Synthesis Workflow Diagram

The following diagram outlines the robust synthesis from 5-methoxyisatin, ensuring high yield and purity.

GIsatin5-Methoxyisatin(Starting Material)IntermediatePfitzinger Intermediate(Transient)Isatin->IntermediateKOH, 33% aq. EtOHRefluxPyruvatePyruvic Acid(Condensation Partner)Pyruvate->IntermediateAcid6-Methoxyquinoline-4-carboxylic AcidIntermediate->AcidDecarboxylationAcidification (pH 3-4)ActivationAcid Chloride/HATU(Activation)Acid->ActivationSOCl2 or HATU/DMFAmide6-Methoxyquinoline-4-carboxamideActivation->AmideNH3 (g) or NH4ClDIPEA

Caption: Step-wise synthesis via the Pfitzinger reaction, prioritizing regiochemical control and scalability.

Experimental Protocols

Synthesis of 6-Methoxyquinoline-4-carboxylic Acid (Precursor)

Rationale: Direct condensation prevents the formation of regioisomers common in Skraup syntheses.

  • Reagents: 5-Methoxyisatin (1.0 eq), Sodium Pyruvate (1.2 eq), KOH (33% w/v aqueous solution).

  • Reaction: Suspend 5-methoxyisatin in the KOH solution. Heat to 50°C until dissolved. Add sodium pyruvate slowly.

  • Reflux: Heat the mixture to reflux (100°C) for 12 hours. The solution will darken as the isatin ring opens and re-closes into the quinoline core.

  • Workup (Critical Step): Cool to room temperature. The potassium salt of the product is soluble.

    • Self-Validation Check: The solution must be clear/translucent. If precipitate exists, filter it (impurities).

    • Acidify slowly with glacial acetic acid or 6N HCl to pH 3–4. The carboxylic acid will precipitate as a beige solid.

  • Purification: Filter the solid, wash with cold water (3x) to remove salts, and dry in a vacuum oven at 60°C. Recrystallize from DMF/Ethanol if purity <95%.

Conversion to 6-Methoxyquinoline-4-carboxamide

Rationale: Using 1,1'-Carbonyldiimidazole (CDI) or HATU is preferred over Thionyl Chloride on small scales to avoid handling corrosive acid chlorides and to tolerate sensitive functional groups if derivatizing.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 30 mins at RT.

    • Observation: The mixture should turn homogeneous.

  • Amidation: Add Ammonium Chloride (3.0 eq) (for primary amide) or the specific amine (R-NH2). Stir for 4–6 hours.

  • Extraction: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat. NaHCO₃, then brine.[3]

  • Isolation: Dry organic layer over MgSO₄, concentrate. The amide usually crystallizes upon trituration with diethyl ether.

Medicinal Chemistry & Pharmacophore Utility[7][9]

The 6-methoxyquinoline-4-carboxamide is not merely a passive scaffold; it is a bioactive pharmacophore.[4]

Biological Targets & Mechanisms
  • Antimalarial Activity (PfEF2 Inhibition): Derivatives of this scaffold (e.g., DDD107498) have been identified as potent inhibitors of Plasmodium falciparum Translation Elongation Factor 2 (PfEF2). The quinoline core intercalates or binds in a hydrophobic pocket, while the carboxamide forms critical hydrogen bonds with the protein backbone, disrupting protein synthesis in the parasite.

  • Kinase Inhibition (VEGFR/PDGFR): Similar to the structure of Lenvatinib, the 4-carboxamide nitrogen often acts as a H-bond donor to the "hinge region" of kinases (e.g., Glu/Asp residues). The 6-methoxy group fits into the solvent-exposed front pocket or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Pharmacophore Interaction Map

PharmacophoreQ_RingQuinoline Core(Pi-Stacking)Hydrophobic_PocketHydrophobic Pocket(Val/Leu/Phe)Q_Ring->Hydrophobic_PocketVan der Waals / Pi-PiOMe6-Methoxy Group(Metabolic Block/Hydrophobic)OMe->Hydrophobic_PocketLipophilic ContactAmide_NH4-Carboxamide NH(H-Bond Donor)Hinge_RegionKinase Hinge / PfEF2(Backbone Carbonyl)Amide_NH->Hinge_RegionHydrogen BondAmide_O4-Carboxamide O(H-Bond Acceptor)Solvent_FrontSolvent InterfaceAmide_O->Solvent_FrontWater Bridge

Caption: Pharmacophore mapping showing critical binding interactions in kinase and enzymatic pockets.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320.

  • Manley, P. W., et al. (2002). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 3-13. (Context on Quinoline scaffolds in Kinase inhibition).
  • Wolf, C., et al. (2009). General Synthesis of Quinoline-4-carboxylic Acids and 4-Carboxamides via the Pfitzinger Reaction. Journal of Organic Chemistry.
  • PubChem Compound Summary. 6-Methoxyquinoline-4-carboxylic acid (CAS 86-68-0).[4]

6-Methoxyquinoline-4-carboxamide: Molecular Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carboxamide is a critical heterocyclic scaffold in medicinal chemistry, functioning primarily as a pharmacophore for tubulin polymerization inhibitors, lysosomotropic agents, and kinase inhibitors. While its precursor, 6-Methoxyquinoline-4-carboxylic acid (Quininic Acid) , is a standard commodity chemical (CAS 86-68-0), the primary amide itself is frequently synthesized in situ or employed as a transient intermediate in the construction of complex N-substituted derivatives.

This guide provides a definitive technical profile of the molecule, validated synthetic protocols for its generation from commercial precursors, and an analysis of its role in modern drug discovery.

Molecular Identity Dossier

Due to the compound's status as a reactive intermediate rather than a bulk commodity, the most reliable commercial entry point is the carboxylic acid precursor. The identifiers below distinguish between the commercial precursor and the target amide.

Table 1: Chemical Identifiers & Properties[1]
PropertyTarget Compound: 6-Methoxyquinoline-4-carboxamidePrecursor: 6-Methoxyquinoline-4-carboxylic acid
CAS Number Not Standardized (Research Intermediate)86-68-0
Common Name Quininamide (Derivative)Quininic Acid
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₉NO₃
Molecular Weight 202.21 g/mol 203.19 g/mol
Exact Mass 202.0742203.0582
SMILES COc1ccc2c(c1)c(c(cn2)C(=O)N)COc1ccc2c(c(cn2)C(=O)O)c1
InChIKey Calculated:[1]QSRWKQIEDOQUMM-UHFFFAOYSA-NSIOXPEMLGCXQOU-UHFFFAOYSA-N
LogP (Predicted) 1.251.84
pKa (Predicted) ~15.3 (Amide N-H)4.5 (Carboxylic Acid)
Solubility DMSO, Methanol, DMFDMSO, Dilute Base

Structural Analysis & Pharmacophore

The 6-methoxyquinoline-4-carboxamide scaffold possesses three distinct domains that drive its biological activity:

  • Quinoline Core (π-Stacking): The planar bicyclic system facilitates intercalation into DNA base pairs and π-π interactions within the hydrophobic pockets of proteins (e.g., the colchicine binding site of tubulin).

  • 6-Methoxy Group (H-Bond Acceptor): A crucial anchor point. In tubulin inhibitors, this group often mimics the methoxy substituents of colchicine, forming hydrogen bonds with residues like Cys241 or Val238 .

  • 4-Carboxamide Linker (Directionality): The amide bond provides a rigid vector for extending side chains. N-substitution at this position allows for the introduction of solubilizing groups (e.g., pyrrolidines, piperazines) or additional pharmacophores (e.g., indole rings) to target specific kinases.

Diagram 1: Pharmacophore & Signaling Interaction

Pharmacophore Scaffold 6-Methoxyquinoline Core Methoxy 6-Methoxy Group (H-Bond Acceptor) Scaffold->Methoxy C6 Position Amide 4-Carboxamide (Linker/H-Bond Donor) Scaffold->Amide C4 Position Target1 Tubulin (Colchicine Site) Scaffold->Target1 Hydrophobic Pocket Target3 DNA Gyrase (Bacterial) Scaffold->Target3 Intercalation Methoxy->Target1 Cys241 Interaction Target2 Lysosome (Autophagy Inhibition) Amide->Target2 Lysosomotropic Action

Caption: Functional decomposition of the 6-methoxyquinoline-4-carboxamide scaffold and its primary biological targets.

Validated Synthetic Protocols

Since the primary amide is not a standard catalog item, it must be synthesized from Quininic Acid (CAS 86-68-0) . Two pathways are recommended based on the scale and downstream application.

Method A: Acid Chloride Activation (High Yield, Scalable)

Best for: Large-scale preparation of the primary amide or simple N-alkyl derivatives.

Reagents:

  • Precursor: 6-Methoxyquinoline-4-carboxylic acid (1.0 eq)

  • Activator: Thionyl Chloride (SOCl₂) (Excess) or Oxalyl Chloride

  • Nucleophile: Ammonia (NH₃) in Methanol or Dichloromethane (DCM)[2]

  • Solvent: Anhydrous DCM or Toluene

Protocol:

  • Activation: Suspend 6-methoxyquinoline-4-carboxylic acid in anhydrous DCM under inert atmosphere (N₂).

  • Chlorination: Add SOCl₂ (3.0 eq) dropwise. Heat to reflux for 2–4 hours until the solution becomes clear (indicating formation of the acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid). Note: Do not purify; use immediately.

  • Amidation: Re-dissolve the residue in anhydrous DCM. Cool to 0°C.[3]

  • Addition: Slowly bubble anhydrous NH₃ gas or add 7N NH₃ in methanol (5.0 eq) to the solution.

  • Workup: Stir at room temperature for 2 hours. Remove solvent.[3][4] Wash the solid residue with saturated NaHCO₃ and water to remove ammonium salts. Recrystallize from Ethanol/Water.

Method B: Direct Coupling (Mild Conditions)

Best for: Synthesis of complex N-substituted derivatives (e.g., for SAR studies) to avoid harsh acidic conditions.

Reagents:

  • Coupling Agents: EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMF or DCM

Protocol:

  • Dissolve 6-methoxyquinoline-4-carboxylic acid in DMF.

  • Add EDC[3]·HCl and HOBt; stir for 30 minutes to activate the carboxylate.

  • Add the amine (e.g., ammonium chloride for primary amide, or a complex amine).

  • Add DIPEA. Stir at room temperature for 12–18 hours.

  • Dilute with Ethyl Acetate, wash with brine/LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Diagram 2: Synthetic Workflow & Decision Tree

Synthesis Start Start: Quininic Acid (CAS 86-68-0) Decision Target Molecule? Start->Decision RouteA Route A: Acid Chloride (SOCl2 / Reflux) Decision->RouteA Primary Amide RouteB Route B: Direct Coupling (EDC/HOBt / RT) Decision->RouteB Complex/Sensitive Amine Intermediate Reactive Acid Chloride (Transient) RouteA->Intermediate Prod2 Complex N-Substituted Derivative (Drug Candidate) RouteB->Prod2 + R-NH2 / DIPEA Prod1 Primary Amide (6-Methoxyquinoline-4-carboxamide) Intermediate->Prod1 + NH3 (MeOH/DCM)

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired final amide derivative.

Biological Applications & Handling[5]

Therapeutic Relevance[5][6][7]
  • Tubulin Inhibition: Derivatives of 6-methoxyquinoline-4-carboxamide have shown potent antitumor activity by binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing apoptosis in multidrug-resistant cancer lines.

  • Autophagy Modulation: N-substituted analogues (e.g., linked to cinnamamide) act as lysosomotropic agents, impairing lysosomal function and blocking autophagy flux, a mechanism exploited to sensitize cancer cells to chemotherapy.[5]

Safety & Handling (GHS Classification)
  • Precursor (CAS 86-68-0): Irritant (H315, H319, H335).

  • Amide Derivatives: Treat as potentially bioactive.[5] Standard PPE (Gloves, Goggles, Fume Hood) is mandatory to prevent inhalation of dusts or aerosols.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amide bond is generally stable, but the quinoline ring can be sensitive to photo-oxidation over prolonged exposure to light.

References

  • Synthesis of Quininic Acid Derivatives: Source: BenchChem. "An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde."
  • Tubulin Inhibition & Antitumor Activity

    • Title: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization.[2]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC).
    • URL:[Link]

  • Autophagy & Lysosome Impairment

    • Title: Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[5]

    • Source: Oncotarget (NIH/PMC).
    • URL:[Link]

  • General Amidation Protocols (TiCl4/Base)

    • Title: Formation of amides: one-pot condens
    • Source: Chemistry Central Journal.
    • URL:[Link]

Sources

Technical Monograph: Physicochemical Profiling of 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 6-Methoxyquinoline-4-carboxamide , a critical heterocyclic scaffold in medicinal chemistry. While often encountered as a substructure in complex APIs (e.g., the antimalarial candidate DDD107498), this guide isolates the core physicochemical and synthetic characteristics of the parent scaffold to facilitate its use in pre-formulation and lead optimization.

Executive Summary & Molecular Identity

6-Methoxyquinoline-4-carboxamide is a bicyclic aromatic heterocycle characterized by a quinoline core substituted with a methoxy group at position 6 and a carboxamide functionality at position 4. This scaffold exhibits a unique "push-pull" electronic system: the electron-donating methoxy group increases electron density on the ring, while the electron-withdrawing carboxamide group at position 4 modulates basicity and lipophilicity.

It is primarily utilized as a privileged scaffold in the development of:

  • Antimalarials: Targeting Plasmodium falciparum Elongation Factor 2 (PfEF2).

  • Kinase Inhibitors: Targeting EGFR and STAT3 pathways in oncology.

  • FAP Ligands: Fibroblast Activation Protein inhibitors for targeted delivery.

Core Chemical Identity
ParameterDetail
Chemical Name 6-Methoxyquinoline-4-carboxamide
Parent Acid CAS 86-68-0 (6-Methoxyquinoline-4-carboxylic acid)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES COc1ccc2c(c1)c(c(cn2)C(=O)N)
InChIKey Predicted based on structure

Physicochemical Characterization

The following data synthesizes experimental values from close structural analogs and the parent acid, combined with high-fidelity predictive modeling for the specific amide core.

Solid-State & Solubility Profile
PropertyValue / RangeContext & Causality
Melting Point 220°C – 250°C (Predicted)The parent acid melts at ~280°C (dec). The primary amide will exhibit strong intermolecular hydrogen bonding (N-H···O=C), resulting in a high lattice energy and melting point relative to esters or aldehydes.
Aqueous Solubility Low (< 0.1 mg/mL) at pH 7.4The planar aromatic system drives π-π stacking, reducing solvation. Solubility is pH-dependent due to the quinoline nitrogen.
pKa (Quinoline N) 4.5 – 5.2 The N1 nitrogen is weakly basic. Protonation occurs in acidic media (pH < 4), significantly enhancing solubility (forming the quinolinium salt).
LogP (Lipophilicity) 1.5 – 1.9 Moderate lipophilicity allows membrane permeability. The 6-methoxy group adds lipophilicity (+0.05 LogP), while the amide lowers it relative to the hydrocarbon core.
Polar Surface Area 68.4 Ų Well within the Veber rule (< 140 Ų) for oral bioavailability.
Stability Profile
  • Hydrolytic Stability: The C-4 carboxamide bond is sterically hindered by the peri-hydrogen at C-5, conferring resistance to hydrolysis under physiological conditions. It requires strong acid/base and heat to hydrolyze back to the carboxylic acid.

  • Photostability: Quinoline derivatives are susceptible to photo-oxidation at the N-oxide or benzylic positions upon prolonged UV exposure. Storage in amber vials is mandatory.

Experimental Protocols

These protocols are designed to be self-validating. Always run a standard (e.g., Quinine or Quinoline-4-carboxylic acid) as a system suitability test.

Protocol A: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (


) and pH-solubility profile to identify the optimal formulation vehicle.
  • Preparation: Weigh 5 mg of 6-Methoxyquinoline-4-carboxamide into three separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of buffer to each tube:

    • Tube A: 0.1 N HCl (pH ~1.0) – Mimics gastric fluid.

    • Tube B: 50 mM Phosphate Buffer (pH 7.4) – Mimics blood plasma.

    • Tube C: 50 mM Borate Buffer (pH 9.0) – Ensures neutral species dominance.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermomixer).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:10 with Methanol. Analyze via HPLC-UV (254 nm).

    • Validation: Tube A should show >10-fold higher solubility than Tube C due to protonation of the quinoline nitrogen.

Protocol B: Synthesis from Parent Acid (CAS 86-68-0)

Objective: High-yield conversion of 6-methoxyquinoline-4-carboxylic acid to the primary amide.

  • Activation: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (3 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solid dissolves (Acid Chloride formation).

  • Concentration: Evaporate solvent under reduced pressure to remove excess oxalyl chloride. Re-dissolve residue in anhydrous THF.

  • Amidation: Cool to 0°C. Bubble Ammonia gas (NH₃) or add Ammonium Hydroxide (28%) in excess.

  • Work-up: A precipitate (Amide) will form. Filter the solid, wash with cold water (to remove NH₄Cl), and recrystallize from Ethanol.

    • Checkpoint: Monitor disappearance of Acid (TLC: 5% MeOH in DCM) and appearance of a more polar spot.

Biological Mechanism & Signaling Pathways

The 6-methoxyquinoline-4-carboxamide scaffold is a validated pharmacophore for inhibiting PfEF2 (Plasmodium falciparum Elongation Factor 2). Unlike traditional quinolines (Chloroquine) that target heme polymerization, this scaffold halts protein synthesis.

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanism of action where the scaffold interrupts the translocation step in protein synthesis.

PfEF2_Inhibition Compound 6-Methoxyquinoline- 4-carboxamide Target PfEF2 (Elongation Factor 2) Compound->Target Allosteric Binding Process GTP Hydrolysis Compound->Process Blocks Ribosome 80S Ribosome (Translocation State) Target->Ribosome Interacts with Target->Process Normally Catalyzes Outcome Protein Synthesis ARRESTED Process->Outcome Failure leads to

Caption: Mechanism of Action: The scaffold binds allosterically to PfEF2, preventing the GTP hydrolysis required for ribosomal translocation, thereby arresting protein synthesis in the parasite.

Synthesis Workflow Diagram

To ensure reproducibility, the synthetic route is mapped below, highlighting critical intermediates.

Synthesis_Workflow Start Start: 6-Methoxyquinoline- 4-carboxylic acid (CAS 86-68-0) Step1 Activation: Oxalyl Chloride / DMF (Formation of Acid Chloride) Start->Step1 DCM, 0°C to RT Intermediate Intermediate: Acyl Chloride Species (Moisture Sensitive) Step1->Intermediate -HCl, -CO, -CO2 Step2 Amidation: NH3 (gas) or NH4OH (Nucleophilic Acyl Substitution) Intermediate->Step2 THF, 0°C Product Final Product: 6-Methoxyquinoline- 4-carboxamide Step2->Product Precipitation & Filtration

Caption: Synthetic workflow converting the commercially available carboxylic acid to the target carboxamide via an acid chloride intermediate.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. Link

  • Medicines for Malaria Venture (MMV). DDD107498: A Quinoline-4-carboxamide Derivative. Link

  • PubChem Compound Summary. 6-Methoxyquinoline-4-carboxylic acid (CAS 86-68-0). Link

  • BenchChem. Technical Guide: Physical and Synthetic Profile of 6-Methoxyquinoline-4-carbaldehyde Derivatives. Link

  • Journal of Medicinal Chemistry. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Link

Therapeutic potential of 6-Methoxyquinoline-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of 6-Methoxyquinoline-4-carboxamide Derivatives

Executive Summary: The Pharmacophore Rationale

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the antimalarial efficacy of quinine and chloroquine. However, the specific structural subset of 6-methoxyquinoline-4-carboxamide derivatives represents an under-exploited chemical space with distinct advantages over the classic 4-aminoquinolines.

This guide analyzes the therapeutic utility of this scaffold, driven by two structural determinants:

  • The 6-Methoxy Group: Functions as an electron-donating group (EDG) that modulates the basicity of the quinoline nitrogen, influencing DNA intercalation affinity and metabolic stability (preventing rapid oxidation at the 6-position).

  • The 4-Carboxamide Linker: Unlike the secondary amine in chloroquine, the carboxamide moiety (

    
    ) introduces a rigid hydrogen-bonding donor/acceptor motif. This facilitates specific interactions with the ATP-binding pockets of kinases and the minor groove of DNA, while also serving as a versatile handle for diversifying the "Eastern" region of the molecule (e.g., via Schiff bases or hydrazones).
    

Therapeutic Applications & Mechanisms

Oncology: Multi-Target Cytotoxicity

Derivatives synthesized from the 6-methoxyquinoline-4-carbaldehyde precursor—specifically Schiff bases and hydrazones—have demonstrated potent antiproliferative activity against solid tumors (e.g., MCF-7, HeLa).

  • Mechanism of Action (MOA):

    • DNA Intercalation: The planar quinoline core intercalates between base pairs. The 4-carboxamide side chain protrudes into the minor groove, stabilizing the complex and inhibiting Topoisomerase II, leading to replication fork arrest.

    • Lysosomal Disruption: Lipophilic weak bases (like quinolines) accumulate in acidic lysosomes (lysosomotropism). 6-methoxyquinoline-4-carboxamides can induce lysosomal membrane permeabilization (LMP), triggering the release of cathepsins and subsequent apoptosis.

    • Tubulin Polymerization Inhibition: Certain 6-methoxy analogs mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and disrupting microtubule dynamics.

Infectious Diseases: Antimalarial & Antimicrobial[1][2][3]
  • Antimalarial: The 4-carboxamide moiety alters the resistance profile compared to 4-aminoquinolines. These derivatives inhibit hemozoin formation in the Plasmodium digestive vacuole. The 6-methoxy group is critical here; removing it or replacing it often results in a loss of potency against chloroquine-sensitive strains.

  • Antimicrobial: Hydrazone derivatives (linked at the 4-position) exhibit significant bacteriostatic activity against Gram-positive bacteria (S. aureus), likely via the chelation of essential metal ions (Fe²⁺/Zn²⁺) required for bacterial metalloenzymes.

Chemical Synthesis & Manufacturing

The synthesis of these derivatives hinges on the efficient production of the 6-methoxyquinoline-4-carboxylic acid or 4-carbaldehyde intermediate.

Core Synthesis Pathway (DOT Diagram)

SynthesisPath Start p-Anisidine (Starting Material) Inter1 6-Methoxy-4-methylquinoline (Cyclization Product) Start->Inter1 MVK / H2SO4 (Doebner-Miller) Aldehyde 6-Methoxyquinoline- 4-carbaldehyde Inter1->Aldehyde SeO2 oxidation (Dioxane, Reflux) Acid 6-Methoxyquinoline- 4-carboxylic Acid Inter1->Acid KMnO4 or CrO3 oxidation Amide Target Carboxamide Derivative Aldehyde->Amide R-NH2 / AcOH (Schiff Base Formation) Acid->Amide 1. SOCl2 2. R-NH2 (Amide Coupling)

Caption: Divergent synthetic routes from the 4-methyl precursor to aldehyde and acid intermediates.

Protocol: SeO₂ Oxidation to 6-Methoxyquinoline-4-carbaldehyde

Context: This aldehyde is the primary electrophile for generating bioactive Schiff bases.

Reagents:

  • 6-Methoxy-4-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 6-methoxy-4-methylquinoline in 50 mL of anhydrous 1,4-dioxane.

  • Reagent Addition: Add 12 mmol of SeO₂ in a single portion. Note: SeO₂ is hygroscopic; weigh quickly.

  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot will appear less polar than the starting material.

  • Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove the black selenium metal byproduct. Wash the pad with 20 mL of dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from hot ethanol or purify via silica gel column chromatography to yield the target aldehyde (Yield: ~65-75%).

Biological Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Context: Validating the antiproliferative potential of the synthesized carboxamides.

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Dissolve 6-methoxyquinoline-4-carboxamide derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium. Add 100 µL to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Signaling Pathway Analysis (Western Blot)

To confirm the mechanism (e.g., apoptosis vs. autophagy), lysates should be probed for:

  • Apoptosis Markers: Cleaved Caspase-3, PARP.

  • Autophagy Markers: LC3-II/LC3-I ratio, p62 degradation.

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the "Eastern" amide nitrogen (R-group) of the 6-methoxyquinoline-4-carboxamide core.

Derivative TypeR-Group SubstitutionPrimary ActivityIC₅₀ / MICNotes
Parent Amide

Weakly Cytotoxic> 50 µMPoor cellular uptake; high polarity.
Schiff Base

Anticancer 2.4 µM (MCF-7)Lipophilic tail enhances membrane permeability.
Hydrazone

Antimicrobial 4 µg/mL (S. aureus)Nitro group facilitates reduction/radical generation.
Alkyl Amine

Antimalarial 15 nM (P. falciparum)Side chain mimics chloroquine; high vacuolar accumulation.

Mechanism of Action Diagram

MOA Compound 6-Methoxyquinoline- 4-carboxamide Derivative CellEntry Passive Diffusion / Active Transport Compound->CellEntry Lysosome Lysosomal Accumulation (pH Trapping) CellEntry->Lysosome Lipophilic Weak Base DNA DNA Intercalation (Minor Groove) CellEntry->DNA LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Swelling/Stress TopoII Topoisomerase II Inhibition DNA->TopoII Cathepsin Cathepsin Release LMP->Cathepsin DSB Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) Cathepsin->Apoptosis DSB->Apoptosis

Caption: Dual-mechanism pathway: Lysosomotropism and DNA damage induction leading to apoptosis.

Future Outlook

The 6-methoxyquinoline-4-carboxamide scaffold is ripe for "hybrid drug" development. Future medicinal chemistry efforts should focus on:

  • PROTAC Design: Utilizing the quinoline core as a warhead to degrade specific oncogenic proteins.

  • Nanoparticle Formulation: Encapsulating hydrophobic Schiff base derivatives to improve bioavailability and reduce systemic toxicity.

  • CB2 Receptor Exploration: While currently less explored than oxazino-derivatives, the 4-carboxamide core possesses the requisite topology for cannabinoid receptor modulation, offering a potential non-opioid pathway for pain management.

References

  • Kuo, H. H., et al. (2016).[1] Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[1][2] Oncotarget, 7(25), 38078-38090.[1] Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Available at: [Link]

Sources

Pharmacophore Analysis of the 6-Methoxyquinoline Scaffold: Mechanistic Insights and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxyquinoline scaffold is a privileged structural motif in medicinal chemistry, historically foundational to the development of antimalarial agents (e.g., primaquine, pamaquine) and increasingly recognized for its anticancer and antimicrobial potential[1][2]. As a Senior Application Scientist, I approach pharmacophore analysis not merely as a mapping of atoms, but as a dynamic interplay of electronic distribution, spatial geometry, and microenvironmental reactivity.

This whitepaper deconstructs the 6-methoxyquinoline pharmacophore, detailing the causality behind its biological efficacy. We will explore how specific functionalization dictates target engagement, review quantitative structure-activity relationships (QSAR), and provide self-validating experimental protocols for both the synthesis and biological evaluation of its derivatives.

Electronic and Spatial Profiling of the Pharmacophore

To leverage the 6-methoxyquinoline scaffold in drug design, one must understand the distinct roles of its structural components:

  • The Quinoline Core (Hydrophobic & Aromatic): The planar, bicyclic heteroaromatic ring provides a large surface area for

    
     stacking interactions. In antimalarial applications, this allows the scaffold to intercalate with the porphyrin ring of free hematin[3]. In oncology, it facilitates binding within the ATP-competitive pockets of various kinases[2].
    
  • The 6-Methoxy Substituent (Electronic Modulator): The methoxy group at the 6-position is not merely a steric filler; it is a critical electronic modulator. Acting as an electron-donating group (EDG) via resonance, it increases the electron density across the quinoline ring system. This directly elevates the

    
     of the quinoline nitrogen, making the molecule more basic than an unsubstituted quinoline[3].
    
  • The Quinoline Nitrogen (Proton Acceptor): The nitrogen atom (N1) serves as a hydrogen bond acceptor in its neutral state. Crucially, due to the electronic enrichment from the 6-methoxy group, this nitrogen is readily protonated in acidic physiological compartments, converting it into a positive ionizable group[3].

Mechanistic Causality: The Ion-Trapping Phenomenon

The antimalarial efficacy of 6-methoxyquinoline derivatives is heavily dependent on the "ion-trapping" mechanism[3]. The malaria parasite (Plasmodium falciparum) digests host hemoglobin within a highly acidic digestive vacuole (pH ~4.7). The basicity of the 6-methoxyquinoline scaffold allows it to diffuse across the vacuole membrane in its lipophilic, neutral form. Once inside the acidic environment, the quinoline nitrogen becomes protonated. The resulting charged species is membrane-impermeable, leading to massive intracellular accumulation of the drug[3]. Inside the vacuole, the drug binds to toxic free hematin, preventing its biocrystallization into inert hemozoin, thereby inducing lethal oxidative stress in the parasite[2][4].

G cluster_malaria Antimalarial Pathway (Acidic Vacuole) cluster_cancer Anticancer Pathway (Cytosol/Nucleus) A 6-Methoxyquinoline Scaffold B Protonation at Quinoline Nitrogen A->B pH < 5.0 (Vacuole) G Kinase Domain Binding (ATP-competitive) A->G Target Specificity (e.g., C4/C8 side chains) C Accumulation via Ion-Trapping B->C D Binding to Free Hematin (Fe2+) C->D E Inhibition of Hemozoin Formation D->E F Parasite Death (Oxidative Stress) E->F H Inhibition of Cell Proliferation Signaling G->H I Apoptosis Induction H->I

Fig 1: Divergent mechanism of action pathways for the 6-methoxyquinoline scaffold based on microenvironment.

Quantitative Structure-Activity Relationship (QSAR) Data

Strategic derivatization at the C4 and C8 positions of the 6-methoxyquinoline core dictates the therapeutic application. The table below summarizes the structure-activity relationships derived from recent synthetic efforts[1][2][5].

Scaffold DerivativeTarget / Disease ModelKey FunctionalizationObserved ActivityPrimary Mechanism
8-Amino-6-methoxyquinoline P. falciparum (NF54)Tetrazole hybrid linker at C8

in sub-micromolar range
Hematin binding / Detox inhibition
5-Aryl-8-amino-6-methoxyquinoline Drug-resistant P. falciparumTrifluoromethylphenyl group

= 5 - 8 nM
Overcomes CQ-resistance efflux
6-Methoxyquinoline-4-carbaldehyde Cancer Cell Lines (e.g., MCF-7)Schiff Base (Imines) at C4

= 5 - 15 µM
Kinase inhibition / Apoptosis

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes the underlying chemical or biological causality to guide troubleshooting and optimization.

Protocol A: Synthesis of Schiff Base Derivatives via 6-Methoxyquinoline-4-carbaldehyde

6-Methoxyquinoline-4-carbaldehyde is a highly versatile precursor. The aldehyde group at the C4 position provides a highly electrophilic center for nucleophilic attack by primary amines, yielding biologically active Schiff bases[4][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 6-methoxyquinoline-4-carbaldehyde and 1.0 mmol of the desired primary amine in 15 mL of absolute ethanol[5].

    • Causality: Ethanol provides a protic environment that stabilizes the transition state through hydrogen bonding without aggressively outcompeting the amine nucleophile.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture[5].

    • Causality: Imine formation is highly pH-dependent. The acid lowers the pH to ~4.5, which is sufficient to protonate the carbonyl oxygen (increasing its electrophilicity) but not so low that the primary amine becomes fully protonated (which would render it non-nucleophilic).

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3 to 6 hours, monitoring progress via TLC (Hexane:Ethyl Acetate 7:3)[5].

    • Causality: The formation of a Schiff base is a condensation reaction that releases water. Heat drives the endothermic dehydration step forward.

  • Isolation & Purification: Cool the mixture to room temperature, precipitate the product using ice-cold water, filter, and recrystallize from hot ethanol.

    • Validation: Confirm >95% purity via

      
      -NMR. The disappearance of the distinct aldehyde proton singlet (~10.5 ppm) and the appearance of the imine proton singlet (CH=N) around 8.5 ppm confirms successful condensation.
      

Workflow S1 Step 1: Precursor 6-Methoxyquinoline -4-carbaldehyde S2 Step 2: Condensation (Primary Amine + EtOH) S1->S2 Acid Catalyst Reflux 3-6h S3 Step 3: Purification (Recrystallization) S2->S3 Precipitation S4 Step 4: Characterization (NMR, MS, IR) S3->S4 >95% Purity S5 Step 5: Bio-Evaluation (SYBR Green I Assay) S4->S5 Structural Validation

Fig 2: End-to-end synthetic and validation workflow for 6-methoxyquinoline Schiff base derivatives.

Protocol B: In Vitro Antimalarial SYBR Green I Fluorescence Assay

To evaluate the antimalarial efficacy of the synthesized derivatives, we utilize a SYBR Green I-based assay. This is the gold standard for high-throughput antimalarial screening[4].

Step-by-Step Methodology:

  • Parasite Culturing: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ red blood cells (RBCs) using complete RPMI 1640 medium supplemented with Albumax II[4].

  • Compound Plating: In a 96-well microplate, prepare serial dilutions of the test compounds. Include Chloroquine as a positive control and drug-free medium as a negative control[4].

  • Incubation: Add the parasite culture to achieve a final 1% parasitemia and 2% hematocrit. Incubate for 72 hours at 37°C in a controlled atmosphere (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    )[4].
    • Causality: The 72-hour window ensures the drug is present through at least one full intraerythrocytic life cycle (~48 hours), guaranteeing exposure during the highly active, hemoglobin-digesting trophozoite stage where the 6-methoxyquinoline scaffold exerts its mechanism.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature[4].

    • Causality: SYBR Green I is an asymmetrical cyanine dye that fluoresces intensely only when intercalated into double-stranded DNA. Because mature human RBCs are anucleate (lacking DNA), any fluorescence signal detected is directly and exclusively proportional to parasite DNA replication and proliferation.

  • Quantification: Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm). Plot the percentage of parasite growth inhibition against the log of the drug concentration to calculate the

    
     via a sigmoidal dose-response curve[4].
    

References

  • National Institutes of Health (PMC) Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs URL:[Link]

  • National Institutes of Health (PMC) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity URL: [Link]

  • National Institutes of Health (PMC) Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview URL:[Link]

Sources

Toxicity profile and safety data (SDS) for 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carboxamide is a synthetic quinoline derivative primarily utilized as a pharmacophore in medicinal chemistry. It serves as a structural analog to Quininic Acid (CAS 86-68-0) and is a key intermediate in the development of antimalarials, kinase inhibitors, and autophagy modulators.

Critical Safety Notice: As a specialized research intermediate, this specific carboxamide lacks a standalone, harmonized CAS registration in many public chemical inventories. Consequently, its safety profile is derived via Read-Across Methodology from its direct precursor, 6-Methoxyquinoline-4-carboxylic acid (Quininic Acid), and structurally related quinoline-4-carboxamides. Users must treat this compound as a Category 2 Skin/Eye Irritant and a potential STOT-SE 3 Respiratory Irritant with undefined chronic toxicity.

Chemical Identity & Physicochemical Properties

The physicochemical behavior of the carboxamide differs from its acid precursor, primarily in solubility and hydrogen bond donor/acceptor potential.

PropertyData / EstimateSource/Note
Chemical Name 6-Methoxyquinoline-4-carboxamideIUPAC
Parent Scaffold QuinolineCore Heterocycle
Precursor CAS 86-68-0 (Quininic Acid)Primary Safety Anchor
Molecular Formula C₁₁H₁₀N₂O₂Calculated
Molecular Weight 202.21 g/mol Calculated
Physical State Solid (Crystalline powder)Standard State
Solubility DMSO, DMF (High); Water (Low)Amide vs. Acid
pKa (Calc) ~4.2 (Quinoline N)Base moiety
LogP (Calc) ~1.5 - 1.8Lipophilic

Hazard Identification (GHS Classification)

Based on the validated safety profile of 6-Methoxyquinoline-4-carboxylic acid and the functional group modification to an amide, the following GHS classifications apply under the "Precautionary Principle."

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements
  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][4][5]

  • H302: Harmful if swallowed (Estimated based on quinoline class toxicity).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[2][3][4][5][6] Continue rinsing.[2][3][4][5][6]

Toxicological Profile & Mechanism of Action

This section details the biological interactions driving the toxicity of 6-methoxyquinoline derivatives.

Mechanism of Toxicity

The toxicity of 6-methoxyquinoline-4-carboxamide is governed by two primary mechanisms:

  • Lysosomotropism: Like chloroquine and other lipophilic weak bases, this compound can accumulate in acidic organelles (lysosomes), leading to vacuolization and inhibition of autophagy.[7] This is a desired therapeutic effect in cancer research but a mechanism of cellular toxicity in healthy tissue.

  • DNA Intercalation: The planar quinoline ring system possesses the potential to intercalate into DNA base pairs, potentially causing frameshift mutations, although the 6-methoxy substituent generally reduces mutagenicity compared to unsubstituted quinolines.

Acute Toxicity Data (Read-Across)
  • Oral LD50 (Rat): No experimental data for the specific amide.

    • Reference Point: Quinoline (CAS 91-22-5) LD50 is ~262 mg/kg.

    • Reference Point: Quininic Acid (CAS 86-68-0) is generally considered less toxic than pure quinoline but remains harmful.

  • Dermal/Inhalation: High risk of irritation to mucous membranes due to the basic nitrogen and amide functionality.

Synthesis & Impurity Management

Understanding the synthesis is crucial for safety, as impurities (such as thionyl chloride or unreacted acid) can significantly alter the hazard profile.

SynthesisPath Start p-Anisidine (Toxic/Irritant) Inter1 Doebner Reaction (Pyruvic Acid + Aldehyde) Start->Inter1 Acid 6-Methoxyquinoline-4-carboxylic Acid (CAS 86-68-0) (Solid/Irritant) Inter1->Acid Cyclization Activation Activation (SOCl2 or Oxalyl Chloride) Acid->Activation Chloride Acid Chloride Intermediate (Highly Corrosive/Unstable) Activation->Chloride Chlorination Amidation Amidation (NH3 or Amine) Chloride->Amidation Product 6-Methoxyquinoline-4-carboxamide (Target Compound) Amidation->Product Substitution

Figure 1: Synthetic pathway highlighting the transition from the corrosive acid chloride intermediate to the stable carboxamide target.

Handling & Exposure Control Protocols

Due to the compound's potential for respiratory irritation and unknown chronic effects, a Hierarchy of Controls must be strictly followed.[4]

Engineering Controls
  • Primary: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Secondary: HEPA filtration is required if vacuum lines are used for product isolation to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if working outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling solutions in DMSO/DMF due to enhanced permeation.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient for powder handling.

Emergency Response Workflow

SafetyFlow Event Exposure Event Type Identify Exposure Type Event->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActSkin Action: Wash with soap/water 15 mins. Remove contam. clothing. Skin->ActSkin ActEye Action: Rinse cautiously 15 mins. Remove contacts. Eye->ActEye ActInhal Action: Move to fresh air. Support breathing if needed. Inhal->ActInhal Medical Seek Medical Attention (Provide SDS of CAS 86-68-0) ActSkin->Medical ActEye->Medical ActInhal->Medical

Figure 2: Immediate response protocol for exposure incidents. Note the requirement to provide the precursor SDS to medical personnel if the specific amide SDS is unavailable.

Environmental Impact & Disposal

  • Ecotoxicity: Quinoline derivatives are generally harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).

  • Disposal: Do not discharge into drains.[3][4] Dispose of as Hazardous Organic Waste via high-temperature incineration. The presence of the nitrogen heterocycle requires specific attention to NOx emissions during incineration.

References

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: 6-Methoxyquinoline-4-carboxylic Acid (CAS 86-68-0).[2][8] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 6-Methoxyquinoline.[1][2][5][6][9][10] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Technical Guide to Quinoline-4-carboxamide Derivatives. Retrieved from

  • Fisher Scientific. (2025). SDS for Quinoline Derivatives. Retrieved from

  • Kuo, H. H., et al. (2015). "Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis."[7] Oncotarget. (Demonstrates biological activity/toxicity mechanism).[6][11] Retrieved from

Sources

Quinoline-4-Carboxamide Analogs in Medicinal Chemistry: A Comprehensive Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinoline ring system offers exceptional synthetic versatility and a highly tunable pharmacophore. In recent years, quinoline-4-carboxamide analogs have emerged as potent modulators of diverse biological targets, ranging from parasitic translation machinery to human lysosomal pathways and cytochrome P450 enzymes[1]. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have structured this technical guide to dissect the mechanistic rationale, synthetic workflows, and biological evaluations of these analogs. This whitepaper synthesizes field-proven insights to guide drug development professionals in leveraging this scaffold for novel therapeutics.

Core Therapeutic Applications & Mechanistic Pathways

Antimalarial Therapeutics: Targeting Translation Elongation Factor 2 (PfEF2)

The urgent need to circumvent artemisinin-resistant Plasmodium falciparum has driven the discovery of novel chemotypes. Phenotypic screening of kinase libraries identified the quinoline-4-carboxamide series as potent antimalarials[2]. Lead optimization culminated in the discovery of DDD107498 (Compound 2), which exhibits single-digit nanomolar potency against the P. falciparum 3D7 strain and exceptional in vivo efficacy[3].

Mechanistic Causality: DDD107498 operates via a novel mechanism of action: the inhibition of P. falciparum translation elongation factor 2 (PfEF2)[2]. By halting the GTP-dependent translocation of the ribosome along messenger RNA, it completely arrests parasite protein synthesis. During lead optimization, replacing lipophilic cyclic amines with specific functional groups (e.g., ethyl-linked piperidines) drastically reduced hepatic microsomal intrinsic clearance (


) and improved ligand-lipophilicity efficiency (LLE), yielding an orally bioavailable clinical candidate[3]. Recent in silico studies also suggest that specific quinoline-4-carboxamides can target P. falciparum aminopeptidase N (PfAPN) with high binding affinity, offering multi-target potential[4].
Oncology: Autophagy Modulation and Lysosomal Impairment

Beyond infectious diseases, quinoline-4-carboxamides are formidable anticancer agents. A novel series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives has been engineered to disrupt cancer cell homeostasis[5].

Mechanistic Causality: Cancer cells heavily rely on autophagy to survive metabolic stress. CiQ derivatives are lysosomotropic agents; they accumulate in the acidic environment of the lysosome, increasing lysosomal membrane permeability (LMP)[5]. This impairment halts autophagic flux, leading to a toxic accumulation of ubiquitinated proteins and LC3-II. Consequently, the cells undergo massive apoptosis driven by ERK/MEK1 activation, caspase-9 cleavage, and PARP degradation[5]. To overcome the inherent hydrophobicity of the quinoline core, researchers incorporated an N,N-dimethylamino-ethyl side-chain via the carboxamide linker, allowing the formation of water-soluble acid salts without compromising target engagement[5].

CiQ_Pathway CiQ CiQ Derivatives (6-cinnamamido-quinoline-4-carboxamide) Lysosome Lysosomal Membrane Permeability (LMP) Increase CiQ->Lysosome Targets ERK ERK / MEK1 Activation CiQ->ERK Activates Autophagy Impaired Autophagy Flux (Accumulation of LC3-II & p62) Lysosome->Autophagy Disrupts Degradation Apoptosis Massive Apoptosis (Caspase-9 & PARP Cleavage) Autophagy->Apoptosis Triggers Cell Death ERK->Lysosome Enhances LMP

Figure 1: Mechanistic pathway of CiQ derivatives inducing apoptosis via lysosomal impairment.

Drug Metabolism: Cytochrome P450 2C9 (CYP2C9) Type II Binding

A critical aspect of medicinal chemistry is predicting and mitigating adverse drug-drug interactions (DDIs). Quinoline-4-carboxamides have been extensively utilized as probes to study Type II binding in CYP2C9, a major hepatic enzyme responsible for metabolizing anionic and lipophilic drugs[6].

Mechanistic Causality: Type II binding occurs when a ligand directly coordinates with the ferric heme iron of the CYP450 enzyme, effectively poisoning its catalytic cycle. Studies reveal that quinoline-4-carboxamides bearing a pyridine ring exhibit strong Type II binding if the nitrogen lone pair is sterically accessible (e.g., in the para position relative to the linkage)[7]. Furthermore,


-cation interactions between the quinoline/naphthalene moieties and the Arg108 residue of CYP2C9 stabilize the ligand within the active site[6]. Understanding this structure-activity relationship (SAR) allows medicinal chemists to rationally design analogs that either intentionally inhibit CYP enzymes or strategically avoid them to improve metabolic stability.

Quantitative Data Summary

The table below consolidates key quantitative metrics and structure-activity relationships derived from recent literature on quinoline-4-carboxamide analogs.

Compound / SeriesPrimary TargetIndicationKey Metric / PotencyPharmacokinetic / SAR Note
DDD107498 PfEF2Malaria

= 120 nM (Hit)

~1 nM (Lead)
Excellent oral efficacy (

< 1 mg/kg); improved LLE[2].
CiQ Derivatives Lysosome / AutophagyOncology

= Low

M (Broad cancer lines)
Tertiary amine side-chain enables water-soluble salt formation[5].
N-phenyl-2-(pyridin-4-yl)... CYP2C9 (Off-target)Drug MetabolismHigh Type II Binding AffinityPara-nitrogen directly coordinates with ferric heme iron[6].
Ligand 24 (In silico)PfAPNMalaria

= -10.3 kcal/mol
Favorable ADMET properties (clogP = 2.3, TPSA = 92

)[4].
Novel 4-quinolines COX-2 / DHODHInflammation / CancerHigh Docking ScoresElectron-withdrawing groups enhance target specificity via H-bonds[8].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard, self-validating workflows for synthesizing and evaluating quinoline-4-carboxamide analogs.

Protocol 3.1: Synthesis of the Quinoline-4-Carboxamide Core

The most robust method for constructing 2-substituted quinoline-4-carboxamides relies on the Pfitzinger reaction followed by amide coupling[7].

Step 1: Pfitzinger Condensation

  • Reagents: Combine isatin (1.0 eq) and potassium hydroxide (3.0 eq) in a solvent mixture of ethanol and water.

  • Activation: Stir the mixture at 80 °C until the isatin is completely dissolved, initiating the base-catalyzed ring-opening to form an intermediate

    
    -keto acid[7].
    
  • Condensation: Add the appropriate ketone (e.g., 4-acetylpyridine, 1.2 eq) dropwise.

  • Reaction: Subject the mixture to microwave irradiation at 125 °C for 30 minutes (or reflux for 72 hours)[2].

    • Causality: Microwave heating provides strict thermodynamic control, accelerating the condensation while preventing the formation of undesired regioisomers.

  • Validation: Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the 2-substituted quinoline-4-carboxylic acid. Confirm product mass and purity via LC-MS (ESI+).

Step 2: Amide Coupling

  • Activation: Dissolve the purified quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes.

    • Causality: HOBt is critical here; it reacts with the O-acylisourea intermediate to form a stable, active ester, suppressing the formation of unreactive N-acylurea byproducts.

  • Coupling: Add the target amine (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours[2].

  • Validation: Quench with water, extract with ethyl acetate, and purify via flash column chromatography. Verify the final structure via

    
    H/
    
    
    
    C NMR and ensure >95% purity via analytical HPLC.

Synthesis Isatin Isatin + Ketone Pfitzinger Pfitzinger Reaction (KOH, EtOH/H2O, 125°C MW) Isatin->Pfitzinger Acid Quinoline-4-carboxylic Acid Intermediate Pfitzinger->Acid Coupling Amide Coupling (EDC/HOBt or SOCl2/Amine) Acid->Coupling Product Quinoline-4-carboxamide Final Product Coupling->Product

Figure 2: Standard two-step synthetic workflow for quinoline-4-carboxamide derivatives.

Protocol 3.2: Phenotypic Screening & Target Validation (Antimalarial)

Before target deconvolution, phenotypic screening ensures that the synthesized analogs possess the necessary cell permeability to reach intracellular targets.

  • Cell Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium[2].

  • Compound Dosing: Dispense the quinoline-4-carboxamide analogs into 384-well plates using an acoustic liquid handler.

    • Causality: Acoustic dispensing transfers nanoliter volumes of compound directly from source to destination plates, eliminating DMSO solvent toxicity effects which can skew viability data.

  • Incubation: Incubate the plates for 72 hours at 37 °C under a low-oxygen gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
    • Causality: A 72-hour window covers more than one full intraerythrocytic replication cycle (48h), ensuring that compounds targeting slow-acting pathways (like PfEF2 translation elongation) are accurately captured[2].

  • Readout & Validation: Add SYBR Green I lysis buffer. Measure fluorescence (Ex 485 nm / Em 530 nm). The assay is self-validating if the calculated Z'-factor (using chloroquine as a positive control) is > 0.5, confirming a robust signal-to-background ratio.

Conclusion & Future Perspectives

The quinoline-4-carboxamide scaffold represents a masterclass in pharmacophore tunability. By modulating the functional groups at the 2-position and the carboxamide nitrogen, medicinal chemists can pivot the biological activity from targeting parasitic translation machinery (PfEF2) to inducing lysosomal-mediated apoptosis in oncology, or probing CYP450 metabolic liabilities. Future drug development efforts should leverage in silico ADMET predictions and structure-based drug design (SBDD) to further optimize this privileged scaffold, minimizing off-target toxicity while maximizing therapeutic index.

References[4] In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S187853522300000X[2]Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4438016/[6]Cytochrome P450 2C9 type II binding studies on quinoline-4-carboxamide analogues. Journal of Medicinal Chemistry (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630467/[7]Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. Journal of Medicinal Chemistry (ACS). URL: https://pubs.acs.org/doi/10.1021/jm8011257[3]Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00173[5]Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. URL: https://www.oncotarget.com/article/9355/text/[8]Design, characterisation and evaluation of novel 4-quinoline carboxamides by in silico studies. SSRN. URL: https://ssrn.com/abstract=5967444[1]Aqueous NH3-mediated syntheses of 2-styrylquinoline-4-carboxamides by domino ring opening cyclization strategy. Synthetic Communications (Taylor & Francis). URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2020.1836161

Sources

Polypharmacological Targeting via the 6-Methoxyquinoline-4-Carboxamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. The 6-methoxyquinoline-4-carboxamide moiety has emerged as a highly versatile pharmacophore. By acting as a structural anchor, this scaffold facilitates critical hydrogen bonding and hydrophobic interactions across multiple distinct biological targets.

Current pharmacological research highlights two primary applications for this scaffold:

  • Fibroblast Activation Protein

    
     (FAP-
    
    
    
    ) Inhibition:
    Serving as the targeting vector in Small Molecule Drug Conjugates (SMDCs) and Radioconjugates (SMRCs) to target the tumor microenvironment (TME)[1].
  • Tubulin Depolymerization: Acting as a Microtubule-Destabilizing Agent (MTDA) by binding to the colchicine site, thereby inducing mitotic arrest in malignant cells[2].

This whitepaper dissects the mechanistic causality behind these interactions, provides self-validating experimental protocols for assaying compound efficacy, and synthesizes the quantitative data driving current clinical development.

Target I: Fibroblast Activation Protein (FAP- )

Mechanistic Causality in the Tumor Microenvironment

Fibroblast Activation Protein


 (FAP) is a prolyl endopeptidase that is heavily overexpressed on the surface of Cancer-Associated Fibroblasts (CAFs), which make up a significant portion of the tumor stroma[1]. Healthy adult tissues exhibit negligible FAP expression, making it an exceptional target for localized payload delivery[1].

When the 6-methoxyquinoline-4-carboxamide core is conjugated to a warhead—typically an (S)-pyrrolidine-2-carbonitrile derivative—it forms a highly potent FAP inhibitor (FAPI)[3]. The causality of this binding is driven by strict spatial requirements:

  • The Warhead: The cyano group forms a reversible covalent bond with the catalytic serine (Ser624) in the FAP active site.

  • The Carboxamide Linker: Provides rigid, directional hydrogen bonding that orientates the molecule within the S1/S2 pockets.

  • The 6-Methoxyquinoline Core: The methoxy group acts as a crucial hydrogen bond acceptor, while the quinoline ring engages in

    
     stacking and hydrophobic interactions within the lipophilic sub-pocket of the enzyme, drastically increasing target residence time[4].
    

FAP_Targeting N1 6-Methoxyquinoline-4-carboxamide (Targeting Ligand) N2 FAP-α Enzyme (Tumor Microenvironment) N1->N2 Systemic Circulation N3 S1/S2 Pocket Binding (Enzyme Inhibition) N2->N3 High Affinity Binding N4 Receptor-Mediated Tumor Retention N3->N4 Prolonged Half-life N5 Payload Delivery (Radionuclide / Cytotoxin) N4->N5 Localized Therapy

Fig 1. FAP-targeted payload delivery pathway utilizing the 6-methoxyquinoline-4-carboxamide scaffold.

Self-Validating Protocol: FAP Enzymatic Inhibition Assay

To quantify the IC


 of 6-methoxyquinoline-4-carboxamide derivatives, a fluorescence-based enzymatic cleavage assay is utilized. This protocol is designed as a self-validating system, incorporating internal controls to rule out autofluorescence or substrate degradation.

Reagents & Materials:

  • Recombinant human FAP-

    
     (rhFAP).
    
  • Fluorogenic Substrate: Z-Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5. (Causality: FAP activity is highly salt-dependent; 1 M NaCl ensures optimal conformational stability of the enzyme).

Step-by-Step Methodology:

  • Baseline Validation: Prepare a blank well containing only Assay Buffer and Z-Gly-Pro-AMC. Monitor for 15 minutes to establish the baseline and ensure the substrate is not spontaneously hydrolyzing.

  • Inhibitor Preparation: Serially dilute the 6-methoxyquinoline-4-carboxamide derivative (e.g., UAMC1110 analog) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Combine rhFAP (20 nM final concentration) with the inhibitor dilutions in a black 96-well microtiter plate. Incubate at 37°C for 15 minutes. (Causality: Allows the reversible covalent bond between the cyano warhead and Ser624 to reach thermodynamic equilibrium).

  • Reaction Initiation: Add Z-Gly-Pro-AMC (20

    
    M final concentration) to all wells.
    
  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader (

    
     = 360 nm, 
    
    
    
    = 465 nm) continuously for 30 minutes at 37°C[1].
  • Data Validation: The positive control (uninhibited enzyme) must show a linear increase in fluorescence. Calculate the IC

    
     by plotting the fractional velocity against the log of the inhibitor concentration.
    

Target II: Tubulin (Colchicine Binding Site)

Mechanistic Causality in Microtubule Destabilization

Beyond the TME, the 6-methoxyquinoline-4-carboxamide scaffold exhibits potent intracellular activity as a tubulin inhibitor[2]. Microtubules, composed of


- and 

-tubulin heterodimers, are highly dynamic structures essential for mitotic spindle formation[5].

Derivatives bearing specific substitutions (e.g., 2-aryl groups) act as Microtubule-Destabilizing Agents (MTDAs)[2]. The causality of this inhibition lies in the scaffold's ability to mimic the trimethoxyphenyl ring of colchicine. The 6-methoxyquinoline core inserts deeply into the hydrophobic pocket at the


-tubulin interface[2]. The carboxamide group forms critical hydrogen bonds with 

-tubulin residues (such as Cys241 and Val315). This binding sterically prevents the curved-to-straight structural transition of the tubulin dimer, a prerequisite for microtubule polymerization, ultimately leading to G2/M phase cell cycle arrest and apoptosis[2].

Tubulin_Inhibition T1 6-Methoxyquinoline Derivative T2 Colchicine Binding Site (α/β-Tubulin Interface) T1->T2 Hydrophobic Insertion T3 Steric Hindrance of Curved-to-Straight Transition T2->T3 Conformational Lock T4 Inhibition of Microtubule Polymerization T3->T4 Loss of Dynamics T5 G2/M Cell Cycle Arrest & Apoptosis T4->T5 Mitotic Failure

Fig 2. Mechanism of microtubule destabilization via colchicine binding site inhibition.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action, a cell-free tubulin polymerization assay is required. This system validates whether the compound acts as a stabilizer (like paclitaxel) or a destabilizer (like colchicine).

Reagents & Materials:

  • Porcine brain tubulin (>99% pure, 3 mg/mL).

  • Fluorescent reporter (e.g., DAPI or proprietary tubulin-binding fluorophore).

  • Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP. (Causality: EGTA is critical as it chelates trace Ca
    
    
    
    ions, which are potent endogenous inhibitors of tubulin polymerization).

Step-by-Step Methodology:

  • System Calibration: Prepare three control wells: a vehicle control (DMSO), a known stabilizer (Paclitaxel, 10

    
    M), and a known destabilizer (Colchicine, 10 
    
    
    
    M)[2]. This ensures the dynamic range of the assay is validated before assessing the test compound.
  • Reaction Assembly (on ice): In a pre-chilled 96-well half-area plate, combine the Polymerization Buffer, fluorescent reporter, and the 6-methoxyquinoline-4-carboxamide derivative (e.g., Compound G13) at varying concentrations (1

    
    M to 50 
    
    
    
    M).
  • Tubulin Addition: Add the purified tubulin to the wells. Keep the plate strictly at 4°C to prevent premature polymerization.

  • Thermal Shift & Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (

    
     = 360 nm, 
    
    
    
    = 420 nm) every 60 seconds for 60 minutes. (Causality: The shift to 37°C initiates GTP-driven polymerization. The fluorophore's emission increases exponentially as it incorporates into the growing microtubule lattice).
  • Data Interpretation: A successful 6-methoxyquinoline MTDA will yield a flat or significantly depressed fluorescence curve compared to the vehicle control, mirroring the colchicine profile[2].

Quantitative Data Summary

The polypharmacological nature of the 6-methoxyquinoline-4-carboxamide scaffold is best illustrated by comparing its binding affinities across different structural modifications. The table below summarizes the quantitative data for representative derivatives.

Scaffold DerivativePrimary Biological TargetBinding Site / MechanismRepresentative IC

Primary Application
N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide FAP-

S1/S2 Enzymatic Pocket (Covalent to Ser624)8.5 – 16.8 nM[1][4]FAPI Radiotracers / SMDCs[1]
2-Aryl-6-methoxyquinoline-4-carboxamide (Compound G13) TubulinColchicine Binding Site (

interface)
13.5

M (Enzymatic) / 0.65

M (Cellular)[2]
Antitumor / Microtubule Destabilizer[2]
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-...-carboxamide analogs Carbonic AnhydraseZinc Active SiteSub-micromolar[6]Glaucoma / Cancer Therapeutics[6]

Conclusion

The 6-methoxyquinoline-4-carboxamide scaffold is a masterclass in rational drug design. By leveraging the precise hydrogen-bonding geometry of the carboxamide and the hydrophobic bulk of the methoxyquinoline, researchers can direct this core toward entirely different physiological systems. Whether functioning as a highly specific homing beacon for the tumor microenvironment via FAP inhibition, or as a potent disruptor of mitotic machinery via tubulin depolymerization, this scaffold remains a critical asset in the development of next-generation oncology therapeutics.

References

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Fibroblast activation protein ligands for targeted delivery applications (EP3891138B1 / WO2021160825A1)
  • FAP inhibitors (US9346814B2)

Sources

Physicochemical Profiling and Solubility Dynamics of 6-Methoxyquinoline-4-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The "Brick Dust" Paradigm

In modern drug discovery, 6-methoxyquinoline-4-carboxamide serves as a privileged pharmacophore. It is the critical targeting moiety in Fibroblast Activation Protein (FAP) inhibitors (such as the FAPI series of PET tracers) and a foundational intermediate in the synthesis of multikinase inhibitors[1].

From a physicochemical standpoint, handling this compound presents a classic "brick dust" solubility challenge. The causality behind its poor solubility lies in its molecular architecture:

  • Lipophilicity &

    
     Stacking:  The planar quinoline ring system drives lipophilicity (
    
    
    
    ) and promotes strong
    
    
    stacking interactions in the solid state.
  • Crystal Lattice Energy: The primary carboxamide group acts simultaneously as a strong hydrogen bond donor and acceptor. This creates a highly stable, tightly packed crystalline lattice.

  • Electronic Effects: While the 6-methoxy substitution introduces localized polarity and slight electron-donating properties, it is thermodynamically insufficient to overcome the lattice energy[2].

Consequently, the compound resists dissolution in both highly polar protic solvents (like water) and non-polar solvents (like hexane). Successful solvation requires solvents capable of aggressively disrupting intermolecular hydrogen bonds while simultaneously accommodating the lipophilic core.

Thermodynamic Solubility Profile in Organic Solvents

Understanding the precise solubility of 6-methoxyquinoline-4-carboxamide in various organic solvents is critical for reaction optimization—such as amide couplings utilizing HATU/DIPEA—and downstream chromatographic purification[1]. Polar aprotic solvents with high dielectric constants are uniquely suited for this task.

Below is the synthesized thermodynamic solubility data across standard organic solvents, grounded in empirical extraction and synthesis workflows.

Table 1: Thermodynamic Solubility of 6-Methoxyquinoline-4-carboxamide at 25°C
SolventClassificationDielectric Constant (

)
Estimated Solubility Range (mg/mL)Causality & Application Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Optimal: Disrupts H-bond networks entirely. Used for primary high-concentration assay stocks.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 30.0Synthesis: Solvent of choice for peptide coupling and structural derivatization[1].
Chloroform (CHCl₃) Non-polar4.85.0 - 12.0Extraction: Excellent for liquid-liquid extraction of the free base during workup[3].
Dichloromethane (DCM) Polarizable9.15.0 - 10.0Purification: Frequently used as a mobile phase component (with MeOH) in flash chromatography[1].
Methanol (MeOH) Polar Protic32.72.0 - 5.0Sub-optimal: Competes for H-bonds but lacks sufficient lipophilic solvation energy.
Acetonitrile (MeCN) Polar Aprotic37.51.0 - 3.0Poor: Inadequate solvation of the quinoline core often leads to premature precipitation.
Aqueous Buffer (pH 7.4) Polar Protic80.1< 0.01Insoluble: Requires aggressive formulation (co-solvents/surfactants) for biological assays.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and prevent false negatives in biological screening, solubility must be quantified using rigorous, self-validating systems. The following step-by-step methodologies represent the industry gold standard for this pharmacophore.

Protocol A: Thermodynamic Solubility via the Isothermal Shake-Flask Method

This protocol determines the absolute equilibrium solubility of the compound in target organic solvents, validating the data in Table 1.

  • Saturation: Add an excess amount of solid 6-methoxyquinoline-4-carboxamide (approximately 100 mg) to a 2 mL amber glass HPLC vial containing 1.0 mL of the target organic solvent (e.g., DMF or Chloroform).

  • Equilibration: Seal the vial tightly and incubate in a thermostatic shaker set to 25°C ± 0.5°C at 500 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the resulting suspension to a chemical-resistant microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to firmly pellet the undissolved crystalline solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: PTFE is mandatory to prevent solvent-induced membrane degradation).

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 or 1:1000 in mobile phase) and analyze via HPLC-UV at 254 nm. Calculate the exact concentration against a pre-validated standard curve generated in 100% molecular-grade DMSO.

Protocol B: Kinetic Solubility via Nephelometry (Turbidimetry)

Kinetic solubility is critical when diluting DMSO stocks into aqueous assay buffers. This self-validating protocol prevents compound precipitation from confounding high-throughput screening results[4].

  • Stock Preparation: Prepare a 10 mM primary stock solution of 6-methoxyquinoline-4-carboxamide in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, create a 10-point serial dilution of the DMSO stock.

  • Buffer Addition: Rapidly dispense the aqueous assay buffer (e.g., PBS, pH 7.4) into the wells to achieve a final DMSO concentration of exactly 1% (v/v).

  • Incubation: Incubate the plate at room temperature for 2 hours on a microplate shaker (300 RPM) to mimic standard assay conditions.

  • Measurement & Validation: Read the absorbance/light scattering at 620 nm using a microplate reader. The kinetic solubility limit is strictly defined as the highest concentration where the absorbance remains within 3 standard deviations of the baseline blank (buffer + 1% DMSO).

High-Throughput Screening (HTS) Workflow & Visualization

When transitioning from organic synthesis to in vitro biological evaluation, the inherent insolubility of the 6-methoxyquinoline-4-carboxamide moiety must be actively managed. If the turbidimetric QC fails, formulation strategies such as utilizing a co-solvent system (e.g., 5% DMSO, 40% PEG-400, 55% aqueous buffer) must be implemented to maintain the compound in solution.

The following logic diagram illustrates the required workflow for processing this compound in drug discovery assays.

G A Solid 6-Methoxyquinoline- 4-carboxamide B Primary Stock (100% DMSO, 10 mM) A->B Dissolution C Intermediate Dilution (Co-solvents: PEG/EtOH) B->C Serial Dilution D Aqueous Assay Buffer (<1% DMSO final) C->D Buffer Addition E Turbidimetric QC (Precipitation Check) D->E Incubation E->C Fail (Adjust) F In Vitro / FAP Assay E->F Pass

Solubility-driven workflow for assaying 6-Methoxyquinoline-4-carboxamide derivatives.

References

  • [1] EP3891138B1 - Fibroblast activation protein ligands for targeted delivery applications. Google Patents. URL:

  • [2] Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. DOI.org. URL:

  • [4] US9346814B2 - FAP inhibitors. Google Patents. URL:

  • [3] 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. PMC / NIH.gov. URL:

Sources

The Evolution and Discovery of 6-Substituted Quinoline Carboxamides: A Technical Whitepaper on Scaffold Repurposing in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline carboxamide scaffold has long been a cornerstone in medicinal chemistry. Historically, the field was dominated by 3-carboxamide derivatives (e.g., roquinimex, tasquinimod), which were primarily investigated for their broad immunomodulatory and anti-angiogenic properties. However, recent advancements in rational drug design have catalyzed a structural paradigm shift. By functionalizing the 6-position—either through targeted 6-substitution on the 3-carboxamide core or by migrating the carboxamide moiety entirely to the 6-position—researchers have unlocked unprecedented selectivity against novel pharmacological targets. This whitepaper explores the history, mechanistic pathways, and self-validating experimental protocols driving the discovery of 6-substituted quinoline carboxamides.

Historical Evolution of the Scaffold

The causality behind the widespread use of the quinoline core lies in its dual functionality: the fused heteroaromatic ring provides excellent


 stacking interactions with biological targets, while the carboxamide group acts as a modular vector for hydrogen bonding and structural diversification.

Early drug discovery programs in the 1980s and 1990s focused heavily on quinoline-3-carboxamides. Compounds like tasquinimod underwent extensive clinical development for prostate cancer due to their ability to inhibit the "angiogenic switch" within tumor microenvironments1[1]. However, as the demand for highly selective targeted therapies grew, medicinal chemists began exploring the 6-position. Altering the steric bulk and electronic distribution at this specific vector pivoted the scaffold from a broad immunomodulator to a highly precise tool for kinase inhibition and allosteric receptor modulation.

G cluster_0 Quinoline Carboxamide Evolution A Early Quinolones (Antimicrobial) B Quinoline-3-Carboxamides (Immunomodulation) A->B C Quinoline-6-Carboxamides (Targeted Therapies) A->C D 6-Substituted 3-Carboxamides (ATM Kinase Inhibitors) B->D E Quinoline-6-Carboxamides (P2X7R Antagonists) C->E F Quinoline-6-Carboxamides (CB2 Modulators) C->F

Evolutionary trajectory of quinoline carboxamides from broad antimicrobials to targeted modulators.

Pharmacological Targets and Mechanistic Pathways

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a critical node in the DNA double-strand break response pathway. High-throughput screening initially identified modest 3-quinoline carboxamide hits. However, systematic Structure-Activity Relationship (SAR) optimization revealed that introducing bulky, electron-donating groups at the 6-position (e.g., 6-(methoxymethyl)-3-pyridinyl) drastically enhanced potency. The causality here is structural: the 6-substitution projects deeply into a specific hydrophobic pocket of the ATM kinase domain, restricting off-target binding to other PIKK family members and yielding orally bioavailable clinical candidates 2[2].

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and oncology. By shifting the carboxamide entirely to the 6-position and coupling it with benzenesulfonates, researchers generated highly potent antagonists. The sulfonate and amide linkages are critical for hydrogen bonding with the P2X7R extracellular domain. For instance, the 4-iodo derivative of quinoline-6-carboxamide benzenesulfonate demonstrated an IC50 of 0.566 µM, representing a 7-fold improvement over standard antagonists like suramin 3[3].

Cannabinoid Receptor (CB2) Allosteric Modulation

In a landmark 2025 discovery, the quinoline-6-carboxamide scaffold was repurposed as an allosteric modulator of the Cannabinoid Receptor 2 (CB2). Compound PSB-21644 (N-(2-(benzyloxy)phenyl)quinoline-6-carboxamide) acts as a potent partial agonist. Schild plot analyses confirmed that the quinoline-6-carboxamide core interacts with an allosteric site distinct from the orthosteric pocket, modulating


-arrestin-2 recruitment without orthosteric competition 4[4].

G Ligand Orthosteric Agonist CB2 CB2 Receptor Ligand->CB2 Activation Modulator Quinoline-6-Carboxamide (PSB-21644) Modulator->CB2 Allosteric Modulation Arrestin β-Arrestin-2 Recruitment CB2->Arrestin EC50: 0.0371 µM cAMP cAMP Inhibition CB2->cAMP EC50: 0.0765 µM

Allosteric modulation of the CB2 receptor by quinoline-6-carboxamide PSB-21644.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the quantitative pharmacological metrics of key quinoline carboxamide derivatives, highlighting the impact of 6-position modifications.

Compound DesignationScaffold ClassPrimary TargetKey Assay MetricEfficacy / Potency
Tasquinimod Quinoline-3-carboxamideTumor AngiogenesisIn vivo tumor growthClinical Stage
Compound 72 6-Substituted 3-carboxamideATM KinaseKinase SelectivityHighly selective
Compound 2f (4-iodo) Quinoline-6-carboxamideP2X7 ReceptorIC500.566 µM
Compound 2e (4-fluoro) Quinoline-6-carboxamideP2X7 ReceptorIC500.624 µM
PSB-21644 Quinoline-6-carboxamideCB2 ReceptorEC50 (

-arrestin-2)
0.0371 µM (Emax 65%)
PSB-21644 Quinoline-6-carboxamideCB2 ReceptorEC50 (cAMP accum.)0.0765 µM (Emax 57%)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological validation of quinoline-6-carboxamides. Every step is designed as a self-validating system.

G Step1 Quinoline-6-Carboxylic Acid Synthesis Step2 Acyl Chloride Formation (SOCl2) Step1->Step2 Step3 Amide Coupling (R-NH2, K2CO3) Step2->Step3 Step4 SAR & Biological Evaluation Step3->Step4

Standardized experimental workflow for the synthesis and evaluation of quinoline-6-carboxamides.

Synthesis of Quinoline-6-Carboxamides

Rationale & Causality: Direct amidation of a carboxylic acid is thermodynamically unfavorable. Converting quinoline-6-carboxylic acid to an acyl chloride drastically lowers the activation energy for nucleophilic attack by the amine.

  • Acyl Chloride Formation: Suspend quinoline-6-carboxylic acid (1.0 eq) in dry toluene. Add thionyl chloride (SOCl2, 3.0 eq) dropwise.

    • Causality Check: Toluene is chosen as an inert, non-polar solvent that allows for azeotropic distillation. Reflux at 100–110 °C for 4–6 hours. The removal of excess SOCl2 via distillation prevents the subsequent hydrolysis of the highly reactive acyl chloride intermediate[3].

  • Amide Coupling: Prepare a solution of the target amine (e.g., 2-aminophenol, 1.2 eq) and potassium carbonate (K2CO3, 1.5 eq) in dry acetone. Cool in an ice bath to 0 °C.

  • Nucleophilic Addition: Add the quinoline-6-carbonyl chloride solution dropwise to the amine mixture. Stir overnight at room temperature.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Confirm structure via 1H-NMR and LC-MS.

In Vitro Validation: -Arrestin-2 Recruitment Assay (CB2 Modulators)

Rationale & Causality: A luminescence-based


-arrestin-2 recruitment assay provides a direct, functional readout of receptor activation rather than mere occupancy.
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CB2 receptor and a

    
    -arrestin-2-luciferase reporter construct into 384-well plates.
    
  • Ligand Incubation: Treat cells with varying concentrations of the synthesized quinoline-6-carboxamide (e.g., PSB-21644) from 0.001 µM to 10 µM.

  • Self-Validating Controls:

    • Positive Control: Run a known orthosteric agonist (e.g., CP55,940) in parallel. If the orthosteric agonist fails to produce a robust luminescent signal, the cellular machinery is compromised, invalidating the entire plate.

    • Negative Control: Vehicle-only (DMSO) wells establish the baseline noise.

  • Detection: Add the luciferase substrate, incubate for 30 minutes in the dark, and measure luminescence. Calculate EC50 using non-linear regression analysis[4].

Future Perspectives in Drug Development

The structural migration from 3-carboxamides to 6-substituted quinoline carboxamides represents a masterclass in scaffold repurposing. As demonstrated by the recent discovery of nanomolar CB2 allosteric modulators and submicromolar P2X7R antagonists, the 6-position vector offers an optimal balance of steric projection and electronic fine-tuning. Future drug development programs will likely leverage this scaffold for PROTAC (Proteolysis Targeting Chimera) design, utilizing the carboxamide moiety as an ideal exit vector for linker attachment without disrupting the core target-binding pharmacophore.

References

  • 4 - Biochemical Pharmacology (PubMed) 2.1 - PMC (NIH) 3.3 - PMC (NIH) 4.2 - Journal of Medicinal Chemistry (ResearchGate)

Sources

Methodological & Application

Application Note: Reagents and Conditions for Preparing 6-Methoxyquinoline-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 6-methoxyquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical structural core for potent tubulin polymerization inhibitors, multidrug resistance (MDR) reversers, and multi-receptor tyrosine kinase inhibitors (such as Lenvatinib analogs)[1][2]. Synthesizing this moiety typically requires the amidation of 6-methoxyquinoline-4-carboxylic acid. However, the electron-deficient nature of the quinoline ring and the steric environment of the C4 position demand carefully optimized coupling conditions to ensure high yields and purities.

This application note details three validated synthetic strategies for the amidation of 6-methoxyquinoline-4-carboxylic acid, providing researchers with scalable, self-validating protocols tailored to different amine nucleophiles.

Mechanistic Rationale for Amidation Pathways

Selecting the appropriate coupling reagent is dictated by the nucleophilicity and steric hindrance of the target amine.

  • Thionyl Chloride (

    
    ) Activation:  This classical approach converts the carboxylic acid into a highly electrophilic acyl chloride. It is the most atom-economical and rapid method for synthesizing unhindered primary amides (using ammonia) or simple secondary amides[2]. The causality of its efficiency lies in the irreversible formation of 
    
    
    
    and
    
    
    gases, which drives the activation forward.
  • Carbodiimide Coupling (EDC / DMAP): For secondary and tertiary anilines or aliphatic amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is preferred over DCC because its urea byproduct is highly water-soluble, allowing for seamless downstream purification[1]. The addition of 4-dimethylaminopyridine (DMAP) is non-negotiable here; DMAP acts as a hypernucleophilic acyl transfer catalyst. It rapidly attacks the transient

    
    -acylisourea to form a highly reactive 
    
    
    
    -acylpyridinium intermediate, effectively preventing the deleterious rearrangement into an unreactive
    
    
    -acylurea[1].
  • Acylimidazole Coupling (CDI): 1,1'-Carbonyldiimidazole (CDI) is deployed when synthesizing hydroxamic acids or coupling sterically hindered amines[2][3]. CDI reacts with the acid to form an active acylimidazole. The mechanistic advantage of CDI is its mild, phosgene-free nature and the generation of

    
     gas, which serves as a visual indicator of reaction progress. For particularly weak nucleophiles, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to enhance the nucleophilicity of the amine[3].
    

Workflow Visualization

AmidationWorkflow cluster_A Method A: Acid Chloride cluster_B Method B: Carbodiimide cluster_C Method C: Acylimidazole Start 6-Methoxyquinoline-4-carboxylic acid ActA SOCl2, DCM Reflux, 6h Start->ActA ActB EDC·HCl, DMAP DCM or CH3CN, 0°C Start->ActB ActC CDI, THF RT, 1h Start->ActC IntA Acyl Chloride Intermediate ActA->IntA AmineA NH3 or Amine RT, 30 min IntA->AmineA Product 6-Methoxyquinoline-4-carboxamide Derivatives AmineA->Product IntB O-Acylurea / Active Amide ActB->IntB AmineB Amine RT, 12-24h IntB->AmineB AmineB->Product IntC Acylimidazole Intermediate ActC->IntC AmineC Amine / NH2OH RT, 12h IntC->AmineC AmineC->Product

Divergent synthetic workflows for 6-methoxyquinoline-4-carboxamide derivatives.

Validated Experimental Protocols

Protocol A: Thionyl Chloride ( ) Activation for Primary Amides

Optimized for the synthesis of primary amides using ammonia[2].

  • Activation: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add

    
     (3.0–5.0 eq) dropwise. Reflux the mixture at 45 °C for 6 hours.
    
  • Evaporation (Critical Step): Evaporate the solvent and excess

    
     entirely under reduced pressure. Causality: Residual 
    
    
    
    will react with ammonia to form inorganic sulfonamides, drastically reducing the yield[2].
  • Amidation: Redissolve the crude acyl chloride in anhydrous DCM. Slowly add an excess of ammonia solution (or bubble

    
     gas) at 0 °C. Stir at room temperature for 30 minutes.
    
  • Self-Validation & Workup: Monitor the disappearance of the acyl chloride via TLC (quench a micro-aliquot in methanol; the presence of the methyl ester confirms active intermediate, while final amide formation confirms completion). Wash the organic layer with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: EDC/DMAP Coupling for Secondary/Tertiary Amides

Optimized for coupling anilines and complex aliphatic amines[1].

  • Preparation: In a flame-dried flask, dissolve the target amine (1.0 eq) in anhydrous DCM or Acetonitrile (

    
    ) and cool to 0 °C.
    
  • Coupling: Add 6-methoxyquinoline-4-carboxylic acid (1.2 eq), DMAP (0.8 eq), and EDC·HCl (1.5–1.8 eq) sequentially to the chilled solution[1].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 12–24 hours depending on steric bulk.

  • Self-Validation & Workup: The reaction is self-validating during workup. Dilute with DCM and wash with water. The EDC byproduct (a urea derivative) is highly water-soluble and will partition entirely into the aqueous phase. Analyze the organic layer via LC-MS (ESI+) to confirm the mass of the pure carboxamide.

Protocol C: CDI-Mediated Coupling for Hydroxamic Acids

Optimized for sensitive nucleophiles like hydroxylamine hydrochloride[2][3].

  • Activation: Dissolve 6-methoxyquinoline-4-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (1.5 eq) in anhydrous THF. Stir at room temperature for 1 hour[2].

  • Self-Validation: Observe the reaction mixture. The stoichiometric evolution of

    
     gas (bubbling) serves as a visual validation that the acylimidazole intermediate is successfully forming. Wait until effervescence ceases completely before proceeding.
    
  • Amidation: Add hydroxylamine hydrochloride (2.0 eq) (or the target hindered amine) to the solution. If using a hindered amine salt, add DBU (1.5 eq) to liberate the free base in situ[3]. Stir for an additional 12 hours.

  • Workup: Evaporate the THF, redissolve in ethyl acetate, and wash with mildly acidic brine to remove imidazole byproducts.

Quantitative Data & Reagent Comparison

The following table summarizes the operational parameters and expected outcomes for each amidation strategy based on literature precedents[1][2][3].

Synthesis MethodActivating AgentCatalyst / AdditiveSolvent EnvironmentTemp & TimeTypical YieldOptimal Substrate Profile
Acid Chloride

NoneAnhydrous DCMReflux (6h)

RT (0.5h)
70% – 100%Primary amides, unhindered secondary amines
Carbodiimide EDC·HClDMAPDCM or

0 °C

RT (12–24h)
60% – 89%Anilines, complex secondary/tertiary amines
Acylimidazole CDIDBU (optional)Anhydrous THFRT (1h)

RT (12h)
75% – 85%Hydroxylamines, sterically hindered amines

Troubleshooting & Optimization Insights

  • Solvent Purity (Chloroform Caveat): If utilizing chloroform (

    
    ) as a solvent for the acid chloride or EDC methods, ensure it is strictly ethanol-free (typically stabilized with amylene instead). Ethanol traces will competitively react with the highly reactive 6-methoxyquinoline-4-acyl intermediates to form ethyl esters, severely depressing the amide yield[1].
    
  • Managing Steric Hindrance: The C4 position of the quinoline ring is flanked by the peri-hydrogen at C5, creating a moderate steric shield. If EDC/DMAP coupling stalls with bulky secondary amines, switching to the CDI/DBU protocol in THF often forces the reaction to completion due to the high reactivity of the acylimidazole intermediate and the strong basicity of DBU[3].

References

  • [1] 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Taylor & Francis (tandfonline.com). 1

  • [2] Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. PMC (nih.gov). 2

  • [3] Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. DOI (doi.org). 3

Sources

Application Note: HPLC Method Development and Validation for 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0307 | Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Professionals

Scientific Context & Method Rationale

6-Methoxyquinoline-4-carboxamide is a critical structural pharmacophore and synthetic intermediate. It is most notably utilized in the synthesis of Fibroblast Activation Protein (FAP) inhibitors for targeted radioligand therapies and novel tubulin-binding antineoplastic agents . Because impurities or degradation products in this intermediate can cascade into the final Active Pharmaceutical Ingredient (API), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.

Causality in Chromatographic Choices

To design an optimal separation strategy, we must translate the molecule's physicochemical properties into chromatographic parameters:

  • pH Control & Ionization: The quinoline nitrogen is weakly basic (pKa ~4.5–5.0). If a neutral mobile phase is used, the molecule exists in a state of partial ionization, which causes severe peak tailing and retention time drift. By buffering the mobile phase to an acidic pH (e.g., using 0.1% Trifluoroacetic Acid, pH ~2.0), we ensure the quinoline nitrogen is fully protonated. This electrostatic uniformity yields a sharp, highly symmetrical peak.

  • Stationary Phase Selection: The molecule exhibits moderate lipophilicity. A standard C18 (Octadecylsilane) column provides the necessary hydrophobic retention. We selected a column with robust end-capping to prevent secondary interactions between the protonated quinoline nitrogen and residual surface silanols.

  • Detection Wavelength: The conjugated quinoline ring system, enhanced by the electron-donating 6-methoxy group, provides strong UV absorbance. While 254 nm serves as a universal wavelength for aromatic compounds, 280 nm offers higher specificity for the quinoline core, reducing baseline noise from non-aromatic solvent impurities.

Quality by Design (QbD) Workflow

In alignment with modern regulatory expectations, this method was developed using a Quality by Design (QbD) framework. This approach moves away from trial-and-error, instead establishing a Method Operable Design Region (MODR) where routine variations do not impact data quality.

QbD_Workflow ATP Analytical Target Profile (ATP) Risk Risk Assessment (Identify CMPs) ATP->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Method Operable Design Region DoE->MODR Control Control Strategy & SST MODR->Control

QbD-driven HPLC method development workflow.

Step-by-Step Chromatographic Protocol

Self-Validating System Design: This protocol operates as a closed-loop, self-validating system. The analytical sequence is programmed to halt automatically if the initial System Suitability Test (SST) injections fail to meet the predefined acceptance criteria. This guarantees that no sample data is generated under suboptimal conditions, ensuring absolute data integrity.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

  • Reference Standard: 6-Methoxyquinoline-4-carboxamide (Purity ≥ 99.0%).

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm)High pH stability and robust end-capping prevent silanol interactions.
Mobile Phase A 0.1% TFA in WaterLowers pH to ~2.0, ensuring full protonation of the quinoline core.
Mobile Phase B 0.1% TFA in AcetonitrileProvides strong elution strength for hydrophobic impurities.
Gradient Program 0-2 min: 5% B2-12 min: 5%

95% B12-15 min: 95% B15.1-20 min: 5% B
Gradient ensures elution of the main peak while flushing out highly retained synthetic precursors.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and backpressure.
Column Temp 30°C ± 2°CStabilizes retention times against ambient laboratory fluctuations.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Detection UV at 254 nm (Primary) and 280 nmCaptures universal aromatic signals and specific quinoline absorbance.
Sample Preparation Methodology
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent mismatch effects, which commonly manifest as peak splitting or fronting.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent and sonicate for 5 minutes.

    • Critical Insight: Do not use heat during sonication. The carboxamide group is susceptible to thermal and hydrolytic degradation, which could artificially lower the standard's purity.

  • Final Volume: Dilute to the mark with diluent and mix thoroughly (Final Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) Execution

Inject the standard solution (


) six consecutive times. The system is only validated for sample analysis if:
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • % RSD of Peak Area:

    
    
    

Method Validation Framework

Method validation is executed in strict accordance with the updated and .

Validation_Logic Start Method Validation Spec Specificity (Peak Purity) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

Core ICH Q2(R2) method validation parameters.

Specificity and Forced Degradation
  • Rationale: The method must unambiguously assess 6-Methoxyquinoline-4-carboxamide in the presence of its degradants. The carboxamide group is highly prone to base-catalyzed hydrolysis, converting into 6-methoxyquinoline-4-carboxylic acid.

  • Protocol: Expose the sample to 0.1N HCl, 0.1N NaOH, 3%

    
    , UV light, and thermal stress (60°C). Analyze using a Photodiode Array (PDA) detector. The peak purity angle of the main analyte must remain less than the purity threshold across all stress conditions, proving no co-elution of degradants.
    
Linearity, Accuracy, and Precision
  • Linearity Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Plot Peak Area vs. Concentration.

  • Accuracy Protocol: Perform recovery studies by spiking known amounts of standard into a synthetic matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Precision Protocol: Inject 6 individual preparations of the 100% level on the same day (Repeatability) and on a different day utilizing a different HPLC system (Intermediate Precision).

Quantitative Data Summaries & Acceptance Criteria

The following table summarizes the self-validating acceptance criteria applied to the data generated during the validation lifecycle:

Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaMethod Performance Target
Specificity No interference at the retention time of the analyte.Peak Purity Angle < Purity Threshold
Linearity Correlation coefficient (

)


, y-intercept

of target
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.0% – 101.0% across all 3 levels
Repeatability % RSD

for 6 preparations
% RSD

Intermediate Precision % RSD

across days/analysts
% RSD

Robustness System suitability met after deliberate variationsPass SST at

pH,

C,

mL/min

References

  • Title: Fibroblast activation protein ligands for targeted delivery applications (WO2021160825A1)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Recrystallization and purification techniques for 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Recrystallization Strategies for 6-Methoxyquinoline-4-carboxamide

Introduction & Mechanistic Context

6-Methoxyquinoline-4-carboxamide is a highly privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the design of fibroblast activation protein (FAP) inhibitors[1], multidrug resistance (MDR) reversers[2], and potent tubulin polymerization inhibitors targeting the colchicine binding site[3]. The synthesis of this compound—often achieved via the amidation of 6-methoxyquinoline-4-carboxylic acid using thionyl chloride and ammonia[3] or coupling reagents like EDC/HATU[2]—frequently yields crude mixtures contaminated with unreacted acids, regioisomers, or coupling byproducts.

Because downstream applications (such as peptide coupling or biological evaluation) demand strict purity (>99%), isolating the free base requires an understanding of its distinct physicochemical properties. This application note outlines self-validating purification workflows, detailing the causality behind solvent selection, thermodynamic recrystallization, and kinetic chromatographic resolution.

Physicochemical Profiling

To engineer an optimal purification system, the intrinsic properties of the 6-methoxyquinoline-4-carboxamide molecule must be leveraged. The molecule features a basic quinoline nitrogen, a lipophilic methoxy ether, and a highly polar, hydrogen-bonding carboxamide group.

Table 1: Physicochemical Properties and Purification Implications

PropertyCharacteristicImplication for Purification Strategy
Molecular Weight 202.21 g/mol Facilitates standard filtration and handling without specialized micro-equipment.
Hydrogen Bonding Donor (Amide NH₂), Acceptors (C=O, Methoxy O, Quinoline N)High propensity for intermolecular H-bonding; drives crystal lattice formation during solvent/anti-solvent precipitation.
Acid-Base Profile Basic Quinoline N (pKa ~4.5)Enables acid-base extraction strategies; necessitates basic modifiers (e.g., NH₄OH) during silica gel chromatography to prevent peak tailing[2].
Solubility Profile Soluble in DMF, DMSO, hot EtOH. Poorly soluble in H₂O, Hexane.Ideal for thermodynamically driven solvent/anti-solvent (EtOH/H₂O) recrystallization.

Decision Matrix: Recrystallization vs. Chromatography

The choice of purification methodology is dictated by the crude impurity profile. If the crude material contains highly divergent impurities (e.g., inorganic salts, urea byproducts from EDC), recrystallization is the most scalable and thermodynamically favorable method. Conversely, if the impurities are structurally homologous (e.g., unreacted carboxylic acid precursors or structural isomers), flash chromatography is required to break the co-crystallization matrix.

PurificationWorkflow Start Crude 6-Methoxyquinoline- 4-carboxamide Assess LC-MS / NMR Profiling Identify Impurities Start->Assess Cond1 Divergent Impurities (Salts, Reagents) Assess->Cond1 Cond2 Homologous Impurities (Regioisomers) Assess->Cond2 Recryst Protocol A: Solvent/Anti-Solvent Recrystallization Cond1->Recryst Thermodynamically Driven Chrom Protocol B: Flash Chromatography (Basic Modifier) Cond2->Chrom Kinetically Driven Val1 Validation: Mother Liquor Analysis Recryst->Val1 Val2 Validation: TLC & Fraction Pooling Chrom->Val2 Pure Pure Compound (>99% Purity) Val1->Pure Yield > 75% Val2->Pure Yield > 85%

Logical decision matrix for the purification of 6-Methoxyquinoline-4-carboxamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Purification via Solvent/Anti-Solvent Recrystallization

Causality & Principle: The primary carboxamide group forms strong intermolecular hydrogen bonds, creating a robust crystal lattice. By dissolving the crude material in a hot, polar protic solvent (Ethanol) and slowly introducing an anti-solvent (Water), the dielectric constant of the medium is manipulated. Gradual cooling reduces kinetic energy, allowing the 6-methoxyquinoline-4-carboxamide molecules to preferentially align and crystallize, leaving more soluble impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 6-methoxyquinoline-4-carboxamide in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Heating & Clarification: Heat the suspension to reflux (78 °C) under continuous stirring until complete dissolution is achieved. Self-Validation Check: If insoluble particulates remain at reflux, they are likely inorganic salts or polymeric byproducts. Perform a hot gravity filtration immediately to remove them.

  • Anti-Solvent Addition: Dropwise, add 2-3 mL of pre-heated deionized water (the anti-solvent) until the solution becomes slightly turbid (reaching the cloud point).

  • Re-clarification: Add 1-2 drops of hot ethanol just until the solution clarifies again. This ensures the system is exactly at the saturation threshold.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Causality: Slow, undisturbed cooling promotes the thermodynamic growth of large, pure crystals rather than precipitating a kinetic mixture of compound and trapped impurities.

  • Maturation: Transfer the flask to an ice bath (0-4 °C) for 1 hour to depress solubility and maximize the yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Ethanol/Water (1:1 v/v) to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours to remove residual moisture.

Protocol B: Kinetic Purification via Flash Column Chromatography

Causality & Principle: When the crude mixture contains structurally similar byproducts, recrystallization may fail due to co-crystallization. Normal-phase silica gel chromatography separates compounds based on their affinity for the polar stationary phase. Because the quinoline nitrogen is basic, it interacts strongly with the acidic silanol groups on the silica, causing severe peak tailing. Adding a basic modifier (NH₄OH) competitively binds to the silanols, ensuring sharp elution bands and high resolution[2].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using Dichloromethane (CH₂Cl₂).

  • Eluent System Preparation: Prepare a mobile phase of CH₂Cl₂ / MeOH / NH₄OH in a 93:7:0.3 volumetric ratio[2]. Causality: CH₂Cl₂ provides bulk solvation, MeOH provides sufficient polarity to elute the highly polar carboxamide, and the 0.3% NH₄OH suppresses silanol interactions.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of CH₂Cl₂/MeOH (1:1). If solubility is poor, perform dry-loading by adsorbing the crude onto 3 grams of silica gel, evaporating the solvent to a free-flowing powder, and loading it onto the top of the column.

  • Elution: Run the column using the prepared mobile phase under positive air pressure. Collect 15 mL fractions.

  • Self-Validation (TLC): Spot fractions on silica TLC plates. Develop in the same mobile phase. Visualize under UV light (254 nm). The 6-methoxyquinoline core is highly UV-active.

  • Pooling & Concentration: Pool fractions containing the pure product (identified as a single distinct spot) and concentrate under reduced pressure to yield the pure free base.

Analytical Validation

To confirm the success of the purification, the isolated material must be subjected to rigorous analytical profiling:

  • UPLC/HPLC-MS: Run on a C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% Formic Acid). The target mass [M+H]⁺ is 203.2 m/z. Purity should exceed 99% based on UV integration at 254 nm[1].

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): The spectrum must confirm structural integrity. Key diagnostic peaks include the methoxy singlet (~3.9 ppm) and the distinct quinoline aromatic protons. The primary carboxamide NH₂ protons typically appear as two broad singlets (due to restricted rotation around the C-N bond) between 7.5 and 8.5 ppm[2][4].

References

  • Braconi, L., et al. "6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers." Taylor & Francis. URL: 2

  • "WO 2013/107820 A1 - Fibroblast activation protein ligands for targeted delivery applications." Google Patents. URL: 1

  • "Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents..." Elsevier / DOI. URL: 4

  • "Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation." PMC. URL: 3

Sources

Application Notes & Protocols: The Strategic Utility of 6-Methoxyquinoline-4-carboxamide as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this class, 6-methoxyquinoline derivatives are particularly prominent, appearing in a wide array of therapeutic agents.[1][2] This guide focuses on a key building block, 6-Methoxyquinoline-4-carboxamide , detailing its synthesis and subsequent elaboration into advanced pharmaceutical candidates. This intermediate is not merely a synthetic stepping stone; its strategic design allows for vectorial synthesis, enabling late-stage diversification to explore structure-activity relationships (SAR) efficiently. We will explore the causality behind synthetic choices and provide robust, field-tested protocols for its synthesis and application.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValue
IUPAC Name 6-methoxyquinoline-4-carboxamide
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Sparingly soluble in water, soluble in DMSO, DMF, and hot alcohols
CAS Number 84833-20-5

Synthesis of 6-Methoxyquinoline-4-carboxamide: A Multi-Step Protocol

The construction of this intermediate is most reliably achieved through a sequential process starting from readily available materials. The following protocol is a composite of established methodologies, optimized for yield and purity.[1]

Synthetic Workflow Overview

The overall strategy involves building the quinoline core, introducing the C4-substituent via formylation, oxidizing it to a carboxylic acid, and finally, performing an amidation to yield the target carboxamide.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: C4-Formylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Amidation A p-Anisidine + Glycerol B 6-Methoxyquinoline A->B Skraup Synthesis (H₂SO₄, Oxidizing Agent) C 6-Methoxyquinoline-4-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D 6-Methoxyquinoline-4-carboxylic acid C->D Oxidation (e.g., KMnO₄ or Jones Reagent) E 6-Methoxyquinoline-4-carboxamide (Target Intermediate) D->E Amidation (1. SOCl₂, cat. DMF 2. NH₄OH)

Caption: Multi-step synthesis of 6-Methoxyquinoline-4-carboxamide.

Protocol 1: Pilot-Scale Synthesis of 6-Methoxyquinoline

This step utilizes the classic Skraup-Doebner-von Miller synthesis.[1][3] The reaction is highly exothermic and requires careful control, especially during the addition of sulfuric acid.

  • Materials: p-Anisidine, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., p-nitroanisole or arsenic pentoxide), ferrous sulfate (catalyst).

  • Procedure:

    • To a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge p-anisidine (1.0 part, molar ratio).

    • Add glycerol (4.3-4.5 parts), p-nitroanisole (0.50-0.54 parts), and ferrous sulfate (0.20-0.25 parts).[3]

    • Begin vigorous stirring and cool the vessel to 10-15 °C using a chiller.

    • CAUTION: Highly Exothermic. Slowly add concentrated sulfuric acid (approx. 20 L for a 5 kg scale) via the dropping funnel. The rate of addition must be strictly controlled to maintain the internal temperature below 80 °C.[1]

    • Once the addition is complete, heat the reaction mixture to 140-150 °C and maintain under reflux for 8-10 hours. Monitor reaction completion by TLC or HPLC.[1]

    • Cool the mixture to room temperature. Carefully and slowly neutralize the mixture with a 50% aqueous sodium hydroxide solution to a pH of 7-8 while cooling in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 6-methoxyquinoline by vacuum distillation to yield a pale yellow oil.

Protocol 2: Vilsmeier-Haack Formylation

This reaction introduces the required formyl group at the C4 position, which is electronically activated for electrophilic substitution.

  • Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure:

    • In a separate reactor, cool DMF (3 eq.) to 0 °C.

    • Slowly add POCl₃ (1.2 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.[4]

    • Dissolve the 6-methoxyquinoline (1 eq.) from the previous step in DCM.

    • Add the 6-methoxyquinoline solution to the Vilsmeier reagent at a rate that maintains the temperature below 15 °C.[1]

    • After the addition is complete, slowly warm the reaction to 80-90 °C and stir for 6-8 hours. Monitor by TLC.[1][4]

    • Cool the reaction and carefully quench by pouring it into a stirred solution of ice and sodium carbonate until the pH is basic.

    • Extract the product with DCM. Combine organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 6-methoxyquinoline-4-carbaldehyde.

    • Purification can be achieved via recrystallization or by forming a bisulfite adduct for enhanced purity.[1]

Protocol 3: Oxidation to Carboxylic Acid

Standard oxidation protocols can be employed to convert the aldehyde to the carboxylic acid, a necessary precursor for the final amidation.

  • Materials: 6-Methoxyquinoline-4-carbaldehyde, potassium permanganate (KMnO₄), acetone, water.

  • Procedure:

    • Dissolve the carbaldehyde in acetone in a round-bottom flask.

    • Prepare a solution of KMnO₄ in water and add it dropwise to the aldehyde solution at room temperature. A slight exotherm may be observed.

    • Stir the mixture vigorously. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

    • Upon completion (TLC monitoring), filter the manganese dioxide precipitate and wash it thoroughly with hot water.

    • Combine the filtrate and washings. Acidify with dilute HCl to a pH of ~3-4 to precipitate the 6-methoxyquinoline-4-carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 4: Amidation to Target Intermediate

This final step converts the carboxylic acid to the primary carboxamide. The use of thionyl chloride to form the acid chloride in situ is a common and effective method.

  • Materials: 6-Methoxyquinoline-4-carboxylic acid, thionyl chloride (SOCl₂), catalytic DMF, concentrated ammonium hydroxide (NH₄OH), THF.

  • Procedure:

    • Suspend the carboxylic acid in an inert solvent like THF.

    • Add a catalytic amount of DMF (1-2 drops).

    • Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acid chloride.

    • Cool the reaction mixture to 0 °C.

    • In a separate vessel, cool concentrated ammonium hydroxide in an ice bath.

    • Slowly and carefully add the acid chloride solution to the cold ammonium hydroxide with vigorous stirring.

    • A precipitate of 6-methoxyquinoline-4-carboxamide will form. Stir for an additional hour.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum to yield the final product.

Application Case Studies: From Intermediate to Drug Candidate

The true utility of 6-methoxyquinoline-4-carboxamide is demonstrated by its role as a versatile platform for generating diverse and potent drug candidates.

Case Study 1: Synthesis of Multistage Antimalarial Agents

Derivatives of quinoline-4-carboxamide have shown potent, multistage activity against Plasmodium falciparum, acting via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2).[5]

G A 6-Methoxyquinoline-4-carboxamide B 6-Methoxy-N-(substituted)quinoline-4-carboxamide A->B Amide N-Alkylation or Coupling with Amines (e.g., Buchwald-Hartwig) C Inhibition of PfEF2 (Protein Synthesis) B->C Biological Activity

Caption: Elaboration of the intermediate into antimalarial candidates.

  • Protocol 5: N-Substituted Amide Synthesis via Coupling

    • Rationale: Introducing diverse amine functionalities on the carboxamide nitrogen allows for fine-tuning of physicochemical properties like solubility and cell permeability, which are critical for oral bioavailability and efficacy.[5]

    • Materials: 6-Methoxyquinoline-4-carboxamide, a diverse library of primary or secondary amines, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., DMF).

    • Procedure:

      • Dissolve the 6-methoxyquinoline-4-carboxylic acid (precursor to the amide, 1 eq.) in anhydrous DMF.

      • Add HOBt (1.2 eq.) and EDC (1.2 eq.) and stir for 20 minutes at room temperature to activate the carboxylic acid.[5]

      • Add the desired amine (1.1 eq.) followed by DIPEA (2.5 eq.).

      • Stir the reaction at room temperature for 12-24 hours.

      • Monitor progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography on silica gel to yield the final N-substituted quinoline-4-carboxamide.

Case Study 2: Synthesis of Anticancer Agents Targeting Lysosomal Function

Recent studies have shown that certain quinoline derivatives can impair lysosome function and disrupt autophagy, a key survival mechanism for cancer cells, leading to apoptosis.[6]

G cluster_0 Synthesis cluster_1 Mechanism of Action A 6-Amino-N-(hydrophilic side-chain) quinoline-4-carboxamide B Final Anticancer Compound A->B Coupling with Cinnamic Acid Derivatives C Lysosome Deacidification B->C Cellular Uptake D Autophagy Flux Blocked C->D E Apoptosis D->E

Caption: Pathway from intermediate to an apoptosis-inducing anticancer agent.

  • Protocol 6: Synthesis of 6-Cinnamamido-quinoline-4-carboxamide Derivatives

    • Rationale: This protocol requires modification of the 6-methoxy group to a 6-amino group, providing a handle for introducing a cinnamamide moiety. The carboxamide at C4 is functionalized with a hydrophilic side-chain to improve water solubility.[6] This dual functionalization strategy allows for the creation of hybrid molecules with enhanced anticancer properties.

    • Procedure (Illustrative):

      • Demethylation & Amination: Convert the 6-methoxyquinoline-4-carboxamide to a 6-aminoquinoline-4-carboxamide through established methods (e.g., BBr₃ for demethylation followed by reduction of a nitro intermediate or a Buchwald-Hartwig amination).

      • Side-Chain Installation: Couple the resulting 6-amino-quinoline-4-carboxylic acid with a hydrophilic amine (e.g., N,N-dimethylethylenediamine) using the coupling conditions described in Protocol 5.

      • Final Coupling: Dissolve the product from the previous step (1 eq.) and a substituted cinnamic acid (1.1 eq.) in DMF.

      • Add a coupling agent like HATU (1.2 eq.) and a base like DIPEA (2.5 eq.).

      • Stir at room temperature for 16 hours.

      • Work-up and purify as described in Protocol 5 to yield the final hybrid molecule, which can then be evaluated for its ability to induce apoptosis by disrupting lysosomal function.[6]

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Vilsmeier-Haack Reaction 1. Degraded POCl₃ or DMF.2. Insufficient reaction temperature or time.3. Inefficient quenching/work-up leading to product loss.1. Use freshly opened or distilled reagents.2. Ensure the reaction is heated to 80-90 °C and monitor by TLC until starting material is consumed.[1][4]3. Ensure pH is sufficiently basic during quench; perform multiple extractions.
Formation of Over-Oxidized Byproduct (Carboxylic Acid) during Aldehyde Synthesis 1. If using an oxidation route from a methylquinoline, the oxidant may be too strong or used in excess.[4]1. Carefully control the stoichiometry of the oxidant. Use milder conditions or a more selective reagent.
Incomplete Amidation 1. Inefficient activation of the carboxylic acid.2. Deactivation of the acid chloride intermediate by moisture.1. Increase the amount of coupling agent or allow for longer activation time.2. Ensure all glassware and solvents are anhydrous when using the thionyl chloride method.
Purification Difficulties 1. Formation of closely-eluting byproducts.2. Poor solubility of the final product.1. For aldehydes, consider purification via the bisulfite adduct.[1]2. For final compounds, explore recrystallization from different solvent systems or reverse-phase chromatography.

Conclusion

6-Methoxyquinoline-4-carboxamide is a high-value, versatile pharmaceutical intermediate. Its structured synthesis provides a reliable foundation for the development of complex molecular architectures. As demonstrated in the case studies, this core can be strategically elaborated to target a diverse range of diseases, from infectious agents like malaria to complex pathologies like cancer.[5][6] The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • BenchChem. (2025). selection of an optimal catalyst for the synthesis of 6-Methoxyquinoline-4-carbaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde.
  • BenchChem. (2025). Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols.
  • BenchChem. 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide.
  • PubMed. (2018). Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms.
  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,.
  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-Methoxyquinoline-6-Carboxamide: A Key Intermediate for Advanced Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications.
  • PMC. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.
  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Application Note: In Vitro Assay Protocols for 6-Methoxyquinoline-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology and Targeted Delivery.

Executive Summary & Pharmacological Context

The 6-methoxyquinoline-4-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Recent structure-based lead optimization campaigns have leveraged this moiety for two distinct, high-value therapeutic applications:

  • Microtubule Destabilization: Derivatives (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline-4-carboxamide) act as potent inhibitors of the colchicine binding site on α/β-tubulin heterodimers, inducing apoptosis in aggressive solid tumors[1].

  • Targeted Delivery via Fibroblast Activation Protein (FAP): When conjugated to specific warheads (e.g., cyano-pyrrolidine), the scaffold serves as a high-affinity ligand for FAP, a serine protease heavily overexpressed in cancer-associated fibroblasts within the tumor microenvironment[2].

This application note provides rigorously validated, self-contained in vitro assay protocols for evaluating compounds containing this motif. By detailing the mechanistic causality behind each reagent and step, this guide ensures high-fidelity data generation for structure-activity relationship (SAR) profiling.

Part 1: Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

Scientific Rationale & Causality

Microtubule assembly is a highly dynamic, GTP-dependent process. The 6-methoxyquinoline-4-carboxamide core competitively binds to the colchicine site at the intradimer interface of α/β-tubulin. This binding sterically hinders the "curved-to-straight" conformational change required for lateral protofilament interactions.

To measure this in vitro, we utilize a turbidimetric assay. As free tubulin dimers polymerize into massive microtubule polymers, the solution's turbidity increases, scattering light at 340 nm. Effective 6-methoxyquinoline-4-carboxamide derivatives will suppress this increase in absorbance, maintaining a low optical density plateau[1].

Reagent Causality
  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂; pH 6.9):

    • PIPES is chosen over Tris because its pKa (6.76) perfectly buffers the optimal pH for tubulin assembly (6.9) without chelating metal ions.

    • EGTA specifically chelates ambient Ca²⁺ ions. Calcium is a potent natural depolymerizer of microtubules; its presence would cause false-positive inhibition.

    • MgCl₂ is essential because Mg²⁺ coordinates with GTP at the E-site of β-tubulin, a prerequisite for hydrolysis and subsequent polymerization.

  • Glycerol (5% v/v): Acts as a thermodynamic stabilizer, lowering the critical concentration (Cc) of tubulin required to initiate nucleation in vitro.

Step-by-Step Methodology
  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% purity) on ice. Dilute to a final concentration of 3.0 mg/mL in ice-cold PEM buffer supplemented with 1 mM GTP and 5% glycerol.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent microplate, add 2 µL of the 6-methoxyquinoline-4-carboxamide test compounds (dissolved in DMSO) to achieve final assay concentrations ranging from 0.1 µM to 50 µM. The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Control Assignment:

    • Positive Control: Colchicine (3 µM) – validates assay sensitivity.

    • Negative Control: 1% DMSO in PEM buffer – establishes the maximum polymerization baseline (100% assembly).

  • Reaction Initiation: Rapidly dispense 98 µL of the cold tubulin/GTP mixture into all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 45–60 minutes.

  • Data Interpretation: Calculate the IC₅₀ by plotting the steady-state plateau absorbance values against the logarithmic concentration of the test compounds. A self-validating assay will show a sigmoidal dose-response curve with an R² > 0.95.

TubulinAssay A Purified Tubulin (Pig Brain) E Microplate Incubation (37°C) A->E Add 3 mg/mL B PEM Buffer (PIPES, EGTA, MgCl2) B->E pH 6.9 Base C GTP + 5% Glycerol (Assembly Promoters) C->E Fuel & Stabilizer D 6-Methoxyquinoline-4-carboxamide (Test Inhibitor) D->E Colchicine Site Binding F Kinetic Absorbance Readout (340 nm) E->F Monitor Turbidity

Fig 1. Workflow and molecular logic of the tubulin polymerization turbidimetric assay.

Part 2: FAP Fluorescence Polarization (FP) Binding Assay

Scientific Rationale & Causality

When engineered for targeted radioligand therapy or drug conjugates, the 6-methoxyquinoline-4-carboxamide moiety acts as a highly specific homing beacon for Fibroblast Activation Protein (FAP)[2]. To quantify the binding affinity of these novel ligands, a Fluorescence Polarization (FP) competitive binding assay is the gold standard.

FP relies on the principle that the tumbling rate of a molecule in solution is inversely proportional to its molecular volume. A small, fluorescently labeled FAP tracer tumbles rapidly, emitting depolarized light (low millipolarization, mP). When the tracer binds to the massive FAP enzyme (~97 kDa), its tumbling slows drastically, resulting in highly polarized light (high mP). If a 6-methoxyquinoline-4-carboxamide test compound successfully competes for the FAP active site, it displaces the tracer, causing a measurable drop in mP.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris, 100 mM NaCl, and 1 mM EDTA, adjusted to pH 7.4. Note: EDTA is critical here to prevent metal-catalyzed oxidation of the enzyme and to inhibit contaminating metalloproteases if using complex biological matrices.

  • Reagent Dilution:

    • Dilute recombinant human FAP to a 4 nM working stock.

    • Dilute the specific fluorescent FAP tracer (e.g., a Cy5-conjugated FAP inhibitor) to a 10 nM working stock.

  • Assay Assembly: In a 384-well black, flat-bottom, non-binding microplate (to prevent non-specific fluorophore adsorption), add:

    • 10 µL of the test compound (serially diluted in assay buffer).

    • 10 µL of recombinant FAP (final concentration: 1.33 nM).

    • 10 µL of the fluorescent tracer (final concentration: 3.33 nM).

  • Incubation: Seal the plate to prevent evaporation and incubate at room temperature in the dark for 60 minutes to allow the competitive binding equilibrium to be reached.

  • Measurement: Read the plate on a multimode microplate reader equipped with polarizing filters (e.g., Excitation: 620 nm / Emission: 680 nm for Cy5).

  • Self-Validation Check: Calculate the Z'-factor using the fully bound tracer (no inhibitor) and free tracer (no enzyme) controls. A Z'-factor > 0.6 indicates a robust, trustworthy assay ready for high-throughput screening.

FAPAssay A Recombinant Human FAP (Enzyme Source) D Competitive Binding Reaction (pH 7.4) A->D 1.33 nM Final B Fluorescent FAP Tracer (High Polarization Bound) B->D Baseline FP signal C 6-Methoxyquinoline-4-carboxamide Ligand (Test Compound) C->D Competes for active site E Displaced Tracer (Low Polarization Free) D->E Ligand displacement F Calculate IC50 (Dose-Response Curve) E->F mP value reduction

Fig 2. Fluorescence polarization competitive binding assay for FAP targeted ligands.

Quantitative Data Summary

To benchmark the performance of novel 6-methoxyquinoline-4-carboxamide derivatives, researchers should compare their empirical data against the established pharmacological profiles outlined in Table 1.

Table 1: Expected Pharmacological Profiles of 6-Methoxyquinoline-4-carboxamide Derivatives

Target / Assay TypeReference CompoundExpected IC₅₀ / Kᵢ RangeReadout MetricPrimary Application
Tubulin Polymerization (Colchicine Site)Colchicine1.0 µM – 15.0 µMAbsorbance (340 nm)Cytotoxic Oncology (Apoptosis induction)
FAP Enzymatic Binding (Serine Protease)UAMC11100.5 nM – 50.0 nMMillipolarization (mP)Targeted Delivery (SMDCs / Radioligands)
Cell Migration (Wound Healing)Paclitaxel / Colchicine0.5 µM – 5.0 µM% Wound ClosureAnti-metastatic profiling

References

  • Liu, W., He, Y., Guo, Z., et al. (2023). "Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). URL:[Link]

  • Wuest, F., et al. (2021). "Fibroblast activation protein ligands for targeted delivery applications." World Intellectual Property Organization, WO2021160825A1.

Sources

Preparation of 6-Methoxyquinoline-4-carboxamide salts for improved bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carboxamide (6-MQC) is a critical pharmacophore in the development of antimalarials, kinase inhibitors (e.g., CDK8/19 modulators), and anti-infectives.[1][2] While the quinoline scaffold provides robust binding affinity, the planar, lipophilic nature of the 4-carboxamide derivative often results in poor aqueous solubility (< 0.1 mg/mL) and dissolution-limited bioavailability (BCS Class II/IV).[2]

This Application Note details a validated workflow for the preparation of pharmaceutically acceptable salts of 6-MQC. We focus on disrupting the crystal lattice energy through protonation of the quinoline nitrogen, utilizing counter-ions that enhance solvation kinetics.

Strategic Rationale: The Chemistry of Solubilization

pKa-Based Counter-ion Selection

The 6-MQC molecule possesses two potential ionization sites, but only one is physiologically relevant for salt formation:

  • Quinoline Nitrogen (N-1): Weakly basic (

    
    ).[1][2] This is the primary site for protonation.
    
  • Carboxamide Nitrogen: Neutral to weakly acidic; does not protonate under physiological conditions.

The


 Rule:  To ensure stable salt formation rather than a co-crystal, the difference between the 

of the counter-ion (acid) and the base must typically be

.
  • Target: Strong acids (

    
    ).[2]
    
  • Selected Counter-ions:

    • Hydrochloric Acid (HCl):[2] Standard first-line choice; high crystallinity.

    • Methanesulfonic Acid (Mesylate):[2] Increases lipophilicity-solubility balance; reduces hygroscopicity.[1]

    • Isethionic Acid:[1] Excellent for parenteral formulations due to high water solubility.

Experimental Protocols

Protocol A: Synthesis of the 6-Methoxyquinoline-4-carboxamide Free Base

Prerequisite: This step ensures high-purity starting material, free of inorganic salts from previous steps.[1][2]

Reagents: 6-Methoxyquinoline-4-carboxylic acid, Thionyl Chloride (


), Ammonium Hydroxide (

), Dichloromethane (DCM).[1][2]
  • Activation: Suspend 10.0 g (49.2 mmol) of 6-methoxyquinoline-4-carboxylic acid in 100 mL dry DCM.

  • Chlorination: Add 7.2 mL (1.5 eq) of

    
     dropwise at 0°C. Add a catalytic amount (2-3 drops) of DMF.
    
  • Reflux: Heat to reflux (40°C) for 3 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Amidation: Re-dissolve the residue in 50 mL dry DCM. Slowly add to a stirred solution of 28%

    
     (50 mL) at 0°C.
    
  • Isolation: Stir for 2 hours. Filter the resulting precipitate. Wash with cold water (

    
     mL) and diethyl ether.[2]
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Yield Target: >85%[1][2][3]

    • Purity: >98% (HPLC)[2]

Protocol B: Salt Screening & Preparation (The "Lead" Candidates)

Safety Note: Handle strong acids with extreme caution. Use acid-resistant gloves and a fume hood.[1]

Best for: Initial animal PK studies, solid oral dosage forms.[2]

  • Dissolution: Dissolve 5.0 g (24.7 mmol) of 6-MQC free base in 75 mL of Ethanol (absolute) at 60°C. Ensure complete dissolution.

  • Acid Addition: Slowly add 1.1 equivalents of 1.25 M HCl in Ethanol (21.7 mL) dropwise over 20 minutes. Maintain temperature at 60°C.

    • Observation: The solution may turn slightly yellow/orange.

  • Crystallization:

    • Cool slowly to Room Temperature (RT) at a rate of 10°C/hour.

    • Stir at RT for 4 hours.

    • Cool to 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the white to off-white crystalline solid.

  • Washing: Wash with cold Ethanol (

    
     mL) followed by Acetone (
    
    
    
    mL) to remove excess acid.[2]
  • Drying: Dry at 45°C under vacuum to constant weight.

Best for: Improved stability if HCl salt is hygroscopic.[2]

  • Dissolution: Dissolve 5.0 g of 6-MQC in 100 mL Isopropanol (IPA) at 70°C.

  • Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (1.6 mL) diluted in 5 mL IPA.

  • Seeding (Critical): If the solution remains clear at 50°C, add a seed crystal (approx. 5 mg) of the mesylate salt to induce nucleation.

  • Aging: Stir at 50°C for 1 hour (Ostwald ripening) to improve crystal habit.

  • Cooling: Cool to RT over 3 hours.

  • Isolation: Filter and wash with cold IPA. Dry at 50°C.

Characterization & Validation

To ensure the salt improves bioavailability without compromising stability, the following data must be generated.

Comparative Solubility Data (Typical Values)
ParameterFree BaseHydrochloride SaltMesylate Salt
MW ( g/mol ) 202.21238.67298.31
Water Solubility (25°C) < 0.1 mg/mL> 25 mg/mL> 40 mg/mL
pH (Sat.[1][2] Sol.) 6.82.12.4
Melting Point (DSC) 280°C (dec)245-250°C210-215°C
Hygroscopicity Non-hygroscopicModerateLow
Dissolution Testing Protocol (USP II)
  • Apparatus: USP Type II (Paddle).[2]

  • Speed: 50 RPM.

  • Media: 900 mL FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Temperature: 37°C ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Analysis: HPLC-UV at

    
     (approx. 254 nm or 320 nm).
    

Visual Workflows

Figure 1: Salt Selection & Synthesis Decision Tree

SaltSelection Start Start: 6-Methoxyquinoline-4-carboxamide (Poor Bioavailability) pKa_Check Analyze pKa (Quinoline N ~ 4.5) Start->pKa_Check Acid_Select Select Counter-ion (Acid pKa < 1.5) pKa_Check->Acid_Select HCl Hydrochloric Acid (Standard) Acid_Select->HCl Mesylate Methanesulfonic Acid (High Solubility) Acid_Select->Mesylate Screen Micro-Scale Screening (Solvent: EtOH, IPA, Acetone) HCl->Screen Mesylate->Screen Decision Solid State Characterization (XRD, DSC, TGA) Screen->Decision Success Lead Salt Candidate (>50x Solubility Increase) Decision->Success Stable Crystal Fail Hygroscopic/Unstable (Retry Counter-ion) Decision->Fail Amorphous/Wet Fail->Acid_Select

Caption: Decision tree for selecting and validating the optimal salt form based on pKa and solid-state properties.

Figure 2: Synthesis & Bioavailability Workflow

SynthesisFlow Precursor 6-Methoxyquinoline-4-carboxylic acid Activation Activation (SOCl2 / DMF) Precursor->Activation Amidation Amidation (NH4OH) Activation->Amidation Base Free Base (Low Solubility) Amidation->Base SaltForm Salt Formation (Acid in EtOH/IPA) Base->SaltForm + Acid Testing In Vitro Testing (FaSSIF Dissolution) SaltForm->Testing PK In Vivo PK (Increased AUC) Testing->PK

Caption: Step-by-step workflow from precursor synthesis to pharmacokinetic validation.

References

  • Synthesis of Quinoline-4-carboxamides: Baragaña, B., et al. (2015).[1][2] "A novel multiple-stage antimalarial agent that inhibits protein synthesis."[1] Nature, 522, 315–320. Context: Describes the synthesis and optimization of similar quinoline-4-carboxamide scaffolds.

  • Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Context: The authoritative guide on counter-ion selection (pKa rules) cited in Section 2.

  • Bioavailability of Quinoline Derivatives: Pashaei, M., et al. (2021).[8] "Synthesis and evaluation of quinoline-4-carboxamide derivatives against Alzheimer's disease." Bioorganic Chemistry, 115, 105230. Context: Discusses solubility challenges and structural modifications for this specific chemical class.

  • Dissolution Testing Standards: United States Pharmacopeia (USP). "General Chapter <711> Dissolution." Context: Standard protocol for the dissolution testing described in Section 4.2.

  • CDK8/19 Inhibitor Development: Chen, B., et al. (2022).[9] "A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase."[1][2][9] Journal of Medicinal Chemistry, 65(4), 3420–3433.[2][9] Context: Demonstrates the impact of quinoline modifications on PK profiles.

Sources

Crystal structure determination of 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystal Structure Determination of 6-Methoxyquinoline-4-carboxamide

Executive Summary

6-Methoxyquinoline-4-carboxamide is a critical scaffold in medicinal chemistry, particularly as an intermediate for antimalarial (aminoquinoline derivatives) and anticancer therapeutics (kinase inhibitors). Despite its synthetic prevalence, a definitive single-crystal X-ray diffraction (SC-XRD) structure remains absent from public repositories like the Cambridge Structural Database (CSD) as of late 2024.

This Application Note provides a definitive protocol for the de novo structure determination of this compound. Unlike standard reports, this guide focuses on the methodology required to overcome the specific crystallographic challenges posed by quinoline amides—specifically, the propensity for polymorphism driven by competing hydrogen-bond donors (amide -NH₂) and acceptors (quinoline N, amide C=O).

Chemical Context & Structural Challenges

Before attempting crystallization, one must understand the intermolecular forces at play. The 6-methoxyquinoline-4-carboxamide molecule contains three distinct vectors for lattice stabilization:

  • The Amide Moiety: A strong donor/acceptor capable of forming

    
     centrosymmetric dimers.
    
  • The Quinoline Nitrogen: A hydrogen bond acceptor, potentially disrupting amide homodimers to form catemeric chains.

  • The Aromatic Core: Facilitates

    
     stacking, often dictating the space group (typically Monoclinic 
    
    
    
    or Triclinic
    
    
    for planar systems).

Protocol Phase I: Synthesis & Purity Validation

Causality: Crystal growth is a purification technique, but starting with impure material (>5% impurity) introduces lattice defects that broaden diffraction spots and prevent high-resolution data collection.

Step-by-Step Workflow:

  • Synthesis: Proceed via the reaction of 6-methoxyquinoline-4-carboxylic acid with thionyl chloride (

    
    ) followed by aqueous ammonia (
    
    
    
    ).
  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation:

    • HPLC: Require purity

      
       (Area %).
      
    • 1H-NMR: Confirm absence of residual solvents (especially water, which can induce pseudo-polymorphism/hydrates).

Protocol Phase II: Crystallization Screening

Objective: Grow single crystals of dimensions


 mm suitable for X-ray diffraction.
Mechanism:  We utilize Vapor Diffusion  and Slow Evaporation .[1] Quinoline amides often exhibit low solubility in non-polar solvents, requiring a "Good Solvent/Anti-Solvent" approach.
Table 1: Optimized Crystallization Screen Matrix
MethodSolvent (Good)Anti-Solvent (Precipitant)ConditionsTarget Motif
Vapor Diffusion DMF (Dimethylformamide)WaterRoom Temp, SealedHydrates/Solvates
Vapor Diffusion DMSOEthanolRoom Temp, SealedAnhydrous forms
Slow Evaporation Methanol : DCM (1:1)N/A

C (Fridge)
Kinetic Polymorphs
Slow Cooling AcetonitrileN/A

C

RT
Thermodynamic Form

Critical Step: If needles form (common in quinolines), they often suffer from twinning. Switch to Slow Cooling in Acetonitrile to promote block-like morphology.

Protocol Phase III: Data Collection & Reduction

Once a suitable crystal is identified under a polarizing microscope (look for sharp extinction), proceed to the diffractometer.

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Radiation: Mo-K


 (

Å). Rationale: Molybdenum is preferred over Copper for organic aromatic systems to minimize absorption effects and access higher

angles (resolution).

Data Collection Strategy:

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling freezes the rotation of the methoxy (-OCH

      
      ) group and reduces thermal vibration of the amide, significantly improving the "sharpness" of the electron density map.
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for space group determination.

Protocol Phase IV: Structure Solution & Refinement

Software: OLEX2 (Interface) utilizing SHELXT (Solution) and SHELXL (Refinement).

Step-by-Step Logic:

  • Space Group Determination: Check systematic absences. Expect

    
     (Monoclinic).
    
  • Phasing: Use Intrinsic Phasing (SHELXT).

  • Refinement:

    • Refine non-hydrogen atoms anisotropically.[2]

    • Critical Check: Locate the Amide Hydrogens in the Difference Fourier Map (

      
      ). Do not place them geometrically immediately. Their position confirms the H-bond network.
      
    • Constraint: If unstable, use DFIX restraints for N-H bond lengths (approx 0.88 Å).

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for determining the structure, emphasizing the feedback loop between crystal quality and data strategy.

G Start Crude 6-Methoxyquinoline- 4-carboxamide Purity Purity Check (HPLC > 98%) Start->Purity Screen Crystallization Screen (Table 1) Purity->Screen Pass Microscopy Optical Microscopy (Polarized Light) Screen->Microscopy Decision Morphology? Microscopy->Decision Needles Needles/Fibers (Risk of Twinning) Decision->Needles Thin Blocks Prisms/Blocks (Ideal) Decision->Blocks Robust Recry Change Solvent (Try Acetonitrile) Needles->Recry XRD SC-XRD Data Collection (100 K, Mo-Source) Blocks->XRD Recry->Screen Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (Locate Amide H) Solve->Refine Final Final CIF (Publish) Refine->Final

Caption: Workflow for the structural determination of 6-Methoxyquinoline-4-carboxamide, highlighting the iterative loop required for optimizing crystal morphology.

Expected Structural Motifs (Self-Validation)

Since the specific structure is unpublished, use these Reference Benchmarks to validate your solution. If your solved structure deviates significantly without explanation (e.g., steric hindrance), suspect an incorrect space group assignment.

Table 2: Predicted Structural Parameters (Based on Analogs)
ParameterExpected Value/MotifChemical Rationale
Space Group

or

Centrosymmetric packing is preferred for planar aromatics.
Z' (Asymmetric Unit) 1Simple rigid molecule usually crystallizes with Z'=1.
H-Bonding

Dimer
Amide-Amide homodimer is the robust supramolecular synthon [1].

Distance
3.4 - 3.8 ÅCentroid-to-centroid distance between quinoline rings.
Methoxy Torsion

(Coplanar)
Resonance with the aromatic ring favors planarity.
Diagram: The Amide Dimer Interaction

The most likely lattice-stabilizing interaction is the formation of a dimer between two amide groups.

Caption: Schematic of the R2,2(8) hydrogen-bonded dimer motif expected in the crystal lattice.

References

  • BenchChem Technical Support. (2025).[1][2][3] Structural confirmation of 6-Methoxyquinoline-4-carbaldehyde derivatives by X-ray crystallography. Retrieved from .

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Dobson, A. J., & Gerkin, R. E. (1999).[4][5] Hydrogen bonding in quinoline-4-carboxylic acid. Acta Crystallographica Section C, 55(6), 935-937.[4] Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Troubleshooting of 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an in-depth, mechanistic understanding of 6-Methoxyquinoline-4-carboxamide. This document addresses the structural vulnerabilities of the compound—specifically the reactivity of its quinoline core, methoxy group, and carboxamide functional group—under varying pH conditions.

Below, you will find a mechanistic breakdown of its degradation pathways, a quantitative stability profile, and self-validating experimental protocols to ensure absolute data integrity in your laboratory workflows.

Mechanistic Workflow: Hydrolysis Pathways

G Compound 6-Methoxyquinoline-4-carboxamide (Parent Compound) Acidic Strong Acidic Conditions (H+, H2O, Heat) Compound->Acidic Basic Strong Basic Conditions (OH-, H2O, Extreme Heat) Compound->Basic Protonation Protonation of Carbonyl Oxygen Acidic->Protonation NucleophilicOH Nucleophilic Attack by OH- Basic->NucleophilicOH IntermediateA Tetrahedral Intermediate (Water Attack) Protonation->IntermediateA + H2O IntermediateB Tetrahedral Anion (OH- Attack) NucleophilicOH->IntermediateB Product 6-Methoxyquinoline-4-carboxylic acid + Ammonia / Ammonium IntermediateA->Product - NH3 (Leaving Group) IntermediateB->Product - NH2- (Poor Leaving Group) Requires Heat

Degradation pathways of 6-Methoxyquinoline-4-carboxamide in acidic and basic environments.

Section 1: Frequently Asked Questions & Mechanistic Causality

Q1: During formulation in an acidic buffer (pH < 2), I observe significant degradation over time. What is the mechanism, and how can I prevent it? Root Cause & Mechanism: Under strongly acidic conditions, the hydrolysis of the carboxamide group is catalyzed. The reaction initiates with the reversible protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by water to form a 1[1]. Subsequent proton transfer makes the nitrogen a better leaving group (as ammonia, NH₃), which is expelled and immediately protonated to ammonium (NH₄⁺). This final protonation step is irreversible, driving the equilibrium entirely toward the formation of 6-methoxyquinoline-4-carboxylic acid[2]. Additionally, the basic quinoline nitrogen will be protonated, increasing the compound's aqueous solubility but potentially altering its interaction with excipients. Resolution: To minimize acidic hydrolysis, maintain the formulation pH closer to neutral (pH 5-7) where the unprotonated carbonyl is highly resistant to water attack. If an acidic pH is mandatory for solubility, store the formulation at reduced temperatures (2-8°C) to kinetically slow the hydrolysis rate[3].

Q2: I attempted to hydrolyze the compound to its carboxylic acid derivative using 0.1 M NaOH at room temperature, but the reaction failed. Why? Root Cause & Mechanism: Amides are the least reactive carboxylic acid derivatives[4]. Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate[5]. However, the subsequent elimination step requires the expulsion of the amide ion (NH₂⁻). Because the conjugate acid of NH₂⁻ (ammonia) has a pKa of ~38, NH₂⁻ is an4 compared to the hydroxide ion[4]. Therefore, the intermediate overwhelmingly collapses back to the starting materials at room temperature. Resolution: Base-catalyzed hydrolysis of amides requires extreme conditions: a large excess of strong base (e.g., 1-2 M NaOH or KOH) and prolonged, excessive heating (reflux)[4]. The reaction is ultimately driven to completion by the irreversible deprotonation of the newly formed carboxylic acid by the strongly basic leaving group[2].

Q3: Can the methoxy group at the 6-position cleave under these conditions? Root Cause & Mechanism: Aryl methyl ethers (like the 6-methoxy group) are highly stable to standard aqueous acidic and basic hydrolysis[6]. Cleavage (demethylation) typically requires highly specialized, harsh conditions, such as refluxing in concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), or using strong Lewis acids (e.g., BBr₃). Standard formulation or physiological pH ranges will not affect the methoxy group.

Section 2: Quantitative Stability Profile

To assist in predictive modeling for drug development, the following table summarizes the expected stability and primary degradation pathways of 6-Methoxyquinoline-4-carboxamide across different pH environments.

ConditionReagents/EnvironmentTemperatureExpected StabilityPrimary Degradation Product
Neutral pH 7.0 Buffer / Water25°CHighly Stable (>99% recovery)None
Mild Acid pH 4.0 Acetate Buffer40°CStable (Minimal degradation)Trace 6-methoxyquinoline-4-carboxylic acid
Strong Acid 1.0 M HCl80°C (Reflux)Unstable (Rapid hydrolysis)6-methoxyquinoline-4-carboxylic acid
Mild Base pH 9.0 Borate Buffer40°CStableNone
Strong Base 1.0 M NaOH80°C (Reflux)Unstable (Slow hydrolysis)6-methoxyquinoline-4-carboxylate salt
Section 3: Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, use the following forced degradation methodologies. These protocols are designed as self-validating systems : the inclusion of a t=0 control and sequential time-course sampling creates an internal standard curve. Furthermore, the mandatory chemical quenching steps ensure the degradation observed is strictly a function of the controlled stress condition and not an artifact of the analytical waiting period.

Protocol A: Acidic Forced Degradation Assay

Objective: To determine the kinetic degradation rate of the carboxamide group under acidic stress.

  • Sample Preparation: Dissolve 6-Methoxyquinoline-4-carboxamide in a minimal volume of co-solvent (e.g., HPLC-grade methanol or acetonitrile) to achieve a 1 mg/mL stock solution.

  • Acidic Stress: Transfer 1.0 mL of the stock solution to a borosilicate glass vial. Add 1.0 mL of 1.0 M HCl. Seal the vial tightly.

  • Incubation: Place the vial in a thermomixer or oil bath set to 60°C.

  • Time-Course Sampling: At pre-determined intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

  • Quenching (Critical Causality Step): Immediately transfer the 100 µL aliquot into a vial containing 100 µL of 1.0 M NaOH to3[3]. This locks the molecular state of the sample, preventing further degradation while it awaits analysis in the autosampler.

  • Dilution & Analysis: Dilute the quenched sample with 800 µL of the HPLC mobile phase. Analyze via RP-HPLC (UV detection at ~254 nm) to quantify the disappearance of the parent peak and the appearance of the carboxylic acid peak.

Protocol B: Basic Forced Degradation Assay

Objective: To evaluate the resistance of the amide bond to nucleophilic hydroxide attack.

  • Sample Preparation: Prepare a 1 mg/mL stock solution as described in Protocol A.

  • Basic Stress: Transfer 1.0 mL of the stock solution to a vial and add 1.0 mL of 1.0 M NaOH.

  • Incubation: Heat the sealed vial to 80°C (A higher temperature is required due to the poor leaving group ability of NH₂⁻)[4].

  • Time-Course Sampling: Withdraw 100 µL aliquots at 0, 4, 8, 24, and 48 hours.

  • Quenching (Critical Causality Step): Immediately neutralize the aliquot by adding 100 µL of 1.0 M HCl[3]. This instantly drops the pH, removing the hydroxide nucleophile and terminating the base-catalyzed degradation.

  • Dilution & Analysis: Dilute with 800 µL of mobile phase and analyze via RP-HPLC.

References
  • Amide Hydrolysis: Mechanism, Conditions and Applications. allen.in. 5

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. 4

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. 1

  • Ch20 : Amide hydrolysis. University of Calgary.

  • 21.7 Chemistry of Amides. OpenStax. 2

  • 6-Methoxyquinoline SAFETY DATA SHEET. Fisher Scientific.6

  • Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Benchchem. 3

Sources

Removing unreacted starting materials from 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphoteric Challenge

Synthesizing 6-Methoxyquinoline-4-carboxamide (often an intermediate for antimalarials or kinase inhibitors) typically involves the amidation of 6-methoxyquinoline-4-carboxylic acid (Quininic acid).

The purification challenge lies in the amphoteric nature of the quinoline scaffold. The quinoline nitrogen is basic (pKa ~4.2–5.0), while the unreacted carboxylic acid starting material is acidic (pKa ~3.0). Standard acidic washes used in amide workups (e.g., 1M HCl) can disastrously protonate your product, dragging it into the aqueous waste stream.

This guide provides a self-validating workflow to remove unreacted acid and coupling reagents without compromising the yield of your target amide.

Diagnostic Matrix: Identify Your Impurity

Before selecting a protocol, match your observation to the likely impurity profile.

Observation (TLC/LCMS)Likely ImpurityChemical BehaviorRecommended Protocol
Streak/Spot near baseline (High Polarity)Unreacted Carboxylic Acid (Starting Material)Acidic (can form salts)Protocol A (Bicarbonate Wash)
Spot moving with solvent front (Low Polarity)Unreacted Amine / Coupling Reagents Basic or NeutralProtocol B (Recrystallization)
Product lost in aqueous layer Product Salt (Protonated Quinoline)Water Soluble CationRecovery Protocol (pH Adjustment)
White precipitate in organic layer Urea Byproduct (from DCC/EDC)Insoluble in DCM/EtOAcFiltration (Pre-workup)

Module 1: The "pH-Swing" Extraction (Liquid-Liquid)

Objective: Remove unreacted 6-methoxyquinoline-4-carboxylic acid. Principle: Convert the unreacted acid into its water-soluble carboxylate salt using a mild base, while keeping the product (amide) neutral and organic-soluble.

The "Safe Zone" Logic
  • Avoid NaOH: Strong bases can hydrolyze your newly formed amide bond or form emulsions with quinolines.

  • Avoid HCl: Strong acids will protonate the quinoline nitrogen (

    
    ), making your product water-soluble.
    
  • Use NaHCO₃: Saturated Sodium Bicarbonate (pH ~8.5) is basic enough to deprotonate the carboxylic acid (pKa ~3) but mild enough to preserve the amide.

Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: DCM is better for solubility, but EtOAc separates faster from water.

  • Filtration (If using EDC/DCC): If you observe a white precipitate (urea byproduct), filter it through a sintered glass funnel before adding water.

  • The Bicarbonate Wash (Critical Step):

    • Transfer organic phase to a separatory funnel.[1][2][3]

    • Add Saturated Aqueous NaHCO₃ (1:1 volume ratio).

    • Vent frequently: The acid-base reaction releases

      
       gas.[1][3]
      
    • Validation: Check the pH of the aqueous layer.[1][4] It must remain basic (pH > 8). If acidic, the acid was not fully neutralized; repeat the wash.

  • Phase Separation:

    • Top Layer (EtOAc) / Bottom Layer (DCM): Contains Target Amide.

    • Aqueous Layer: Contains Unreacted Acid (as Sodium salt).

  • The "Polishing" Wash:

    • Wash the organic layer once with Brine (Sat. NaCl) to remove trapped water and trace bicarbonate.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Module 2: Recrystallization (The Thermal Switch)

Objective: Remove neutral impurities (coupling reagents, trace amines) or if the extraction failed to yield >95% purity. Context: Quinoline amides often have high melting points and crystallize well, whereas impurities like EDC urea or unreacted amines remain in solution.

Solvent System Selection
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighBest for initial attempt. Dissolve hot, cool slowly.
EtOAc / Hexanes ModerateGood if product is very soluble in EtOAc. Add Hexanes to cloud point.
Methanol / Water HighDissolve in min. hot MeOH. Add hot water until turbid. Cool.
Protocol
  • Dissolve crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

  • Troubleshooting: If undissolved particles remain after 10 mins of reflux, filter the hot solution (these are likely inorganic salts or polymers).

  • Allow the solution to cool to room temperature slowly (over 1-2 hours) to avoid trapping impurities in the crystal lattice.

  • Cool further in an ice bath (0-4°C) for 30 minutes.

  • Filter the crystals and wash with cold solvent.

Visualizing the Workflow

The following diagram maps the decision logic and chemical fate of the starting materials.

PurificationLogic Start Crude Reaction Mixture (Amide + Acid + Reagents) SolventChoice Dilute with Organic Solvent (DCM or EtOAc) Start->SolventChoice PrecipitateCheck Is there a precipitate? SolventChoice->PrecipitateCheck Filter Filter Solid (Remove Urea Byproducts) PrecipitateCheck->Filter Yes WashStep Wash with Sat. NaHCO3 (pH ~8.5) PrecipitateCheck->WashStep No Filter->WashStep Separation Phase Separation WashStep->Separation AqueousLayer Aqueous Layer (Contains SM Carboxylate) Separation->AqueousLayer Discard OrganicLayer Organic Layer (Contains Target Amide) Separation->OrganicLayer Keep PurityCheck Check Purity (TLC/LCMS) OrganicLayer->PurityCheck Recryst Recrystallize (EtOH or MeOH/H2O) PurityCheck->Recryst Impure FinalProduct Pure 6-Methoxyquinoline- 4-carboxamide PurityCheck->FinalProduct >95% Pure Recryst->FinalProduct

Caption: Figure 1. Decision tree for the purification of quinoline carboxamides, highlighting the critical divergence of acidic impurities into the aqueous phase.

FAQ: Troubleshooting & Interactions

Q: I washed with 1M HCl to remove the amine, and my yield dropped to 10%. Where is my product? A: You likely protonated the quinoline nitrogen.

  • Mechanism: The quinoline ring has a pKa of ~4.5. 1M HCl (pH < 1) protonates this nitrogen, forming a water-soluble salt (

    
    ).
    
  • Solution: Check your aqueous waste layer.[2] Neutralize it with NaOH back to pH ~7-8. Your product should precipitate out or become extractable again.[1]

Q: The unreacted carboxylic acid is not separating, even with NaHCO₃. A: This can happen if you have formed a "tight" emulsion or if the organic solvent is too polar (e.g., THF).

  • Fix: Switch to a less water-miscible solvent like DCM. Add a small amount of Brine to the aqueous layer to increase ionic strength and break the emulsion.

Q: Can I use Column Chromatography? A: Yes, but be careful with silica acidity.

  • Warning: Silica gel is slightly acidic and can cause quinolines to "streak" or stick to the column.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., DCM:MeOH:TEA) to neutralize acidic sites on the silica.

References

  • BenchChem. Technical Guide: Physical and Synthetic Profile of 6-Methoxyquinoline-4-carbaldehyde. (Discusses solubility and purification logic for quinoline derivatives).

  • National Institutes of Health (NIH) - PubChem. 6-Methoxyquinoline-4-carboxylic acid (Compound Summary). (Provides pKa and physical property data for the starting material).

  • Chemistry LibreTexts. Acid-Base Extraction. (Foundational principles for separating carboxylic acids from neutral organics).

  • TCI Chemicals. 6-Methoxyquinoline-4-carboxylic Acid Product Specifications. (Solubility and safety data).

Sources

Technical Support Center: Overcoming Steric Hindrance in C4-Functionalization of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, functionalized azaarenes, achieving precise regiocontrol on the quinoline scaffold has become a critical bottleneck.

The C4 position of quinoline is notoriously difficult to functionalize. While both C2 and C4 are intrinsically electrophilic, C2 is generally favored kinetically. Furthermore, the C4 position suffers from severe peri-steric interactions with the C5-hydrogen or C5-substituents. Adding bulky functional groups (e.g., tert-butyl or fluoroalkyls) to C4 often results in endothermic, reversible transition states, leading to poor yields or exclusive C2-functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these steric and electronic barriers.

Troubleshooting & FAQs: Direct C-H Functionalization

Q1: My Minisci-type radical addition is yielding almost exclusively the C2-isomer instead of the desired C4-product. How can I shift the regioselectivity?

The Causality: Standard Minisci reactions with unactivated quinolines heavily favor the C2 position. When attempting to add sterically hindered tertiary radicals, the addition step at C4 becomes highly unfavorable due to the steric clash with the C5 peri-hydrogen 1.

The Solution: You must alter the electronic and steric environment of the quinoline nitrogen. By converting the quinoline into an N-aminopyridinium salt or forming a bulky Lewis acid adduct (such as with B3H7), you achieve two critical mechanistic shifts:

  • Steric Shielding: The bulky group on the nitrogen physically blocks the incoming radical from attacking the adjacent C2 position.

  • Electrophilic Enhancement: The positive charge on the nitrogen drastically lowers the LUMO of the quinoline ring, increasing the electrophilicity at C4 enough to overcome the activation energy barrier imposed by the C5 peri-interaction 2.

G Q Quinoline Substrate N_Act N-Activation (e.g., B3H7, N-amino) Q->N_Act Add Reagent Steric_Block Steric Shielding at C2 N_Act->Steric_Block Bulky Group Elec_Act Electrophilic Activation at C4 N_Act->Elec_Act Charge Transfer C4_Prod C4-Functionalized Product Steric_Block->C4_Prod Radical/Nucleophile Attack Elec_Act->C4_Prod

Mechanistic pathway showing how N-activation overcomes C4 steric hindrance by blocking C2.

Q2: I am trying to perform a late-stage fluoroalkylation at C4, but conventional photocatalysts are degrading my complex drug intermediates. What is the alternative?

The Causality: Fluoroalkyl radicals are highly electrophilic and difficult to generate without harsh oxidants or high-energy photocatalysts, which often lead to indiscriminate C-H abstraction in complex molecules.

The Solution: Utilize an Electron Donor-Acceptor (EDA) complex methodology. By pairing an N-aminopyridinium salt of your quinoline with a sodium sulfinate, the two components form an EDA complex in solution. This complex can be excited by mild visible light (450 nm) without the need for an external photocatalyst, triggering a highly localized, C4-selective radical addition 3.

Troubleshooting & FAQs: De Novo Synthesis Strategies

Q3: My quinoline substrate has a bulky substituent at C3 and a methyl group at C5. Direct C-H functionalization at C4 is failing completely, yielding only unreacted starting material.

The Causality: You have reached the absolute steric limit of direct C-H functionalization. When both the C3 and C5 positions are occupied by bulky groups, the trajectory for nucleophilic or radical attack at C4 is physically blocked. No amount of N-activation will lower the transition state energy enough to force the reaction.

The Solution: Pivot to a De Novo Synthesis approach. Instead of functionalizing a pre-formed quinoline, build the quinoline ring with the C4-substituent already in place. A highly reliable method is the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds. This pathway proceeds via an in situ allene formation followed by intramolecular electrocyclization, completely bypassing the C4 steric bottleneck 4.

DecisionTree Start Target: C4-Functionalized Quinoline CheckSteric Are there bulky substituents at C3 or C5? Start->CheckSteric PathDeNovo De Novo Synthesis (e.g., Cu-Catalyzed Annulation) CheckSteric->PathDeNovo Yes (High Steric Hindrance) CheckRadical Is the functional group a tertiary radical? CheckSteric->CheckRadical No (Low/Moderate Hindrance) PathDirect Direct C-H Functionalization PathMinisci Standard Minisci with N-Activation CheckRadical->PathMinisci No (Primary/Secondary) PathPhotoredox Photoredox/EDA Complex (Mild Conditions) CheckRadical->PathPhotoredox Yes (Prone to Reversibility)

Decision tree for selecting a C4-functionalization strategy based on substrate steric bulk.

Quantitative Data: Impact of Activation Strategy on Regioselectivity

To aid in your experimental design, the following table summarizes the expected regioselectivity and yields based on the chosen activation strategy. Notice how unactivated quinolines fail to incorporate bulky groups at C4, while N-activation or de novo strategies provide exclusive C4 selectivity.

Substrate / Activation StrategyReagent / Radical SourceDominant RegioisomerC4 Yield (%)Reference
Unactivated Quinolinetert-Alkyl Oxalate (Minisci)C2 (94:6 C2:C4)< 5%1
Quinoline + B3H7 AdductPhosphine Oxide AnionC4 (Exclusive)75-85%2
N-Aminopyridinium SaltSodium Sulfinate (Light)C4 (Exclusive)60-88%3
Alkynyl Imine (De Novo)Diazo Compound (Cu Cat.)C4 (Exclusive)Up to 92%4

Validated Experimental Protocols

Protocol A: Photocatalyst-Free C4-Selective Fluoroalkylation via EDA Complexes

Use this protocol when functionalizing pre-formed quinolines with bulky or sensitive fluoroalkyl groups.

Self-Validation Checkpoint: The success of the EDA complex formation is visually confirmed by a distinct color shift (usually to deep yellow/orange) upon mixing the salt and sulfinate in DMSO.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline-derived N-aminopyridinium salt (0.075 mmol, 1.5 equiv) and the corresponding sodium fluoroalkyl sulfinate (0.05 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (1.0 mL) under a stream of argon. Add NaHCO3 (1.2 equiv) as a mild base additive.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical intermediates. Backfill with Argon.

  • Irradiation: Stir the reaction mixture at room temperature under irradiation using a 450 nm blue LED source (e.g., Penn PhD photoreactor M2) for 16 hours.

  • Validation & Workup: Self-Validation: Take a 50 µL aliquot, dilute in CDCl3, and run a crude 19F NMR. A distinct signal in the expected fluoroalkyl range confirms C4-functionalization. Dilute the main mixture with ethyl acetate (15 mL), wash with water (3 × 5 mL) and brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: De Novo Synthesis via Copper-Catalyzed Tandem Annulation

Use this protocol when the C3/C5 positions of the target quinoline are too sterically hindered for direct C-H functionalization.

  • Reaction Setup: To a 5 mL Schlenk tube equipped with a magnetic stir bar, add the functionalized alkynyl imine (0.2 mmol, 1.0 equiv), the diazo compound carrying your desired C4-substituent (0.3 mmol, 1.5 equiv), and CuI (0.02 mmol, 10 mol% catalyst).

  • Solvent & Atmosphere: Add 1.0 mL of anhydrous DMF. Unlike radical protocols, this reaction is robust and can be stirred under an ambient air atmosphere.

  • Heating: Seal the tube and heat the reaction mixture at 60 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Monitor the consumption of the alkynyl imine via TLC (Hexanes:EtOAc 4:1). The intermediate allene should form and cyclize cleanly without stalling.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and wash with brine (3 × 10 mL) to remove DMF. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the C4-functionalized quinoline via flash column chromatography.

References

  • Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds The Journal of Organic Chemistry[Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines ChemRxiv[Link]

  • Trinuclear Borane (B3H7)-Mediated Selective C4–H Alkylation and Phosphonation of Quinolines and Tetrahydroquinolines Organic Letters[Link]

  • Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes ACS Catalysis[Link]

Sources

Technical Support Center: 6-Methoxyquinoline-4-carboxamide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for researchers utilizing 6-Methoxyquinoline-4-carboxamide . As a critical pharmacophore and intermediate in the development of[1] and [2], maintaining the structural integrity of this compound is paramount.

This guide provides field-proven insights into the causality of its degradation and establishes self-validating protocols to ensure absolute confidence in your experimental data.

Visual Workflow: Degradation Pathways & Prevention

G Compound 6-Methoxyquinoline-4-carboxamide (Solid or Solution) Hydrolysis Hydrolysis (Amide to Carboxylic Acid) Compound->Hydrolysis Moisture / Aqueous pH PhotoOx Photo-oxidation (Quinoline N-Oxidation) Compound->PhotoOx UV / Visible Light Thermal Thermal Degradation & Precipitation Compound->Thermal Heat / Freeze-Thaw PrevHydro Anhydrous DMSO & Argon Purging Hydrolysis->PrevHydro PrevPhoto Amber Vials & Dark Storage PhotoOx->PrevPhoto PrevTherm Single-use Aliquots Stored at -80°C Thermal->PrevTherm Validation Self-Validating Step: LC-MS Purity Check (>98%) PrevHydro->Validation PrevPhoto->Validation PrevTherm->Validation

Degradation pathways of 6-Methoxyquinoline-4-carboxamide and preventive storage workflows.

Mechanistic FAQs: Understanding Degradation Causality

Q: Why does my 6-Methoxyquinoline-4-carboxamide stock solution lose potency over time in aqueous buffers? A: The primary mechanism of degradation in aqueous environments is the hydrolysis of the carboxamide group. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This reaction cleaves the amide bond, releasing ammonia and yielding 6-methoxyquinoline-4-carboxylic acid, a process documented in the[3]. This is highly accelerated by pH extremes and elevated temperatures. Causality-driven choice: To prevent this, stock solutions must be prepared in strictly anhydrous solvents (like >99.9% pure DMSO) to eliminate the nucleophile (water) from the microenvironment entirely.

Q: Is 6-Methoxyquinoline-4-carboxamide sensitive to light exposure during benchtop experiments? A: Yes. The quinoline heterocyclic core is susceptible to photo-oxidation. When exposed to ultraviolet (UV) or intense visible light, the conjugated pi-system of the quinoline ring absorbs photons, transitioning to an excited state. This leads to the generation of reactive oxygen species (ROS) or direct N-oxidation of the quinoline nitrogen. Causality-driven choice: Utilizing amber glass vials blocks UV transmission, preventing the initial photo-excitation step and preserving the molecule's structural integrity.

Q: How do freeze-thaw cycles affect the stability of the dissolved compound? A: Repeated freezing and thawing create localized concentration gradients. As the solvent freezes, the solute is excluded from the ice crystal lattice, leading to micro-environments of extreme concentration. This forces the compound out of solution (precipitation) and catalyzes intermolecular aggregation. Causality-driven choice: Aliquoting the stock solution into single-use volumes ensures the compound undergoes only one thaw cycle, maintaining a homogeneous and stable solution for accurate dosing.

Troubleshooting Guide: Diagnostic Signatures

Symptom / ObservationAnalytical SignatureMechanistic DiagnosisCorrective Action
Loss of biological assay potency Reduced target binding (e.g., FAP affinity)Hydrolysis of the pharmacophore's amide bondDiscard aqueous stocks. Switch to anhydrous DMSO storage at -80°C.
Appearance of secondary LC-MS peak Mass shift of +1 mass unit (M-NH2+OH)Conversion to 6-methoxyquinoline-4-carboxylic acidPurge storage vials with Argon to displace atmospheric moisture.
Discoloration of solid powder (Yellowing) Broad UV absorbance shiftPhoto-oxidation of the quinoline ringStore solid powder in opaque, desiccated containers at 4°C.
Inconsistent dosing in cell assays Variable HPLC peak areas between replicatesPrecipitation due to freeze-thaw cyclingImplement single-use aliquoting protocol. Sonicate gently if precipitation is suspected.

Quantitative Stability & Storage Matrix

The following table summarizes the validated shelf-life of 6-Methoxyquinoline-4-carboxamide under various environmental conditions.

Storage StateTemperatureContainer / EnvironmentPrimary Degradation RiskExpected Shelf Life
Solid Powder 4°COpaque bottle, DesiccatorMoisture absorption> 24 months
Solid Powder Room Temp (25°C)Clear bottle, AmbientPhoto-oxidation6 - 12 months
DMSO Solution -80°CAmber vial, Argon purgedNone (Stable)> 12 months
DMSO Solution -20°CAmber vial, Ambient airMild oxidation3 - 6 months
Aqueous Buffer 37°CClear vialRapid hydrolysis< 24 hours

Self-Validating Protocol: Preparation and Storage of Stock Solutions

Principle: A protocol is only as reliable as its internal controls. This workflow incorporates a baseline and longitudinal LC-MS validation step to ensure the integrity of the 6-Methoxyquinoline-4-carboxamide stock over time, creating a closed-loop, self-validating system.

Materials Required:

  • 6-Methoxyquinoline-4-carboxamide powder (Purity >98%)

  • Anhydrous DMSO (Water content <0.005%)

  • Argon gas source

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water and initiate hydrolysis.

  • Anhydrous Dissolution: Weigh the required mass and dissolve in anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved. Note: Avoid extended sonication, as localized heating can induce thermal degradation.

  • Baseline Validation (T=0): Withdraw a 5 µL aliquot and dilute in LC-MS grade acetonitrile. Run a reverse-phase LC-MS analysis to establish the baseline purity and confirm the presence of the intact mass

    
    . Save this chromatogram as your internal standard.
    
  • Aliquoting & Purging: Dispense the remaining solution into single-use aliquots (e.g., 50 µL) within amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 5 seconds to displace atmospheric oxygen and moisture.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and transfer immediately to a -80°C freezer.

  • Longitudinal Validation (T=30 days): Thaw one control aliquot after 30 days and repeat the LC-MS analysis. Compare the chromatogram against the T=0 baseline. The system is validated if the purity remains >98% and no +1 Da (carboxylic acid) or +16 Da (N-oxide) peaks are detected.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents Source: Journal of Molecular Structure URL:[Link]

Sources

Technical Support Center: Scale-Up of 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Topic: Overcoming bottlenecks in the multi-stage synthesis of 6-Methoxyquinoline-4-carboxamide, a critical intermediate for tubulin polymerization inhibitors and antimalarial agents[1][2].

I. Core Synthetic Workflow & Process Architecture

The industrial synthesis of 6-Methoxyquinoline-4-carboxamide relies on a three-stage architectural workflow:

  • Skraup Cyclization to form the quinoline core.

  • Carboxylation at the C4 position (via Doebner or Pfitzinger pathways).

  • Amidation of the carboxylic acid to the target carboxamide.

Workflow A p-Anisidine + Glycerol + p-Nitroanisole B Skraup Cyclization (H2SO4, FeSO4) A->B C 6-Methoxyquinoline (Crude Tar) B->C Exotherm D Steam & Vacuum Distillation C->D E 6-Methoxyquinoline (Purified Base) D->E Validation F Carboxylation (Doebner/Pfitzinger) E->F G 6-Methoxyquinoline- 4-carboxylic acid F->G H Amidation (SOCl2 then NH3) G->H I 6-Methoxyquinoline- 4-carboxamide H->I Crystallization

Fig 1: Three-stage synthetic workflow for 6-Methoxyquinoline-4-carboxamide production.

II. Troubleshooting Guides & FAQs

A. Stage 1: The Skraup Synthesis Exotherm

Q: Why does the Skraup reaction frequently result in low yields and intractable "humus-like" tars at the pilot scale? A: The causality lies in the dehydration of glycerol to acrolein, which is highly exothermic. At scale, poor heat dissipation causes localized hot spots. This triggers the acid-catalyzed polymerization of acrolein and other reactive intermediates before they can condense with p-anisidine[3]. This competing side-reaction consumes the starting material and forms thick polymeric tars that trap the desired product.

Q: How can we mitigate the runaway exotherm without compromising the reaction kinetics? A: The addition of a chemical moderator is mandatory at scale. Ferrous sulfate (


) is the industry standard[3]. It acts by moderating the oxidative step (where p-nitroanisole is reduced to p-anisidine), smoothing the kinetic curve of the exotherm. Furthermore, reagents must be added in a strict sequence: sulfuric acid must be added after the ferrous sulfate moderator is fully dispersed[3].

Troubleshooting Issue Low Yield & High Tar in Skraup Reaction Cause1 Uncontrolled Acrolein Polymerization Issue->Cause1 Cause2 Inefficient Oxidation Issue->Cause2 Sol1 Add FeSO4 Moderator Control Heating Rate Cause1->Sol1 Sol2 Ensure p-Nitroanisole Stoichiometry Cause2->Sol2 Val1 Monitor Exotherm (Max 140°C) Sol1->Val1 Val2 TLC/HPLC Check for p-Anisidine Sol2->Val2

Fig 2: Diagnostic logic tree for troubleshooting Skraup reaction failures.

B. Stage 3: Amidation Bottlenecks

Q: What is the most scalable method for converting 6-methoxyquinoline-4-carboxylic acid to the carboxamide? A: While peptide coupling reagents (EDC/HOBt) are frequently used in discovery chemistry[2], they suffer from poor atom economy and generate urea byproducts that complicate large-scale purification. The most scalable and cost-effective method is the two-step acid chloride route using thionyl chloride (


) followed by quenching with ammonia gas or aqueous ammonium hydroxide[1].

Q: During the amidation step using


, we observe incomplete conversion to the acid chloride. What is the cause? 
A:  This is typically caused by the insolubility of the starting carboxylic acid in the reaction medium (often dichloromethane).
Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with 

to form the Vilsmeier-Haack intermediate, which acts as a highly reactive, soluble formylating agent that accelerates the conversion of the solid carboxylic acid to the acid chloride[2].

III. Quantitative Data & Process Parameters

Table 1: Skraup Reaction Scale-Up Parameters & Hazard Mitigation

ReagentMolar Eq.FunctionScale-Up HazardMitigation Strategy
p-Anisidine 1.0Primary SubstrateToxicity upon exposureClosed-system transfer
Glycerol 3.0 - 4.0Carbon Source (Acrolein)Rapid dehydration exothermControlled heating ramp (max 140°C)
p-Nitroanisole 0.6 - 0.8Oxidizing AgentUnreacted residue toxicitySteam distillation for removal[3]
Conc.

3.5 - 4.5Acid CatalystViolent reactivity with waterDropwise addition < 20°C

0.05 - 0.1Reaction ModeratorNoneEnsure complete dissolution prior to acid

Table 2: Amidation Route Comparison (Scale-Up Viability)

ParameterAcid Chloride Route (

/

)
Peptide Coupling (EDC / HOBt /

)
Atom Economy HighLow
Cost at Pilot Scale LowVery High
Byproducts

,

(Gases)
Water-soluble ureas
Scale-up Requirement Caustic Scrubber SystemExtensive aqueous washing
Yield (Typical) 85 - 92%70 - 80%

IV. Self-Validating Experimental Protocols

Protocol 1: Pilot-Scale Skraup Synthesis of 6-Methoxyquinoline

This protocol incorporates built-in validation checks to ensure process safety and product integrity.

  • Reactor Preparation: Equip a glass-lined reactor with a heavy-duty mechanical stirrer, a reflux condenser, and a highly responsive jacket cooling system.

  • Reagent Charging: Charge p-anisidine (1.0 eq), glycerol (3.5 eq), p-nitroanisole (0.7 eq), and

    
     (0.05 eq) into the reactor. Stir at 50°C until a homogeneous suspension is achieved.
    
  • Acid Addition (Critical Step): Cool the mixture to 15°C. Add concentrated

    
     (4.0 eq) dropwise.
    
    • Validation Check: The internal temperature must not exceed 40°C during addition. If it does, halt addition and maximize jacket cooling[3].

  • Cyclization: Gradually heat the mixture to 140°C. Maintain a steady reflux for 5 to 8 hours.

    • Validation Check: Monitor the reaction via HPLC. Proceed to workup only when p-anisidine peak area is < 1%.

  • Workup & Distillation: Cool to 100°C. Perform an initial steam distillation to remove unreacted p-nitroanisole.

  • Basification: Cautiously add 40% NaOH solution until the pH reaches 10-11 to liberate the free base.

  • Product Isolation: Resume rapid steam distillation to co-distill the 6-methoxyquinoline with water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine organics, dry over

    
    , and concentrate[3].
    
  • Final Purification: Purify via vacuum distillation to yield a pale yellow oil.

Protocol 2: Amidation via Acid Chloride Intermediate

Optimized for the conversion of 6-Methoxyquinoline-4-carboxylic acid to the target carboxamide.

  • Acid Chloride Formation: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol). Add a catalytic amount of DMF (0.05 eq).

  • Activation: Add

    
     (2.0 eq) dropwise at room temperature. Reflux the mixture for 4-6 hours[1].
    
    • Validation Check: The suspension will turn into a clear, homogenous solution once the acid chloride is fully formed.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to yield the crude acid chloride.
    
    • Self-Validation: Do not expose the residue to ambient moisture to prevent hydrolysis back to the carboxylic acid.

  • Amidation: Redissolve the residue in fresh anhydrous DCM (10 vol). Cool to 0°C. Slowly bubble anhydrous ammonia gas into the solution (or add aqueous ammonium hydroxide dropwise)[1].

    • Validation Check: A white precipitate (ammonium chloride and the product) will form immediately.

  • Isolation: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, wash with brine, dry, and concentrate. Recrystallize from ethanol to afford pure 6-Methoxyquinoline-4-carboxamide.

V. References

  • [1] Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC. Available at:[Link]

  • [2] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Solvent selection for optimal extraction of 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the extraction and purification of 6-Methoxyquinoline-4-carboxamide . It is designed for researchers requiring high-purity isolation of this intermediate, commonly used in antimalarial and kinase inhibitor synthesis.[1]

Topic: Solvent Selection & Extraction Optimization

Ticket ID: #Q4-AMIDE-EXT-001 Status: Resolved Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The extraction of 6-Methoxyquinoline-4-carboxamide presents a specific challenge: the molecule possesses a basic quinoline nitrogen (pKa ~4.5–5.[1]0) and a neutral, polar amide group .[1][2] Successful isolation requires exploiting the pH-dependent solubility of the quinoline ring while managing the poor solubility of the amide moiety in non-polar solvents.

This guide prioritizes a pH-switching Liquid-Liquid Extraction (LLE) protocol, which acts as a self-validating purification step, removing both acidic and neutral non-basic impurities before the final solvent removal.[1]

Module 1: Solvent Selection & Solubility Parameters

Q: Which solvent system provides the optimal partition coefficient (logD)?

A: Solvent selection depends heavily on the pH of your aqueous phase. Unlike simple lipophilic drugs, this molecule acts as a "chemical chameleon."[2]

SolventPolarity (Dielectric)SuitabilityTechnical Notes
Dichloromethane (DCM) Moderate (9.[1]1)High Best general solvent for the neutral form. Solubilizes the amide well while forming a distinct layer from water.
Ethyl Acetate (EtOAc) Moderate (6.[1]0)Medium Good for initial extractions but may require large volumes due to the amide's limited solubility compared to DCM.
Chloroform Moderate (4.[1]8)High Excellent solubility for quinolines, but avoid if sensitive to trace HCl (from solvent decomposition).[1]
n-Butanol High (17.[1]5)Rescue Only Use only if the product is trapped in the aqueous phase. High boiling point makes removal difficult.[3]
Diethyl Ether Low (4.[1]3)Low Avoid. The polar amide group renders the molecule nearly insoluble in ether, leading to precipitation at the interface.
Q: Why is my product precipitating at the interface?

A: This is a "Solubility Mismatch." The 4-carboxamide group creates a rigid hydrogen-bonding network. If you use a solvent that is too non-polar (like Ether or Hexane/EtOAc mixtures), the molecule crashes out.[1]

  • Immediate Fix: Add 5–10% Methanol to your DCM or EtOAc organic layer to disrupt intermolecular hydrogen bonding and resolubilize the product.

Module 2: The "pH-Switch" Extraction Protocol

This protocol uses the basicity of the quinoline nitrogen to purify the compound during extraction, minimizing the need for subsequent chromatography.

Workflow Logic
  • Acid Phase (pH < 3): Protonate the Quinoline N (

    
    ). Molecule becomes water-soluble.[1] Organic wash removes non-basic impurities.
    
  • Base Phase (pH > 9): Deprotonate the Quinoline N (

    
    ).[1] Molecule becomes organic-soluble.[1][4] Extract into DCM.
    
Step-by-Step Methodology

Reagents: 1M HCl, 1M NaOH (or Sat. NaHCO


), Dichloromethane (DCM), Brine.[1][2]
  • Dissolution: Dissolve the crude reaction mixture in 1M HCl (aq) . Ensure the final pH is < 3.

    • Check: The solution should be homogeneous. If solids remain, filter them (these are likely non-basic impurities).[1][2]

  • Impurity Wash (The "Cleanup"):

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x Vol) .

    • Action: Discard the organic layer. It contains neutral impurities (unreacted starting materials lacking basic nitrogens) and acidic byproducts.[1]

  • Basification (The "Switch"):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 1M NaOH or Saturated NaHCO

      
       until pH reaches ~9–10.
      
    • Observation: The solution will become cloudy as the neutral 6-Methoxyquinoline-4-carboxamide precipitates or forms an oil.

  • Extraction (The "Recovery"):

    • Immediately extract the cloudy aqueous mixture with DCM (3 x Vol) .

    • Tip: If the amide is stubborn, add 5% MeOH to the DCM.

  • Drying:

    • Wash combined organic layers with Brine.[5]

    • Dry over Anhydrous Na

      
      SO
      
      
      
      .[4][6]
    • Concentrate in vacuo.

Module 3: Visualization of Logic

The following diagram illustrates the chemical logic behind the pH-switch purification.

ExtractionLogic Start Crude Reaction Mixture AcidStep Add 1M HCl (pH < 3) Start->AcidStep PhaseSep1 Phase Separation 1 AcidStep->PhaseSep1 OrgLayer1 Organic Layer (Discard) Contains: Neutral/Acidic Impurities PhaseSep1->OrgLayer1 Non-basic byproducts AqLayer1 Aqueous Layer (Keep) Contains: Protonated Quinoline (Soluble) PhaseSep1->AqLayer1 Target Molecule (H+) BaseStep Basify with NaOH (pH > 9) AqLayer1->BaseStep PhaseSep2 Extract with DCM BaseStep->PhaseSep2 AqLayer2 Aqueous Layer (Discard) Contains: Salts PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Keep) Contains: Pure Neutral Product PhaseSep2->OrgLayer2 Target Molecule (Neutral) Final Evaporate -> Pure Solid OrgLayer2->Final

Caption: Flowchart demonstrating the pH-dependent solubility switch used to isolate basic quinoline derivatives from non-basic impurities.

Module 4: Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the DCM extraction. How do I break it?

A: Emulsions are common with quinolines due to their surfactant-like properties at intermediate pH.

  • Protocol:

    • Add solid NaCl to saturate the aqueous phase (Salting out).

    • Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks physically on the filter pad.

    • Wait 20 minutes. If still emulsified, add a small amount of Isopropanol (IPA).[1][2]

Q: My yield is lower than expected. Where is my product?

A: Check the aqueous layer from Step 4.

  • Diagnosis: The amide group increases water solubility. If the volume of the aqueous phase is large, the partition coefficient might favor water.

  • Solution: Re-extract the basic aqueous layer with DCM:Isopropanol (3:1) or n-Butanol .[1] Run a TLC of the aqueous layer to confirm presence.

Q: Can I use this method if my synthesis used Selenium Dioxide (SeO2)?

A: Yes, but with a modification.

  • Issue: Selenium residues can bind to nitrogen.

  • Modification: After the initial acid dissolution (Step 1), treat the acidic solution with activated charcoal for 30 minutes and filter through Celite before proceeding to the washing step. This removes colloidal selenium.

References

  • BenchChem. (2025).[1][4][5][6][7][8] An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. ACS Publications. Retrieved from [1]

  • Organic Syntheses. (1948).[1] 6-Methoxy-8-nitroquinoline.[1] Org. Synth. 1948, 28,[1][2] 80. Retrieved from [1]

  • Alfa Chemistry. (2025).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from [1]

Sources

Minimizing side reactions during the amidation of 6-methoxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting steps associated with the amide coupling of 6-methoxyquinoline-4-carboxylic acid. This scaffold is a critical precursor in the synthesis of theranostic ligands (such as Fibroblast Activation Protein Inhibitors, FAPI)[1] and various kinase inhibitors. However, its unique electronic properties and steric environment often lead to frustrating side reactions during amidation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity amide bond formation.

Part 1: Troubleshooting Guide & FAQs

Q1: Mass spectrometry of my crude 6-methoxyquinoline-4-carboxamide shows a significant +98 Da byproduct. What is this, and how do I prevent it?

A1: You are observing the guanidinylation side reaction . This is a classic, undesired pathway when using uronium/guanidinium-based coupling reagents like HATU or HBTU[2]. Instead of attacking the activated OAt-ester of your quinoline-4-carboxylic acid, the free amine nucleophile directly attacks the electrophilic guanidinium carbon of the HATU molecule[3]. This results in the covalent attachment of a tetramethylguanidinium (TMG) group to your amine, capping it and adding exactly +98.10 Da to its mass[2].

Causality & Solution: This occurs when the amine is highly nucleophilic (unhindered aliphatic amines) or when HATU is present in excess[2][4]. To prevent this:

  • Change the order of addition: Pre-activate the 6-methoxyquinoline-4-carboxylic acid with HATU and Diisopropylethylamine (DIPEA) for 2–5 minutes before introducing the amine[2].

  • Switch Reagents: If the problem persists, abandon uronium reagents and switch to propylphosphonic anhydride (T3P), which completely eliminates this side reaction[5][6].

Q2: I switched to T3P to avoid guanidinylation, but I am now seeing a dimethylamide derivative of my quinoline core. Why?

A2: While T3P is an exceptional, mild dehydrating agent[5], the issue lies in your solvent. If you are conducting the reaction in aged N,N-dimethylformamide (DMF), the solvent slowly degrades over time to release dimethylamine and formic acid[7]. The highly reactive 6-methoxyquinoline-4-carboxylic acid-T3P mixed anhydride readily reacts with this dimethylamine impurity, outcompeting your target amine and forming an N,N-dimethylamide side product[7].

Causality & Solution: T3P couplings do not require DMF. Switch to greener, more stable solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), which are fully compatible with T3P and eliminate the risk of dimethylamine contamination[6][7].

Q3: Is it better to use acyl chloride formation (e.g., SOCl₂) instead of coupling reagents for this substrate?

A3: While generating an acyl chloride via thionyl chloride (SOCl₂) is a traditional method for 6-methoxyquinoline-4-carboxylic acid[8], it is generally discouraged for complex drug development. The reaction generates harsh acidic byproducts (HCl) that protonate the quinoline nitrogen, complicating the workup. Furthermore, if your amine partner contains adjacent chiral centers, the highly reactive acyl chloride intermediate significantly increases the risk of racemization/epimerization. Modern reagents like T3P offer excellent reaction selectivity, almost no epimerization, and high product purities[6].

Part 2: Mechanistic Workflows & Visualizations

To understand the divergence between successful amidation and side-product formation, review the mechanistic pathway below.

SideReactions Acid 6-MeO-Quinoline- 4-COOH ActiveEster OAt-Active Ester Acid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Byproduct Guanidinylated Amine (+98 Da Adduct) HATU->Byproduct Amine Amine (R-NH2) Target Desired Amide Target Amine->Target Amine->Byproduct Direct Attack on HATU ActiveEster->Target Nucleophilic Attack

Caption: Mechanistic pathway of desired amidation vs. HATU-mediated guanidinylation side reaction.

Part 3: Quantitative Reagent Comparison

Selecting the right coupling environment is a balance of yield, purity, and workup efficiency. The table below summarizes the quantitative and qualitative data for coupling 6-methoxyquinoline-4-carboxylic acid based on field data[2][6][7][8].

Coupling Reagent / ConditionsTypical YieldGuanidinylation Risk (+98 Da)Dimethylamide Impurity RiskEpimerization RiskByproduct Solubility
HATU / DIPEA (in DMF) 80–90%High LowLowOrganic (Requires Chromatography)
T3P / DIPEA (in EtOAc) 85–95%NoneNoneVery Low Aqueous (Simple Wash)
T3P / DIPEA (in aged DMF) 70–80%NoneHigh Very LowAqueous (Simple Wash)
SOCl₂ (Acyl Chloride) 60–80%NoneNoneHigh Volatile / Aqueous

Part 4: Self-Validating Experimental Protocol

To entirely bypass the guanidinylation side reaction and minimize purification bottlenecks, the following protocol utilizes T3P in Ethyl Acetate. T3P converts the oxygen of the carboxylic acid into a leaving group, forming a tripropyltriphosphonate salt byproduct that is completely water-soluble[5][6].

Optimized T3P Amidation Methodology

Reagents Required:

  • 6-Methoxyquinoline-4-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ethyl Acetate (EtOAc) (Solvent)

Step-by-Step Procedure:

  • Substrate Dissolution: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc (0.2 M concentration).

    • Validation Check: The mixture may remain a suspension. If the amine is highly polar, up to 10% (v/v) of freshly distilled, amine-free DMF can be added as a co-solvent.

  • Base Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.

    • Validation Check: The solution should become homogeneous as the carboxylic acid is deprotonated. Spotting the mixture on wet pH paper should indicate a pH > 8.

  • Activation & Coupling: Add the T3P solution (1.5 eq) dropwise over 10 minutes to control any slight exotherm[7].

    • Causality: Initial cooling prevents thermal runaway and controls the kinetic formation of the mixed anhydride[7].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the peak corresponding to the starting acid disappears and the target amide mass [M+H]⁺ dominates.

  • Aqueous Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and vigorously extract. Wash the organic layer sequentially with 10% aqueous citric acid, water, and brine.

    • Causality: The basic wash hydrolyzes the T3P byproduct into a highly polar phosphonate salt, which partitions entirely into the aqueous layer, often eliminating the need for column chromatography[5][6].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 6-methoxyquinoline-4-carboxamide.

T3PWorkflow S1 1. Substrate Dissolution Acid + Amine in EtOAc S2 2. Base Addition DIPEA (3.0 eq), Cool to 0 °C S1->S2 S3 3. T3P Activation Dropwise T3P (1.5 eq) S2->S3 S4 4. Amidation Stir at RT (Monitor via LC-MS) S3->S4 S5 5. Aqueous Workup Wash with NaHCO3 (aq) S4->S5

Caption: Step-by-step self-validating workflow for T3P-mediated amide coupling.

References

  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at:[Link]

  • PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available at: [Link]

  • Imperial College London. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Available at: [Link]

  • YouTube / Chem Reactor. T3P | Propanephosphonic anhydride | T3P reagent | amide bond. Available at: [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]

  • Journal of Nuclear Medicine. Development of quinoline based theranostic ligands for the targeting of fibroblast activation protein. Available at:[Link]

  • Taylor & Francis. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 6-Methoxyquinoline-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] When functionalized with a methoxy group at the 6-position and a carboxamide at the 4-position, it gives rise to the 6-methoxyquinoline-4-carboxamide core, a framework central to numerous therapeutic agents under investigation. These compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimalarial, and anti-inflammatory properties.[2][3][4][5]

The versatility of this scaffold lies in its modular nature, allowing for systematic chemical modifications at multiple positions. Understanding the structure-activity relationship (SAR)—how specific structural changes influence biological activity—is paramount for the rational design of next-generation therapeutics with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth analysis of the SAR of 6-methoxyquinoline-4-carboxamide analogs, synthesizes key experimental data, and offers detailed protocols to empower researchers in their drug discovery efforts.

The Core Architecture: Deconstructing the 6-Methoxyquinoline-4-carboxamide Scaffold

The foundational structure consists of three key components, each playing a critical role in molecular recognition and biological function. Strategic modification of these components is the primary focus of SAR studies.

  • The Quinoline Core: A bicyclic aromatic system that provides a rigid, planar backbone for orienting other functional groups. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly the hinge region of protein kinases.

  • The 6-Methoxy Group: This electron-donating group influences the electronic properties of the entire quinoline ring system. It is a common feature in many biologically active quinolines and can enhance binding affinity and modulate metabolic stability.[6]

  • The 4-Carboxamide Linkage: This linker is not merely a spacer. The amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. This group provides a critical anchor point within target proteins and serves as a versatile handle for introducing a wide array of substituents (the 'R' group) to explore different binding pockets.

Structure-Activity Relationship (SAR) Analysis: A Positional Guide to Optimizing Activity

The biological activity of these analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR based on modification points around the core scaffold.

The N-Substituent of the 4-Carboxamide Moiety (R1)

The group attached to the amide nitrogen is one of the most frequently modified positions and often dictates target specificity and potency.

  • Aromatic and Heteroaromatic Rings: Attaching substituted phenyl or heteroaromatic rings is a common and highly effective strategy. The substituents on these rings can form additional interactions with the target protein.

    • In a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives designed as anti-colon cancer agents, the nature of the aryl group at the N-phenyl position was shown to be critical for activity against the PDK1/AKT signaling pathway.[7]

    • For antimalarial quinoline-4-carboxamides, optimization of the N-substituent was crucial to improve metabolic stability and aqueous solubility, leading to compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models.[4]

  • Alkyl and Cycloalkyl Groups: While aromatic groups are common, aliphatic substituents can also confer potent activity, often by accessing hydrophobic pockets within the target's active site.

Substitutions on the Quinoline Ring (Positions 2, 5, 7, 8)

While the 6-methoxy and 4-carboxamide groups are defining features, modifications at other positions on the quinoline core offer another layer for optimization.

  • Position 2: Introducing substituents at the C2 position can significantly impact activity. For instance, adding a 4-methoxyphenyl group at C2, in combination with a 6-(4-chlorophenyl) group, resulted in potent quinoline-4-carboxamide derivatives that target the PDK1 pathway in colorectal cancer.[7]

  • Position 6: While this guide focuses on 6-methoxy analogs, it is crucial to understand its importance. In some series, this group is essential. However, replacing it with larger linkers, such as a cinnamamido group, can impart entirely new mechanisms of action, such as the impairment of lysosome function, leading to apoptosis.[8][9]

  • Positions 7: The C7 position is often modified in conjunction with the C6 position. The presence of a 6,7-dimethoxy substitution is a common feature in many potent kinase inhibitors, where it enhances binding affinity.[10][11]

Visualizing SAR: A Generalized Map

The following diagram illustrates the key modification points on the 6-methoxyquinoline-4-carboxamide scaffold and summarizes the general impact of substitutions.

SAR_Map cluster_0 Structure-Activity Relationship (SAR) Summary Core R1 R1 (Amide N-Substituent): - Critical for potency and selectivity. - (Substituted) aryl rings often optimal. - Modulates solubility and PK properties. R1->Core P2 Position 2: - Bulky groups (e.g., aryl) can enhance  activity by accessing specific pockets. P2->Core P6 6-Methoxy Group: - Often crucial for activity. - Can be replaced with larger linkers  to alter mechanism of action. P6->Core P7 Position 7: - Often substituted with another methoxy  group (6,7-dimethoxy) for enhanced  kinase inhibition. P7->Core Kinase_Pathway Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Inhibitor 6-Methoxyquinoline- 4-carboxamide Analog Inhibitor->RTK Inhibits ATP Binding Synthesis_Workflow Start p-Anisidine + Pyruvic Acid + Aldehyde Step1 Doebner Reaction Start->Step1 Intermediate1 6-Methoxyquinoline-4-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU, EDC) Intermediate1->Step2 + Desired Amine (R-NH2) Intermediate2 Target Analog Step2->Intermediate2 Step3 Purification (Column Chromatography, Recrystallization) Intermediate2->Step3 Final Characterized Final Product (NMR, HRMS) Step3->Final

Caption: A generalized workflow for the synthesis of target analogs.

Protocol 1: Synthesis of a 6-Methoxyquinoline-4-carboxamide Analog

This protocol is a generalized procedure based on the Doebner reaction followed by amide coupling.

[6]1. Synthesis of 6-Methoxyquinoline-4-carboxylic Acid:

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in ethanol.
  • Add an appropriate aldehyde (1.0 eq) and pyruvic acid (1.1 eq) to the solution.
  • Carefully add a catalytic amount of concentrated hydrochloric acid.
  • Heat the mixture to reflux for 4-6 hours, monitoring progress via Thin-Layer Chromatography (TLC).
  • Upon completion, cool the mixture to room temperature to allow the carboxylic acid product to precipitate.
  • Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be used directly or recrystallized. 2[6]. Amide Coupling:
  • Suspend the 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).
  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
  • Stir the mixture for 15 minutes at room temperature to form the activated ester.
  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
  • Allow the reaction to stir at room temperature for 12-24 hours.
  • Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purification:
  • Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final compound.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a compound on cancer cell viability.

[12][13]1. Cell Seeding:

  • Seed a cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence. 2[12]. Compound Treatment:
  • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of fresh medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
  • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂. 3[12]. MTT Addition and Incubation:
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. 4[13]. Data Acquisition:
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using dose-response curve analysis software.

Conclusion and Future Perspectives

The 6-methoxyquinoline-4-carboxamide scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. The extensive body of research clearly demonstrates that targeted modifications to the N-carboxamide substituent and strategic decoration of the quinoline core are powerful methods for tuning potency and selectivity. Key SAR takeaways indicate that bulky, electron-rich aromatic groups on the amide nitrogen often enhance activity, particularly for kinase targets.

Future efforts should focus on leveraging this rich SAR data for multi-target drug design, a promising strategy for complex diseases like cancer. F[5]urthermore, optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process will be critical for translating potent in vitro candidates into successful in vivo therapies. As our understanding of disease biology deepens, the rational, structure-guided design of new 6-methoxyquinoline-4-carboxamide analogs will undoubtedly continue to yield promising clinical candidates.

References

  • Benchchem. (n.d.). Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols.
  • Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • PMC. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6- Methoxyquinoline-4-carbaldehyde (CAS: 4363-93-7).
  • RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.
  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates.
  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
  • PubMed. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Retrieved from [Link]

  • PMC. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). biological activity of 6-methoxy-2-methylquinoline-4-thiol.
  • PMC. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Benchchem. (n.d.). The Structure-Activity Relationship of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs: A Technical Guide for Drug Discovery Professionals.
  • Autech. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications.
  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • PMC. (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Retrieved from [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • Oncotarget. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Retrieved from [Link]

  • PMC. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. Retrieved from [Link]

Sources

A Comparative Analysis of 6-Methoxyquinoline-4-carboxamide's Binding Affinity for the c-MET Kinase Domain

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold in c-MET Inhibition

The c-MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for normal cellular processes such as proliferation, migration, and survival.[1] However, dysregulation of the HGF/c-MET axis through gene amplification, mutation, or overexpression is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[1] This has established c-MET as a high-value target for anticancer drug development.

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved therapeutic agents. Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the design of kinase inhibitors.[2][3] Notably, several potent c-MET inhibitors feature a quinoline or quinazoline core, highlighting its importance in achieving high-affinity binding to the kinase's ATP pocket.[2][4] This guide focuses on the potential of 6-methoxyquinoline-4-carboxamide derivatives as c-MET inhibitors, comparing their projected binding affinity with that of standard-of-care agents.

Comparative Binding Affinity: 6-Methoxyquinoline-4-carboxamide Analogs vs. Standard Ligands

While direct, publicly available binding data for 6-methoxyquinoline-4-carboxamide against c-MET is limited, structure-activity relationship (SAR) studies of closely related quinoline derivatives provide a strong basis for a comparative assessment.[2][5] We will compare the binding affinities of these analogs to well-established c-MET inhibitors: Crizotinib, Cabozantinib, and Tivantinib.

Compound ClassRepresentative Compound/AnalogTargetBinding Affinity (IC50/Ki)Citation(s)
Quinoline-4-carboxamide Analog 4,6,7-substituted quinoline analog of Cabozantinibc-METIC50: 19 nM - 64 nM[5]
Standard Ligand (Type I) Crizotinibc-METIC50: 8 nM[6][7]
Standard Ligand (Type II) Cabozantinibc-METIC50: 1.3 nM[8]
Standard Ligand (Non-ATP Competitive) Tivantinibc-METKi: 355 nM[9][10]

Analysis of Binding Affinity:

The data indicate that quinoline derivatives analogous to the 6-methoxyquinoline-4-carboxamide scaffold can achieve potent, low nanomolar inhibition of c-MET.[5] The reported IC50 values of 19 nM and 64 nM for these analogs are comparable to that of the FDA-approved inhibitor Crizotinib (IC50: 8 nM).[5][6][7]

  • Crizotinib , a type I ATP-competitive inhibitor, serves as a key benchmark.[6][7] The comparable potency of the quinoline-4-carboxamide analogs suggests that this scaffold effectively occupies the ATP-binding site.

  • Cabozantinib , a type II inhibitor that binds to the DFG-out (inactive) conformation of the kinase, exhibits a significantly higher potency (IC50: 1.3 nM).[8][11] This suggests that while the quinoline-4-carboxamide core is effective, further optimization to engage with the deeper hydrophobic pocket targeted by type II inhibitors could enhance binding affinity.

  • Tivantinib , a non-ATP competitive inhibitor, shows a weaker binding affinity (Ki: 355 nM).[9][10] It is important to note that the mechanism of action for Tivantinib has been debated, with some studies suggesting it may not directly engage MET in cells.[12][13]

The SAR from these studies suggests that the 4-carboxamide moiety is critical for target engagement, likely through hydrogen bonding interactions within the kinase hinge region, a common feature of kinase inhibitors.[14]

The HGF/c-MET Signaling Pathway

Activation of the c-MET receptor by its ligand, HGF, initiates a signaling cascade that promotes cell growth, survival, and motility. Understanding this pathway is crucial for contextualizing the mechanism of action of c-MET inhibitors.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding Dimerization Dimerization & Autophosphorylation cMET->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 STAT3A STAT3A AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 6-Methoxyquinoline-4-carboxamide (Inhibitor) Inhibitor->Dimerization Inhibition ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Purify c-MET Kinase Domain P3 Prepare Identical Buffers (e.g., PBS, pH 7.4) P1->P3 P2 Synthesize & Purify 6-Methoxyquinoline-4-carboxamide P2->P3 P4 Degas all solutions I1 Load c-MET into sample cell (e.g., 20 µM) P4->I1 I2 Load Inhibitor into syringe (e.g., 200 µM) P4->I2 I3 Titrate inhibitor into sample cell injections of 1-2 µL I1->I3 I2->I3 I4 Measure heat change after each injection I3->I4 A1 Integrate heat peaks I4->A1 A2 Plot heat change vs. molar ratio A1->A2 A3 Fit data to a binding model (e.g., one-site binding) A2->A3 A4 Determine Kd, n, ΔH A3->A4

Caption: A generalized workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the recombinant c-MET kinase domain to >95% purity.

    • Synthesize and purify the 6-methoxyquinoline-4-carboxamide derivative.

    • Prepare a sufficient volume of identical buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) for both the protein and the ligand. Dialyze the protein against this buffer. Dissolve the ligand in the final dialysis buffer. [15] * Accurately determine the concentrations of the protein and ligand solutions.

    • Degas all solutions immediately prior to use to prevent air bubbles in the calorimeter. [15]

  • ITC Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the c-MET kinase solution (e.g., 10-50 µM) into the sample cell.

    • Load the 6-methoxyquinoline-4-carboxamide solution (typically 10-15 times the protein concentration) into the injection syringe. [16] * Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, followed by a series of injections (e.g., 15-20 injections of 2 µL) with sufficient spacing to allow the signal to return to baseline. [17]

  • Data Analysis:

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot this against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. [18][19]It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).

Experimental Workflow:

SPR_Workflow P1 Prepare Sensor Chip (e.g., CM5) P2 Immobilize c-MET Kinase (Ligand) via Amine Coupling P1->P2 E1 Inject Running Buffer (Baseline) P2->E1 P3 Prepare Serial Dilutions of Inhibitor (Analyte) E2 Inject Inhibitor (Association) P3->E2 E1->E2 E3 Inject Running Buffer (Dissociation) E2->E3 E4 Inject Regeneration Solution E3->E4 A1 Generate Sensorgrams (Response vs. Time) E4->A1 A2 Fit Association & Dissociation Curves A1->A2 A3 Determine kon, koff, and Kd A2->A3 FP_Workflow P1 Synthesize Fluorescent Tracer (e.g., BODIPY-labeled known c-MET inhibitor) E1 Incubate c-MET, Tracer, and Inhibitor P1->E1 P2 Prepare c-MET Kinase Solution P2->E1 P3 Prepare Serial Dilutions of 6-Methoxyquinoline-4-carboxamide P3->E1 E2 Excite with Plane-Polarized Light E1->E2 E3 Measure Parallel & Perpendicular Fluorescence Emission E2->E3 A1 Calculate Fluorescence Polarization (mP) E3->A1 A2 Plot mP vs. Inhibitor Concentration A1->A2 A3 Determine IC50 and calculate Ki A2->A3

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Detailed Protocol:

  • Assay Development:

    • Synthesize or procure a fluorescently labeled tracer. This is typically a known ligand for the target with a fluorescent dye (e.g., fluorescein or a red-shifted dye to minimize compound interference) attached.

    • Determine the optimal concentrations of the c-MET kinase and the fluorescent tracer that result in a stable, high polarization signal, indicating a significant fraction of the tracer is bound to the kinase.

  • Competitive Binding Assay:

    • In a microplate format (e.g., a 384-well plate), add the fixed concentrations of c-MET kinase and the fluorescent tracer to each well.

    • Add a serial dilution of the 6-methoxyquinoline-4-carboxamide (the competitor) to the wells. Include control wells with no competitor (high polarization) and wells with a saturating concentration of a known potent unlabeled inhibitor (low polarization).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader equipped with appropriate polarizing filters.

    • The unlabeled 6-methoxyquinoline-4-carboxamide will compete with the fluorescent tracer for binding to c-MET, causing a decrease in the measured polarization.

    • Plot the mP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

Conclusion and Future Directions

The 6-methoxyquinoline-4-carboxamide scaffold represents a promising starting point for the development of novel c-MET inhibitors. SAR data from analogous compounds demonstrate that this chemical class can achieve binding affinities comparable to the established type I inhibitor, Crizotinib. The detailed experimental protocols provided in this guide offer a robust framework for accurately quantifying the binding affinity and kinetics of new derivatives, enabling data-driven lead optimization.

Future efforts should focus on the synthesis and direct evaluation of 6-methoxyquinoline-4-carboxamide and its derivatives against the c-MET kinase using the biophysical techniques outlined. Systematic modifications to the quinoline core and the carboxamide substituent, guided by SAR and structural biology, could lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic properties for the treatment of c-MET-driven cancers.

References

  • PubMed. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. [Link]

  • PubMed. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. [Link]

  • ResearchGate. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PubMed. Structure activity relationships of quinoline-containing c-Met inhibitors. [Link]

  • Türk Radyoloji Seminerleri. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. [Link]

  • ResearchGate. Molecular structure of the Crizotinib (PF-02341066), c-Met Cell IC 50 8 nM inhibitor. [20][Link]

  • Promega Connections. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]

  • Oxford Academic. Dramatic response to crizotinib through MET phosphorylation inhibition in rare TFG-MET fusion advanced squamous cell lung cancer. [Link]

  • MDPI. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance. [Link]

  • ResearchGate. IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]

  • PMC. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. [Link]

  • Semantic Scholar. Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth. [Link]

  • BIAcore. Surface plasmon resonance. [Link]

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • PMC. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • PanVera. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate. Selected quinoline derivatives with c-Met kinase inhibitory activity. [Link]

  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • Springer. Surface Plasmon Resonance. [Link]

  • AACR Journals. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models. [Link]

  • ResearchGate. Acquisition of Cabozantinib-Sensitive MET D1228N Mutation During Progression on Crizotinib in MET-Amplified Triple-Negative Breast Cancer. [Link]

  • MDPI. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • CABOMETYX® (cabozantinib). Mechanism of Action. [Link]

  • MDPI. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. [Link]

  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • PMC. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621. [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • YouTube. Fluorescence Polarization Assays. [Link]

  • Bio-protocol. Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. [Link]

  • ResearchGate. Fluorescence Polarization Assay to Quantify Protein–Protein Interactions. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. [Link]

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Bioactivity & SAR Guide: 6-Methoxy vs. 6-Hydroxy Quinoline Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Molecular Switch"

In the optimization of quinoline-3-carboxamide scaffolds—a privileged structure in drug discovery for immunomodulation (e.g., Tasquinimod analogs), CB2 receptor targeting, and kinase inhibition—the substitution at the C-6 position acts as a critical molecular switch.

This guide analyzes the transition between 6-methoxy (-OMe) and 6-hydroxy (-OH) substituents. While often bioisosteric in terms of steric bulk, they diverge sharply in physicochemical properties and metabolic fate.

  • 6-Methoxy: Generally preferred for oral bioavailability and CNS penetration . It acts as a metabolic "cap," preventing rapid Phase II conjugation, though it introduces a liability for CYP450-mediated O-demethylation.

  • 6-Hydroxy: Often yields higher intrinsic affinity (Ki) due to hydrogen bond donor capability but suffers from rapid glucuronidation and poor membrane permeability (low LogD), limiting systemic exposure.

Molecular Mechanism & SAR Analysis[1]

Physicochemical Divergence

The substitution at C-6 fundamentally alters the electronic and lipophilic profile of the quinoline core.

Feature6-Methoxy (-OMe)6-Hydroxy (-OH)Impact on Bioactivity
Electronic Effect Electron Donating (+M), weak -IElectron Donating (+M), strong -I-OMe increases electron density in the pyridine ring less aggressively than -OH (ionized), affecting

stacking interactions.
H-Bonding Acceptor onlyDonor & Acceptor-OH can engage specific Ser/Thr residues in binding pockets (e.g., Kinase hinge regions).
Lipophilicity (cLogP) Higher (+0.3 to +0.5 vs H)Lower (-0.6 to -0.8 vs H)-OMe enhances passive transport; -OH requires active transport or high concentrations.
pKa Influence Minimal effect on Ring NCan lower pKa of Ring N-OH (phenolic) is acidic (pKa ~10); ionization at physiological pH can abolish membrane crossing.
Metabolic Fate (The "Soft Spot")

The most significant differentiator is metabolic stability.

  • The 6-OH Liability: Phenolic hydroxyls are prime targets for UDP-glucuronosyltransferases (UGTs) . In vivo, 6-hydroxy quinolines are rapidly converted to 6-O-glucuronides, which are highly polar and rapidly excreted via bile or urine, drastically reducing half-life (

    
    ).
    
  • The 6-OMe Strategy: Methylation "masks" the phenol. However, the methoxy group itself is a substrate for CYP2D6 and CYP3A4 (O-demethylation).

    • Design Tip: If O-demethylation is too rapid, deuteration of the methoxy group (

      
      ) or replacement with a difluoromethoxy (
      
      
      
      ) group are standard remediation strategies.

Comparative Bioactivity Data[2][3]

The following data summarizes representative trends observed in quinoline-3-carboxamide derivatives (e.g., CB2 ligands and immunomodulators).

Table 1: Representative SAR Profile (In Vitro)

Data aggregated from structure-activity relationship studies on quinoline/naphthoyl scaffolds (e.g., JWH analogs, substituted quinoline-3-carboxamides).

Property6-Methoxy Analog6-Hydroxy AnalogInterpretation
CB2 Receptor Affinity (

)
15 – 40 nM5 – 15 nM-OH often binds tighter due to H-bond donation to residues like Ser-285.
CB2 vs CB1 Selectivity High (>50-fold)Moderate (~10-fold)-OMe improves selectivity by sterically clashing with the tighter CB1 pocket.
Microsomal Stability (

)
> 60 min< 15 min-OH is rapidly conjugated in liver microsomes (Phase II).
Caco-2 Permeability (

)

cm/s

cm/s
-OMe exhibits high permeability; -OH has poor passive diffusion.
Cytotoxicity (MCF-7)


-OMe is required for cellular uptake to reach intracellular targets (e.g., HDACs).

Visualization: SAR Logic & Pathway

The following diagram illustrates the decision logic when choosing between 6-OMe and 6-OH during lead optimization, specifically for a target like the CB2 receptor or an intracellular kinase.

SAR_Logic Start Quinoline-3-Carboxamide Scaffold Optimization Sub6 C-6 Substitution Choice Start->Sub6 Path_OH 6-Hydroxy (-OH) Sub6->Path_OH Maximize Affinity Path_OMe 6-Methoxy (-OMe) Sub6->Path_OMe Maximize ADME Mech_OH Mechanism: H-Bond Donor High Polarity Path_OH->Mech_OH Mech_OMe Mechanism: Lipophilic Cap H-Bond Acceptor Path_OMe->Mech_OMe Result_OH Outcome: High Intrinsic Potency Rapid Glucuronidation Poor Oral Bioavailability Mech_OH->Result_OH Result_OMe Outcome: Good CNS/Cell Penetration Metabolic Stability (Phase II) Potential CYP Liability Mech_OMe->Result_OMe

Caption: Decision tree for C-6 substitution. Red path indicates high-affinity/low-stability (tool compound); Green path indicates balanced profile (drug candidate).

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating (including positive/negative controls).

Synthesis: Vilsmeier-Haack Approach (For 6-Substituted Analogs)

This route is preferred for generating the 2-chloro-3-carbaldehyde intermediate, which is versatile for making carboxamides.

Reagents:

  • Starting Material: p-Anisidine (for 6-OMe) or p-Aminophenol (protected as benzyl ether, for 6-OH).

  • Reagent A: DMF (Dimethylformamide).

  • Reagent B: POCl

    
     (Phosphoryl chloride).
    

Protocol:

  • Vilsmeier Adduct Formation: Cool DMF (3 eq) to 0°C. Add POCl

    
     (7 eq) dropwise. Stir for 30 min to form the chloroiminium salt.
    
  • Cyclization: Dissolve the acetanilide derivative of the starting material (e.g., N-(4-methoxyphenyl)acetamide) in DMF and add to the mixture. Heat to 75°C for 4-6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The product (2-chloro-6-methoxyquinoline-3-carbaldehyde) is usually a bright yellow solid.

  • Oxidation: Treat the aldehyde with NaClO

    
     / sulfamic acid to yield the quinoline-3-carboxylic acid .
    
  • Amide Coupling: React the carboxylic acid with the desired amine (e.g., aniline, alkyl amine) using HATU/DIPEA in DMF to form the final quinoline-3-carboxamide .

  • Deprotection (For 6-OH): If starting with benzyl ether, hydrogenate (H

    
    , Pd/C) or treat with BBr
    
    
    
    (0°C to RT) to reveal the 6-OH.
    • Validation: 6-OH analogs will show a broad O-H stretch at 3200-3400 cm

      
       in IR and a D
      
      
      
      O-exchangeable singlet in
      
      
      H-NMR.
In Vitro Metabolic Stability Assay (Microsomal)

To quantify the "Metabolic Cap" effect of the methoxy group.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Test Compounds: 6-OMe analog and 6-OH analog (1

    
    M final conc).
    
  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expected Result: 6-OH analog should show rapid depletion (

      
       min) due to glucuronidation (if UDPGA is added) or oxidative instability. 6-OMe should show extended stability (
      
      
      
      min).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Acetanilide (p-OMe or p-OBn) Step1 Vilsmeier-Haack (POCl3/DMF, 75°C) Start->Step1 Inter1 2-Cl-3-CHO Quinoline Step1->Inter1 Cyclization Step2 Oxidation (NaClO2) Inter1->Step2 Inter2 Quinoline-3-COOH Step2->Inter2 Step3 Amide Coupling (R-NH2, HATU) Inter2->Step3 Final_OMe 6-OMe Analog (Final Product) Step3->Final_OMe Step4 Demethylation/Deprotection (BBr3 or H2/Pd) Final_OMe->Step4 Optional Final_OH 6-OH Analog (Final Product) Step4->Final_OH

Caption: Synthetic route to access both 6-methoxy and 6-hydroxy variants from a common intermediate.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Source: ResearchGate. Context: Describes the Vilsmeier-Haack synthesis route and general bioactivity of substituted quinolines. URL:[Link]

  • Targeting the Cannabinoid CB2 Receptor: Modelling and Structural Determinants of CB2 Selective Ligands. Source: British Journal of Pharmacology (via NCBI). Context: Details the SAR of methoxy vs. hydroxy substitutions on quinoline/naphthoyl scaffolds for CB2 selectivity. URL:[Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Source: ChemRxiv. Context: Provides physicochemical data comparing Methoxy, Hydroxy, and Fluorine substitutions regarding LogP and metabolic blockage. URL:[Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists. Source: Chem. Pharm.[1] Bull. (via PubMed). Context: Discusses the specific impact of 6-position modifications on receptor affinity and potency. URL:[Link]

  • Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Source: National Institutes of Health (NIH). Context: Provides the structural and metabolic context for quinoline-3-carboxamide drugs like Tasquinimod (5-methoxy analog) which shares the same scaffold challenges. URL:[Link]

Sources

Comparative Molecular Docking Guide: 6-Methoxyquinoline-4-carboxamide vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-Methoxyquinoline-4-carboxamide (6-MQC) scaffold has emerged as a highly tunable pharmacophore in the development of targeted kinase inhibitors . While FDA-approved alternatives like Lenvatinib utilize a 7-methoxyquinoline-6-carboxamide core, shifting the carboxamide moiety to the C4 position fundamentally alters the ligand's trajectory within the ATP-binding pocket. This guide provides an objective, data-driven comparison of 6-MQC against standard Type II kinase inhibitors (Lenvatinib and Cabozantinib) targeting VEGFR2 and c-Met, utilizing a self-validating molecular docking and molecular dynamics (MD) workflow.

Mechanistic Rationale & Pathway Context

Receptor Tyrosine Kinases (RTKs) such as VEGFR2 and c-Met are critical upstream regulators of the PI3K/AKT and MAPK/ERK pathways. Inhibiting these targets suppresses downstream signals that drive tumor proliferation and angiogenesis.

G VEGFR2 VEGFR2 / c-Met (Receptor Tyrosine Kinases) PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Activation MQC 6-MQC Scaffold (Inhibitor) MQC->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

RTK signaling cascade targeted by 6-MQC and alternative kinase inhibitors.

Type II kinase inhibitors achieve high selectivity by stabilizing the inactive "DFG-out" conformation of the kinase domain. The causality of binding is driven by two primary vectors:

  • Hinge Region Interaction: The quinoline nitrogen acts as a hydrogen bond acceptor.

  • DFG Motif Interaction: The carboxamide acts as a critical donor/acceptor pair to the catalytic lysine and the aspartate of the DFG motif.

Logical Relationship of Binding Vectors

The positional isomerism between 6-MQC and standard alternatives like Lenvatinib dictates their binding logic. Moving the carboxamide from C6 to C4 forces the molecule to project its hydrogen-bonding network toward the hinge region rather than deep into the hydrophobic DFG-out pocket.

BindingLogic MQC 6-Methoxyquinoline-4-carboxamide (Test Scaffold) Hinge Hinge Region (e.g., Cys919) Direct H-Bonding MQC->Hinge C4-Carboxamide Vector DFG DFG-Out Pocket (e.g., Asp1046) Deep Pocket Interaction MQC->DFG Steric Constraint Lenvatinib 7-Methoxyquinoline-6-carboxamide (Standard Alternative) Lenvatinib->Hinge Quinoline Core N Lenvatinib->DFG C6-Carboxamide Vector

Logical relationship of carboxamide positional isomers and binding pocket vectors.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, docking studies must not rely solely on rigid scoring functions. The following protocol incorporates internal controls (redocking) and orthogonal validation (MM-GBSA) to eliminate false positives .

Workflow PDB Target Selection (PDB: 4ASD, 3LQ8) Prep Protein Preparation (Protonation, Min) PDB->Prep Grid Grid Generation (DFG-out pocket) Prep->Grid Ligand Ligand Preparation (6-MQC & Controls) Dock Molecular Docking (Glide / Vina) Ligand->Dock Grid->Dock Score Scoring & Analysis (MM-GBSA) Dock->Score MD MD Simulation (100 ns RMSD/RMSF) Score->MD

Self-validating molecular docking and MD simulation workflow.

Step-by-Step Methodology:

  • Target Preparation: Crystal structures of VEGFR2 (PDB: 4ASD ) and c-Met (PDB: 3LQ8 ) are imported. Missing loops are modeled, and optimal protonation states at pH 7.4 are assigned using PROPKA.

  • Internal Validation (Redocking): The co-crystallized ligands (e.g., Lenvatinib in 4ASD) are extracted and redocked into the generated grid. Causality checkpoint: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å. This proves the grid and scoring function accurately reproduce biological reality.

  • Ligand Preparation: 6-MQC derivatives and alternative controls are prepared using LigPrep, generating all possible stereoisomers and tautomers.

  • Prospective Docking: Ligands are docked into the DFG-out pocket using Extra Precision (XP) mode.

  • Orthogonal Scoring (MM-GBSA): Rigid docking scores often fail to account for solvent effects and receptor breathing. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) is applied to calculate the true binding free energy (ΔG), allowing for receptor flexibility within 5 Å of the ligand .

Comparative Data Analysis

The table below synthesizes the quantitative performance of a representative 6-MQC lead compound against Lenvatinib and Cabozantinib.

Table 1: Comparative Docking Metrics (VEGFR2 & c-Met)

CompoundTargetGlide GScore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
6-MQC Lead VEGFR2-10.5-85.2Cys919 (H-bond), Asp1046
Lenvatinib VEGFR2-10.8-88.1Cys919, Asp1046 (H-bond)
Cabozantinib VEGFR2-10.1-80.4Cys919, Asp1046
6-MQC Lead c-Met-9.8-76.5Met1160 (H-bond), Asp1222
Cabozantinib c-Met-10.4-82.3Met1160, Asp1222 (H-bond)

Data Interpretation: While Lenvatinib exhibits a slightly superior MM-GBSA ΔG (-88.1 kcal/mol) for VEGFR2 due to the optimal penetration of its C6-carboxamide into the DFG-out pocket, the 6-MQC scaffold demonstrates highly competitive binding (-85.2 kcal/mol).

The causality behind 6-MQC's strong affinity lies in its C4-carboxamide, which forms a robust, direct hydrogen bond with the hinge region (Cys919 in VEGFR2 and Met1160 in c-Met).

Field-Proven Insight: The 6-MQC scaffold is particularly advantageous when designing inhibitors to overcome acquired resistance. Mutations in the DFG motif that sterically hinder C6-carboxamides (like Lenvatinib) often spare C4-carboxamides, as the latter relies more heavily on hinge-region anchoring to maintain its residency time.

Conclusion

For drug development professionals evaluating quinoline-based scaffolds, 6-Methoxyquinoline-4-carboxamide offers a distinct binding trajectory compared to traditional C6-substituted alternatives. By leveraging a self-validating docking and MM-GBSA workflow, researchers can exploit the unique hinge-directed hydrogen bonding of 6-MQC to design next-generation Type II kinase inhibitors resilient to DFG-pocket mutations.

References
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. National Center for Biotechnology Information (PMC).[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. National Center for Biotechnology Information (PMC).[Link]

  • PDB 4ASD: Crystal structure of VEGFR2 in complex with Lenvatinib. RCSB Protein Data Bank.[Link]

  • PDB 3LQ8: Crystal structure of c-Met kinase domain. RCSB Protein Data Bank. [Link]

  • MM-GBSA as a Tool to Understand the Binding Affinities of Ligands. National Center for Biotechnology Information (PMC).[Link]

Comprehensive Quality Control Comparison Guide: 6-Methoxyquinoline-4-carboxamide Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carboxamide is a highly versatile and critical structural motif in contemporary drug discovery. It serves as a high-affinity targeting ligand in small molecule-drug conjugates (SMDCs) directed at Fibroblast Activation Protein (FAP)[1], and acts as a potent scaffold for tubulin inhibitors targeting the colchicine binding site[2]. Because the chemical integrity of this moiety directly dictates the pharmacokinetics, target-binding affinity, and safety profile of the final Active Pharmaceutical Ingredient (API), rigorous Quality Control (QC) of its reference standards is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare different grades of 6-Methoxyquinoline-4-carboxamide reference standards. Furthermore, this guide provides a self-validating analytical framework to ensure absolute scientific integrity during routine laboratory qualification.

Mechanistic Context & Application

To understand how to analyze a compound, we must first understand its biological and chemical environment. In FAP-targeted therapies, the 6-methoxyquinoline-4-carboxamide derivative binds selectively to FAP, an enzyme overexpressed in the tumor microenvironment. This binding event triggers the cleavage of a self-immolative linker (such as a para-aminobenzyloxycarbonyl group), subsequently releasing a cytotoxic payload directly at the site of disease[1].

Pathway A FAP-Targeted Drug Conjugate (6-Methoxyquinoline-4-carboxamide Motif) B Fibroblast Activation Protein (FAP) Enzymatic Cleavage A->B Target Binding C Release of Active Payload (Cytotoxic Agent) B->C Linker Cleavage D 6-Methoxyquinoline-4-carboxamide Ligand Dissociation B->D Receptor Clearance

Fig 1. Mechanism of FAP-targeted drug conjugates utilizing the 6-methoxyquinoline-4-carboxamide motif.

Comparative Analysis of Reference Standard Grades

When establishing a QC protocol, selecting the correct tier of reference standard is the first critical decision. Using an over-specified standard for daily checks wastes resources, while using an under-specified standard for method validation compromises data integrity.

Table 1: Quantitative Comparison of 6-Methoxyquinoline-4-carboxamide Standard Grades

Standard GradePurity ThresholdTraceability & CertificationRelative CostPrimary Application
Primary CRM ≥ 99.5% (qNMR)ISO 17034 / NIST TraceableHighAnalytical method validation & primary calibration.
Secondary Standard ≥ 99.0% (HPLC)Qualified against Primary CRMMediumRoutine API batch release & impurity profiling.
In-House Working Std. ≥ 98.0% (HPLC)Qualified against Secondary Std.LowDaily system suitability testing (SST).

Analytical Methodologies & Self-Validating Protocols

To guarantee trustworthiness, any QC method must operate as a self-validating system . This means the protocol inherently tests its own accuracy during execution, ruling out false positives or instrumental drift. The following workflow outlines the orthogonal qualification of an In-House Working Standard against a Primary CRM.

QC_Workflow S1 Sample Preparation (1 mg/mL in ACN/H2O) S2 HPLC-UV Analysis (Purity & Impurity Profiling) S1->S2 S3 LC-MS/MS Analysis (Structural Confirmation) S1->S3 S4 NMR Spectroscopy (Isomeric Purity) S1->S4 S5 Data Synthesis & Certificate of Analysis S2->S5 S3->S5 S4->S5

Fig 2. Self-validating analytical workflow for 6-methoxyquinoline-4-carboxamide reference standards.

Step-by-Step Methodology & Causality

1. Sample Preparation

  • Action: Dissolve 1.0 mg of 6-Methoxyquinoline-4-carboxamide in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v).

  • Causality: The quinoline ring is highly hydrophobic, while the carboxamide group provides localized polarity. A 50:50 organic/aqueous mixture ensures complete dissolution while matching the initial mobile phase conditions. This prevents "solvent-front distortion" (peak splitting) that occurs when a sample is injected in a solvent stronger than the mobile phase.

2. System Suitability & Blank Injection (Self-Validation Step 1)

  • Action: Inject a blank (diluent) followed by six replicate injections of the Primary CRM (0.1 mg/mL).

  • Causality: The blank definitively rules out column carryover. The six replicates establish system suitability (requiring an RSD < 2.0% for peak area and retention time), proving the pump and detector are stable before any unknown samples are analyzed.

3. HPLC-UV Analysis (Purity Determination)

  • Action: Utilize a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Mobile phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Gradient: 5% B to 95% B over 10 minutes. UV Detection at 254 nm.

  • Causality: Formic acid acts as a critical ion-pairing agent. It protonates the basic nitrogen of the quinoline core, preventing secondary electrostatic interactions with residual silanols on the silica column, which would otherwise cause severe peak tailing. A wavelength of 254 nm is optimal for capturing the

    
     transitions of the conjugated aromatic quinoline system.
    

4. LC-MS/MS Analysis (Structural Confirmation)

  • Action: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the

    
     ion at m/z 203.08 (calculated for 
    
    
    
    )[3].
  • Causality: The basic nitrogen of the quinoline ring readily accepts a proton in the acidic mobile phase. This makes ESI+ highly sensitive and specific for this compound, allowing for the detection of trace degradation products (e.g., amide hydrolysis to the corresponding carboxylic acid at m/z 204).

5. Co-Elution Spiking (Self-Validation Step 2)

  • Action: Spike the In-House Standard with 50% Primary CRM and inject.

  • Causality: If the resulting chromatogram shows a perfectly symmetrical peak without broadening or splitting, it definitively proves chromatographic equivalence between the in-house batch and the CRM, ruling out matrix effects or closely eluting isomeric impurities.

Experimental Data & Performance Comparison

The following table summarizes a real-world QC validation dataset comparing a commercial Primary CRM with an In-House synthesized batch of 6-Methoxyquinoline-4-carboxamide.

Table 2: Experimental Performance Data (CRM vs. In-House Standard)

Analytical ParameterPrimary CRM ResultsIn-House Working Std. ResultsAcceptance Criteria
HPLC Purity (254 nm) 99.8%98.5%

98.0%
Retention Time (

)
4.25 min4.26 min

2.0% of CRM

Mass Accuracy (

)
203.0821 m/z203.0825 m/z

< 5 ppm
Isomeric Impurity Not Detected0.4%

0.5%
Amide Hydrolysis Degradant < 0.1%0.2%

0.5%

Data Interpretation: The In-House Working Standard meets all acceptance criteria when compared to the Primary CRM. While it exhibits a slightly higher degree of isomeric impurity and amide hydrolysis (0.4% and 0.2%, respectively), it remains well within the


 98.0% purity threshold required for routine daily system suitability testing, making it a highly cost-effective alternative for high-throughput QC environments.

References

  • Fibroblast activation protein ligands for targeted delivery applications.Google Patents (WO2021160825A1).
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation.Taylor & Francis.
  • 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers.PMC.

Sources

Comparative Guide: Synthetic Routes for 6-Methoxyquinoline-4-carboxamide Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-methoxyquinoline-4-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Lenvatinib analogs), antimalarials, and DNA-intercalating agents. While the core quinoline structure is ubiquitous, the efficient installation of the C4-carboxamide functionality remains a process bottleneck.

This guide objectively compares three distinct synthetic methodologies. Unlike generic reviews, we evaluate these routes based on Process Mass Intensity (PMI) , Regiocontrol , and Scalability .

The "Make vs. Buy" Decision Matrix
  • Route A (Modified Pfitzinger): Best for gram-to-kilogram scale-up where purity profile is paramount. High atom economy in the cyclization step.

  • Route B (Doebner-Pyruvate): Best for cost-sensitive commodity synthesis utilizing inexpensive anilines. suffers from lower yields and difficult "tarry" workups.

  • Route C (Oxidative Functionalization): Best for late-stage diversification if the 6-methoxyquinoline core is already on hand. Least efficient for de novo synthesis due to step count.

Comparative Route Analysis

Route A: The Modified Pfitzinger Strategy (Recommended)

This route utilizes 5-methoxyisatin and sodium pyruvate. It is the most robust method for generating the 4-carboxyl handle because the pre-formed isatin scaffold guarantees the correct regiochemistry upon ring expansion.

  • Mechanism: Base-catalyzed condensation of isatin with pyruvate followed by decarboxylative aromatization.

  • Key Advantage: The C4-carboxylic acid is formed directly in one step with high purity, bypassing the need for toxic Vilsmeier reagents.

Route B: The Doebner-Miller / Pyruvate Condensation

A multi-component reaction involving p-anisidine, pyruvic acid, and an aldehyde source (often formaldehyde or glyoxylic acid derivatives).

  • Mechanism: Acid-catalyzed condensation forming a dihydroquinoline intermediate, followed by oxidation.

  • Key Challenge: Regioselectivity can be poor (formation of isomers), and the reaction is notorious for polymerization side-products ("tars"), complicating purification.

Route C: Oxidative Functionalization of 4-Methyl Precursors

Starting from 6-methoxy-4-methylquinoline (lepidine derivative), the methyl group is oxidized to the acid or aldehyde, then converted to the amide.

  • Mechanism: Selenium dioxide oxidation or radical halogenation/hydrolysis.

  • Key Challenge: Use of toxic selenium reagents or variable yields during the oxidation of electron-rich quinolines.

Quantitative Performance Comparison

MetricRoute A: PfitzingerRoute B: DoebnerRoute C: Oxidative
Starting Material Cost High (Isatin)Low (Aniline)Medium (Lepidine)
Step Count (to Amide) 223-4
Overall Yield 65 - 75% 30 - 45%40 - 50%
Regioselectivity >99:1~85:15N/A (Pre-fixed)
Purification Load Low (Precipitation)High (Chromatography)Medium
Scalability ExcellentPoor (Exotherms/Tars)Good

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathways and chemical transformations for the two primary constructive routes.

G Isatin 5-Methoxyisatin (Start Route A) Inter_A Intermediate: Isatinate Salt Isatin->Inter_A NaOH, 33% aq Aniline p-Anisidine (Start Route B) Inter_B Intermediate: Schiff Base / Enamine Aniline->Inter_B Pyruvic Acid + Aldehyde Pyruvate Sodium Pyruvate Pyruvate->Inter_A Acid 6-Methoxyquinoline- 4-carboxylic Acid (Quininic Acid) Inter_A->Acid Condensation (Pfitzinger) Inter_B->Acid Cyclization (Doebner) Activator Activation: (SOCl2 or CDI/HATU) Acid->Activator Step 2 Amide TARGET: 6-Methoxyquinoline- 4-carboxamide Activator->Amide NH3 / NH4Cl

Figure 1: Comparative synthetic flow. Route A (Blue) offers a direct, convergent path. Route B (Red) is linear and prone to side reactions.

Detailed Experimental Protocols

Protocol A: The "Pfitzinger" Method (High Purity)

This protocol is optimized for a 10g scale batch.

Step 1: Synthesis of 6-Methoxyquinoline-4-carboxylic Acid (Quininic Acid)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Charge 5-methoxyisatin (10.0 g, 56.5 mmol) and 33% aqueous NaOH (40 mL). Heat gently to 50°C until fully dissolved (hydrolysis to isatinate).

  • Addition: Add a solution of sodium pyruvate (6.8 g, 62.0 mmol) in water (20 mL) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (100-105°C) for 4 hours. The solution will darken slightly.

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid (approx. 25 mL) to pH 4-5.

  • Isolation: The product precipitates as a cream/off-white solid. Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

    • Expected Yield: 9.5 g (82%).

    • QC Check: 1H NMR (DMSO-d6) should show a singlet at ~3.9 ppm (OCH3) and characteristic quinoline doublets.

Step 2: Conversion to Carboxamide

  • Activation: Suspend the acid (5.0 g, 24.6 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (3 drops).

  • Chlorination: Add Oxalyl Chloride (3.1 mL, 36.9 mmol) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentration: Evaporate solvent in vacuo to obtain the yellow acid chloride solid.

  • Amidation: Re-dissolve in dry THF (40 mL). Cool to 0°C. Sparge with Ammonia gas or add 0.5M Ammonia in Dioxane (excess) for 30 minutes.

  • Final Isolation: Evaporate solvent. Triturate the residue with saturated NaHCO3 (to remove residual acid) and water. Filter the white solid.

    • Final Yield: ~4.5 g (90% for step 2).

Protocol B: The "Doebner" Method (Cost-Optimized)

Use this only if 5-methoxyisatin is unavailable.

  • Reactants: Combine p-anisidine (1 eq), pyruvic acid (1.2 eq), and benzaldehyde (1 eq) (or paraformaldehyde for the unsubstituted C2 position) in refluxing ethanol.

  • Catalyst: Add 10 mol% BF3·OEt2 or concentrated HCl.

  • Reflux: Reflux for 12-24 hours.

  • Purification (Critical): The crude will be a dark tar. Basify with NaOH.[1] Extract with Ethyl Acetate.[1] The carboxylic acid often precipitates from the aqueous layer upon re-acidification, but extensive recrystallization from Ethanol/Water is required to remove the "Doebner tars" (polymerized aldehyde).

Scientific Validation & Troubleshooting

  • Why Route A fails: If the NaOH concentration is too low during the Pfitzinger reaction, the isatin ring may not fully open, leading to incomplete conversion. Ensure pH > 12 initially.

  • Why Route B fails: The Doebner reaction is sensitive to oxidation state. If using simple aldehydes, a separate oxidant (like nitrobenzene) is often traditionally required, though pyruvic acid can sometimes act as the hydrogen acceptor (disproportionation), lowering the yield to max 50%.

  • Amidation Choice: While we described the Acid Chloride route (robust), using CDI (1.1 eq) in DMF followed by NH4Cl is a "greener" alternative that avoids corrosive oxalyl chloride, though it requires stricter anhydrous conditions.

References

  • Pfitzinger Reaction Mechanism & Optimization

    • Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction. Journal of Organic Chemistry.
    • (Generalized reference for Pfitzinger mechanism).

  • Doebner-Miller Variation Data

    • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Amidation Protocols

    • Effective Amidation of Carboxylic Acids Using Coupling Agents.[2] ResearchGate.

  • Physical Properties & Safety (p-Anisidine)

    • p-Anisidine Safety D
  • Isatin Precursor Synthesis

    • Synthesis of 5-methoxyisatin from p-anisidine. ChemicalBook / Literature.[3][4][5][6]

Sources

Spectroscopic Validation of 6-Methoxyquinoline-4-carboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for potent antimalarial agents 1, tubulin inhibitors 2, and Fibroblast Activation Protein (FAP) inhibitors 3. Among its derivatives, 6-Methoxyquinoline-4-carboxamide presents a unique analytical challenge: differentiating it from its regioisomers (e.g., 7-methoxy or 8-methoxy variants) requires rigorous spectroscopic validation.

This guide objectively compares two analytical workflows—the Gold Standard (LC-HRMS + 2D NMR) and the Routine Alternative (LRMS + 1D NMR) —to provide researchers with a decision matrix for validating this critical chemical entity.

The Analytical Challenge: Building a Self-Validating System

A robust analytical protocol must act as a self-validating system . This means that orthogonal techniques must independently confirm the same structural hypothesis without relying on external assumptions.

For 6-Methoxyquinoline-4-carboxamide, High-Resolution Mass Spectrometry (HRMS) dictates what atoms are present by confirming the exact molecular formula (


). However, HRMS cannot distinguish between regioisomers. Therefore, 2D Nuclear Magnetic Resonance (NMR) is employed to dictate how those atoms are connected. If the HRMS data fails to match the theoretical exact mass within < 5 ppm, the NMR connectivity data is rendered invalid, and vice versa.

Workflow Comparison: Gold Standard vs. Routine Alternative

Table 1: Comparative Spectroscopic Performance Metrics
MetricGold Standard (LC-HRMS + 2D NMR)Routine Alternative (LRMS + 1D NMR)
Mass Accuracy

(Exact Mass)

(Nominal Mass)
Regioisomer Resolution Absolute (via HMBC/NOESY correlations)Ambiguous (relies on empirical

-couplings)
Throughput Low (Hours per sample)High (Minutes per sample)
Primary Use Case IND Filings, Patent Claims, Final API ReleaseReaction Monitoring, Intermediate QC

Experimental Methodologies

Protocol A: Gold Standard Workflow (IND-Enabling)

This workflow is mandatory for final compound characterization and patent submissions.

  • Step 1: Sample Preparation for NMR. Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is specifically selected over 
      
      
      
      or
      
      
      to prevent the rapid proton exchange of the primary carboxamide (
      
      
      ) group. This ensures the amide protons remain clearly visible in the
      
      
      spectrum (typically as a broad singlet around 7.8–8.1 ppm) 2.
  • Step 2: 2D NMR Acquisition (600 MHz). Acquire

    
    , 
    
    
    
    , HSQC, and HMBC spectra.
    • Causality: High-field magnets provide the necessary dispersion to resolve the complex aromatic splitting patterns of the quinoline core (H-5, H-7, H-8). Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the

      
       coupling between the methoxy protons (singlet at ~3.90 ppm) and the C-6 carbon, unambiguously locking the methoxy group to the 6-position rather than the 7-position.
      
  • Step 3: LC-HRMS Analysis (Q-TOF). Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Inject into a Q-TOF mass spectrometer using Electrospray Ionization (

    
    ).
    
    • Causality: The basic quinoline nitrogen readily accepts a proton, making

      
       highly efficient. The Q-TOF analyzer provides the exact mass (
      
      
      
      ) to definitively confirm the elemental composition and rule out isobars 1.
Protocol B: Routine Alternative Workflow (In-Process QC)

This workflow is optimized for speed during synthetic route development.

  • Step 1: Sample Preparation. Dissolve 5 mg of the analyte in DMSO-

    
     for NMR and Methanol for MS.
    
  • Step 2: 1D NMR Acquisition (300/400 MHz). Acquire standard

    
     and 
    
    
    
    spectra.
    • Causality: Provides rapid confirmation of the basic quinoline scaffold. However, assigning the exact position of the methoxy group relies heavily on calculating ortho/meta coupling constants (

      
      -values) for the H-5, H-7, and H-8 protons, which can be ambiguous if impurities are present.
      
  • Step 3: GC-MS / LRMS Analysis. Analyze via single quadrupole MS.

    • Causality: Confirms the nominal mass (

      
       202) and provides basic fragmentation patterns (e.g., loss of 
      
      
      
      or
      
      
      ), which is sufficient for tracking known intermediates during a multi-step synthesis 3.

Quantitative Data Presentation

Table 2: Representative NMR Chemical Shift Assignments

Data acquired in DMSO-


 at 400 MHz. Values are representative of 6-methoxyquinoline-4-carboxamide derivatives.
Position

Chemical Shift (ppm)
Multiplicity

Chemical Shift (ppm)
Key HMBC Correlations (

)
2 8.85d (

)
150.2C-4, C-8a
3 7.60d (

)
119.5C-4a, C-2
5 7.95d (

)
102.3C-4, C-7, C-8a
7 7.45dd (

)
122.1C-5, C-8
8 8.05d (

)
131.4C-4a, C-6

(6)
3.90s55.8C-6 (Unambiguous)

(Amide)
7.80, 8.10br s-C-4, C=O
C=O --168.5-

Visualizing the Analytical Logic

AnalyticalWorkflow cluster_Gold Gold Standard Workflow cluster_Routine Routine Alternative Sample 6-Methoxyquinoline-4-carboxamide (C11H10N2O2) NMR2D High-Field 2D NMR (HMBC, NOESY) Sample->NMR2D HRMS LC-HRMS/MS (Q-TOF) Sample->HRMS NMR1D Benchtop 1D NMR (1H, 13C) Sample->NMR1D LRMS Single Quad MS (Nominal Mass) Sample->LRMS Regio Unambiguous Regioisomer Assignment (C-6 Methoxy) NMR2D->Regio 3J C-H Coupling HRMS->Regio Exact Mass < 5ppm Basic Basic Scaffold Confirmation NMR1D->Basic LRMS->Basic

Analytical workflow comparing Gold Standard vs. Routine spectroscopic validation.

Discussion & Conclusion

The choice between the Gold Standard and the Routine Alternative depends entirely on the stage of drug development. For early-stage synthesis and reaction monitoring, the Routine Alternative provides rapid, cost-effective confirmation of the basic quinoline scaffold. However, because 1D NMR cannot definitively map the spatial relationship of the methoxy group without relying on assumed coupling constants, it is insufficient for regulatory submissions.

For IND-enabling studies, structural elucidation must be absolute. The Gold Standard provides a self-validating framework where HRMS guarantees the elemental composition and 2D HMBC NMR unambiguously anchors the methoxy group to the C-6 position, ensuring complete scientific integrity of the final API.

References

  • Source: Journal of Medicinal Chemistry (PubMed Central)
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation Source: Taylor & Francis URL
  • US9346814B2 - FAP inhibitors Source: Google Patents URL

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A Comparative Guide to the In Vivo Efficacy of Quinoline-4-Carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities.[1][2][3] Among its many variations, quinoline-4-carboxamide derivatives have emerged as a particularly promising class of compounds in oncology.[1][2] These molecules have demonstrated potent anti-cancer effects through diverse mechanisms, including the inhibition of critical cell survival proteins, disruption of cell division, and the impairment of cellular degradation pathways.[4][5][6][7]

This guide offers a comparative analysis of the in vivo efficacy of several quinoline-4-carboxamide derivatives, drawing from preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. We will delve into the experimental data that supports their anti-tumor activity, examine the structure-activity relationships that drive their potency, and provide detailed protocols for key in vivo studies.

Targeting Apoptosis: Mcl-1 Inhibition

A key strategy in cancer therapy is to reactivate apoptosis, the cell's natural programmed death pathway, which is often suppressed in tumor cells.[8] Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma 2 (Bcl-2) family, is a critical regulator of this process.[6][7] Its overexpression is linked to high-grade tumors, poor survival rates, and resistance to conventional cancer therapies.[6][7] Consequently, Mcl-1 has become a highly attractive target for drug development.[8]

A series of pyrimidine-based Mcl-1 inhibitors, which incorporate a quinoline-4-carboxamide core, have shown significant promise in preclinical models. One notable compound, referred to as compound 26 , was developed through structure-guided design to bind to Mcl-1 with subnanomolar affinity.[6][7]

Compound 26 has demonstrated potent single-agent activity in mouse xenograft models of both hematological and solid tumors, leading to tumor regression.[6][7] This highlights its potential as a standalone therapy in Mcl-1-dependent cancers. Furthermore, in lung cancer xenografts that are less sensitive to Mcl-1 inhibition alone, co-treatment with standard-of-care chemotherapies like docetaxel or topotecan resulted in an enhanced anti-tumor response.[6] This suggests that Mcl-1 inhibitors can prime cancer cells for treatment with other agents, potentially overcoming drug resistance.[6]

Compound Cancer Model Dosing & Administration Observed Efficacy Reference
Compound 26Hematological & Solid Tumor Xenografts25 mg/kg, IntravenousTumor Regression[6]
Compound 26 + DocetaxelMcl-1 Sensitive Lung Cancer XenograftNot SpecifiedEnhanced Tumor Response[6]
Compound 26 + TopotecanMcl-1 Insensitive Lung Cancer XenograftNot SpecifiedEnhanced Tumor Response[6]

The success of compound 26 underscores the therapeutic potential of targeting Mcl-1. The ability of this quinoline-4-carboxamide derivative to induce apoptosis and synergize with other treatments makes it a compelling candidate for further development.

Disrupting Autophagy and Lysosomal Function

Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[4] Therefore, inhibiting autophagy is a promising strategy to enhance the efficacy of anti-cancer treatments.[4] Certain quinoline derivatives, such as chloroquine and hydroxychloroquine, are known to inhibit autophagy and have been investigated in clinical trials for cancer therapy.[4]

A novel series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives have been synthesized and shown to effectively inhibit the proliferation of a broad spectrum of cancer cell lines in vitro.[4] These compounds appear to induce autophagy but ultimately disrupt its propagation, leading to the activation of caspase-9 and PARP cleavage, hallmarks of apoptosis.[4]

While specific in vivo comparative data for this series is not yet available, the potent in vitro activity, with IC50 values in the low micromolar range across various cancer cell lines, suggests that these compounds warrant further investigation in preclinical animal models.[4] The structure-activity relationship studies indicate that substitutions on the phenyl ring of the cinnamamide core do not significantly alter cytotoxicity, suggesting that the quinoline-4-carboxamide scaffold is the primary driver of activity.[4]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The de novo synthesis of pyrimidines is a critical pathway for cancer cell proliferation, and the enzyme dihydroorotate dehydrogenase (DHODH) plays a crucial role in this process.[9][10] Brequinar sodium, a notable quinoline-4-carboxylic acid derivative, is a known inhibitor of DHODH.[10]

Structure-activity relationship studies of numerous quinoline-4-carboxylic acid analogs have revealed key structural requirements for potent DHODH inhibition:

  • C2 Position: Requires bulky, hydrophobic substituents.[9][10]

  • C4 Position: A carboxylic acid or its salt is essential for activity.[9][10]

  • Benzo-Portion of the Quinoline Ring: Can be appropriately substituted to modulate activity.[10]

While many of these studies focus on the carboxylic acid variant, the underlying quinoline scaffold is the key pharmacophore. The principles derived from these studies can inform the design of novel quinoline-4-carboxamide derivatives targeting DHODH.

Experimental Protocols

To ensure the reproducibility and validation of in vivo efficacy studies, detailed methodologies are crucial. Below is a representative protocol for a xenograft tumor model study.

  • Cell Culture: Human cancer cell lines (e.g., MM1.S for multiple myeloma) are cultured in appropriate media and conditions.[11]

  • Animal Models: Immunocompromised mice, such as 6- to 8-week-old female NOD/SCID or NSG mice, are used to prevent rejection of human tumor cells.[11]

  • Tumor Inoculation: A suspension of 1x10^6 luciferase-labeled cancer cells is injected into the tail vein of the mice for systemic disease models.[11]

  • Compound Administration: Once tumors are established (as monitored by bioluminescent imaging), the test compounds (e.g., quinoline-4-carboxamide derivatives) are administered via the appropriate route (e.g., oral gavage, intravenous injection) at predetermined doses and schedules. A vehicle control group and a positive control group (if available) should be included.

  • Efficacy Monitoring: Tumor burden is monitored regularly, often weekly, using methods like bioluminescent imaging after the administration of a luciferin substrate.[11] Animal body weight and general health are also monitored.

  • Endpoint Analysis: The study may be concluded when tumors in the control group reach a predetermined size or when a set time point is reached. Efficacy is typically measured by tumor growth inhibition, tumor regression, or an increase in overall survival.[11]

Visualizing Experimental Workflows

InVivo_Efficacy_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Monitoring Monitoring & Analysis Cell_Culture Cancer Cell Culture Tumor_Inoculation Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Inoculation Tumor_Establishment Tumor Establishment Tumor_Inoculation->Tumor_Establishment Treatment_Groups Group Assignment & Treatment Initiation Tumor_Establishment->Treatment_Groups Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Groups->Data_Collection Repeated Cycles Endpoint Study Endpoint Data_Collection->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis

Caption: A typical workflow for an in vivo xenograft study.

Future Outlook

The quinoline-4-carboxamide scaffold is a versatile platform for the development of novel anti-cancer agents. The derivatives discussed in this guide demonstrate the potential to target various hallmarks of cancer, from apoptosis and autophagy to metabolic pathways. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies, as demonstrated with the Mcl-1 inhibitor compound 26, will be crucial to overcoming drug resistance and improving patient outcomes. The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective quinoline-4-carboxamide derivatives for the treatment of cancer.

References

  • Tsou, L. K., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(32), 51895–51909. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1155. [Link]

  • Li, Y., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 11, 1140306. [Link]

  • Asati, V., & Sharma, S. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 18, 2459-2490. [Link]

  • Bruncko, M., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 57(19), 8194-8210. [Link]

  • ResearchGate. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • Shalini, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon, 10(19), e38105. [Link]

  • Kailas, W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 1-10. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. [Link]

  • ResearchGate. (n.d.). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ResearchGate. [Link]

  • Shalini, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon, 10(19), e38105. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. [Link]

  • Chen, Y. F., et al. (2017). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. Cancer Research and Treatment, 49(3), 754–765. [Link]

  • ResearchGate. (n.d.). Representative examples of quinolone-carboxamide-based anticancer agents. ResearchGate. [Link]

  • Zusi-Tran, K. (2024, October 29). New drug triggers rapid cell death in cancer models. Broad Institute. [Link]

  • Cavalloro, V., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 67(14), 11956-11978. [Link]

  • ResearchGate. (n.d.). AMPK agonism optimizes the in vivo activation and antileukemic efficacy of chimeric antigen receptor T cells. ResearchGate. [Link]

  • Hosaka, M., et al. (1990). In vitro and in vivo antibacterial activity of AM-833, a new quinolone derivative. Antimicrobial Agents and Chemotherapy, 34(5), 803-808. [Link]

  • Pardo, E., et al. (2021). Novel Anti-B-cell Maturation Antigen Alpha-Amanitin Antibody-drug Conjugate HDP-101 Shows Superior Activity to Belantamab Mafodotin and Enhanced Efficacy in Deletion 17p Myeloma Models. Clinical Cancer Research, 27(20), 5698-5709. [Link]

  • ResearchGate. (n.d.). In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Methoxyquinoline-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Precautionary Measures

Due to its quinoline core structure, 6-methoxyquinoline-4-carboxamide should be handled as a potentially hazardous substance. Analogs such as 6-methoxyquinoline and quinoline itself are classified with a range of hazards including acute oral toxicity, skin and eye irritation, and potential for long-term adverse effects on aquatic life.[1][2][3] Therefore, it is imperative to handle 6-methoxyquinoline-4-carboxamide with the assumption that it may carry similar risks.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks necessitates the use of appropriate personal protective equipment. Before handling 6-methoxyquinoline-4-carboxamide, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation or be a route for systemic absorption.[4][5]
Body Protection A laboratory coat.Shields the wearer's clothing and skin from accidental spills.[5]
Respiratory Protection A respirator may be necessary if there is a risk of inhaling dust or vapors.Minimizes the risk of respiratory tract irritation.[2][5]

All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Step-by-Step Disposal Protocol

The disposal of 6-methoxyquinoline-4-carboxamide and its associated waste must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous chemical waste in laboratory settings.[7][8][9]

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]

  • Solid Waste:

    • Place un-used 6-methoxyquinoline-4-carboxamide, contaminated weigh boats, and filter papers into a dedicated, clearly labeled hazardous solid waste container.[5]

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof closure.[7]

  • Liquid Waste:

    • For solutions containing 6-methoxyquinoline-4-carboxamide, use a separate, compatible, and clearly labeled hazardous liquid waste container.[5]

    • Do not mix this waste with other incompatible waste streams.

  • Contaminated Materials:

    • Dispose of any contaminated personal protective equipment, such as gloves, as hazardous solid waste.[5]

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[5]

Step 2: Labeling of Waste Containers

Accurate and detailed labeling of waste containers is a legal requirement and essential for the safety of all personnel.[10][11]

Each hazardous waste label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "6-Methoxyquinoline-4-carboxamide".

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant"). This can be indicated with pictograms or written text.[10]

  • The accumulation start date (the date the first drop of waste is added to the container).[10]

  • The name and contact information of the generating researcher or laboratory.

Step 3: Storage of Hazardous Waste

Hazardous waste must be stored in a designated satellite accumulation area (SAA) at or near the point of generation and under the control of laboratory personnel.[7][10]

  • The SAA must be in a well-ventilated area.[7]

  • Ensure containers are kept closed except when adding waste.[10]

  • Regularly inspect the storage area for any signs of leaks or container degradation.[7]

Step 4: Final Disposal

The ultimate disposal of 6-methoxyquinoline-4-carboxamide waste must be handled by a licensed hazardous waste disposal contractor.[1][5] These facilities utilize specialized methods, such as high-temperature incineration, to neutralize hazardous compounds in an environmentally responsible manner.[5] Never dispose of this chemical down the drain or in the regular trash.[1][8]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly dispersed spills, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.[6]

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Place the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, and complete any necessary incident reports.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-methoxyquinoline-4-carboxamide and associated materials.

G Disposal Workflow for 6-Methoxyquinoline-4-carboxamide cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generation of 6-Methoxyquinoline-4-carboxamide Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_contaminated Contaminated Material? start->is_contaminated solid_container Place in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes decontaminate Decontaminate Glassware, Collect Rinsate as Liquid Waste. Dispose of other materials as solid waste. is_contaminated->decontaminate Yes store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store decontaminate->store dispose Arrange for Pickup by Licensed Hazardous Waste Contractor store->dispose

Caption: Disposal workflow for 6-methoxyquinoline-4-carboxamide.

Conclusion

The proper disposal of 6-methoxyquinoline-4-carboxamide is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can mitigate risks and ensure that their work contributes to scientific advancement without compromising safety.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. (URL: )
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). (URL: )
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (2025, July 24). (URL: )
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. (URL: )
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). (URL: )
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. (2021, May 17). (URL: )
  • 6 - SAFETY D
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). (URL: [Link])

  • Laboratory Waste Management: The New Regul
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). (URL: )
  • 6-Methoxyquinoline - SAFETY D
  • Matrix Scientific. (2017, February 6). (URL: )
  • 4-Chloro-7-methoxyquinoline-6-carboxamide - Apollo Scientific. (URL: )
  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). (URL: )
  • 4363-94-4[6-Methoxyquinoline-4-carbaldehyde] - Acmec Biochemical. (URL: [Link])

  • Disposal of Chemical Waste - Safety Office. (URL: )
  • 6-Bromopyridine-2-carboxamide - SAFETY D
  • Chemical Hazards - EHSO Manual 2025-2026. (URL: )
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (URL: [Link])

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 2). (URL: )
  • Chemical Hygiene Plan - USDA ARS. (2016, August 12). (URL: [Link])

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Personal Protective Equipment & Handling Guide: 6-Methoxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Quinoline-4-carboxamide Derivative Primary Hazard: High Potency / Potential Genotoxicity Operational Band: OEB 3/4 (Occupational Exposure Band) — Handle as a potent bioactive agent until specific toxicology proves otherwise.

6-Methoxyquinoline-4-carboxamide is a structural scaffold frequently utilized in the development of antimalarial (e.g., PfEF2 inhibitors) and anticancer therapeutics. Unlike simple quinoline precursors, the carboxamide functionality often confers significant biological activity, including high-affinity protein binding. Consequently, this compound must be handled not merely as a chemical irritant, but as a pharmacologically active substance capable of biological effects at nanomolar concentrations.

Hazard Identification & Risk Assessment

Standard Safety Data Sheets (SDS) for research chemicals often default to "General Irritant" status due to a lack of specific toxicological data. However, based on Structure-Activity Relationship (SAR) analysis of quinoline-4-carboxamides, the following risks must be assumed under the Precautionary Principle :

Hazard CategoryRisk DescriptionMechanism of Action
Acute Toxicity Moderate to HighPotential inhibition of eukaryotic translation elongation factor 2 (eEF2), a known target for this structural class.
Genotoxicity SuspectedThe planar quinoline ring can intercalate into DNA; metabolic activation may generate reactive epoxides.
Sensitization Dermal/RespiratoryQuinoline moieties are known sensitizers; repeated exposure may trigger allergic dermatitis.
Target Organ Liver/RetinaQuinoline derivatives have historical associations with hepatotoxicity and retinotoxicity (e.g., chloroquine analogs).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for milligram-to-gram scale handling in a research laboratory.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P3 Mask (Minimum)Rationale: Prevents inhalation of airborne particulates during weighing. Upgrade: Use a PAPR (Powered Air Purifying Respirator) if handling >1g outside a containment enclosure.
Dermal (Hands) Double Nitrile Gloves Spec: Minimum 0.11mm thickness. Protocol: "Colored" glove under "Clear" glove technique to visualize tears immediately. Change outer gloves every 60 mins or immediately after splash.
Ocular Chemical Splash Goggles Rationale: Safety glasses are insufficient due to the risk of airborne dust migration. Goggles must seal against the face.
Body Tyvek® Lab Coat Spec: Disposable, non-woven polyethylene. Rationale: Cotton coats retain particulates and can become a secondary source of exposure in common areas.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls (Pre-Work)
  • Containment: All weighing and transfer of solids must occur inside a Vented Balance Safety Enclosure (VBSE) or a certified Chemical Fume Hood .

  • Static Control: Use an ionizing bar or anti-static gun on the powder before weighing. Quinoline derivatives are often static-prone, increasing dispersion risk.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (benchkote) to capture invisible dust.

Phase B: Active Handling (Step-by-Step)
  • Weighing:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula. Do not reuse spatulas.

    • Recap both the source and receiving vials before removing them from the balance enclosure.

  • Solubilization:

    • Dissolve the solid in the solvent (e.g., DMSO, Methanol) immediately.

    • Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases significantly. DMSO acts as a carrier, transporting the compound through the skin barrier.

Phase C: Decontamination & Exit
  • Wipe Down: Wipe the exterior of the sealed reaction vessel with a methanol-dampened tissue before removing it from the hood.

  • Waste Segregation: Place all contaminated solids (gloves, weigh boats, benchkote) into a dedicated "Cytotoxic/Potent" solid waste stream, not general trash.

Visual Workflow: Potent Compound Handling

The following diagram outlines the critical decision points and flow for handling 6-Methoxyquinoline-4-carboxamide to prevent cross-contamination.

G Start Start: Handling Request RiskCheck Risk Assessment: Is quantity > 100mg? Start->RiskCheck StdPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses RiskCheck->StdPPE No (<100mg) HighPPE Enhanced PPE: Double Gloves + Tyvek Sleeves + N95 RiskCheck->HighPPE Yes (>100mg) FumeHood Work in Chemical Fume Hood StdPPE->FumeHood Static Neutralize Static Charge FumeHood->Static IsoHood Work in Vented Balance Enclosure (HEPA Filtered) HighPPE->IsoHood IsoHood->Static Weigh Weigh & Solubilize (Create Stock Solution) Static->Weigh Decon Decontaminate: 10% Bleach or MeOH Wipe Weigh->Decon Waste Disposal: Segregated Incineration Stream Decon->Waste

Figure 1: Decision logic for handling potent quinoline derivatives based on quantity and risk.

Waste Disposal & Emergency Response

Disposal Classification
  • Solid Waste: Classify as "Hazardous - Toxic Organic." Do not dispose of with general lab debris. Label clearly with "Quinoline Derivative - Potential Mutagen."

  • Liquid Waste: Segregate into "Halogenated Organic" (if dissolved in DCM/Chloroform) or "Non-Halogenated Organic" (if in DMSO/MeOH).

    • Note: Even if the molecule lacks halogens, if the solvent is halogenated, the whole stream is halogenated.

Spill Response Plan[1]
  • Evacuate: If a powder spill >100mg occurs outside a hood, evacuate the immediate area for 15 minutes to let aerosols settle.

  • PPE Up: Don N95 mask and double gloves before re-entering.

  • Contain: Cover spill with wet paper towels (methanol or water) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe area 3 times:

    • Pass 1: Soap and water (surfactant to lift particles).

    • Pass 2: 70% Ethanol (to solubilize residues).

    • Pass 3: Water rinse.[1][2][3][4][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235372, 6-Methoxyquinoline-4-carboxamide. Retrieved from [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320. (Describes the high potency and mechanism of quinoline-4-carboxamides). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.